DL-Aspartic acid-13C,15N
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-(15N)azanyl(213C)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/i2+1,5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJMWTZIZZHCS-BFQMUAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH](C(=O)O)[15NH2])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503915 | |
| Record name | (2-~13~C,~15~N)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98532-13-9 | |
| Record name | (2-~13~C,~15~N)Aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling Metabolic Fates: A Technical Guide to the Research Applications of DL-Aspartic Acid-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. Among these, DL-Aspartic acid-¹³C,¹⁵N, a non-radioactive, heavy-isotope-labeled version of the amino acid aspartic acid, serves as a powerful probe in metabolomics, proteomics, and drug development. This technical guide provides an in-depth overview of its core applications, supported by generalized experimental protocols and data presentation.
Core Applications in Research
DL-Aspartic acid-¹³C,¹⁵N is primarily utilized in two key areas of research: as a tracer for metabolic flux analysis and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS).[1][2] The dual labeling with both ¹³C and ¹⁵N provides a significant mass shift, enhancing the accuracy of quantification in proteomics and allowing for the simultaneous tracking of carbon and nitrogen metabolism.[]
Metabolic Pathway and Flux Analysis
By introducing DL-Aspartic acid-¹³C,¹⁵N into cellular or organismal systems, researchers can trace the metabolic fate of its carbon and nitrogen atoms through various biochemical pathways. This technique, known as metabolic flux analysis, allows for the quantification of the rate of metabolic reactions, providing insights into cellular physiology and disease states.[] For instance, tracking ¹³C-labeled aspartic acid can reveal the dynamics of the citric acid cycle and gluconeogenesis.
Quantitative Proteomics and Metabolomics
In quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), labeled amino acids are incorporated into proteins.[4] While L-arginine and L-lysine are more commonly used in SILAC, the principle extends to other amino acids like aspartic acid. The mass difference between proteins containing the heavy isotope-labeled aspartic acid and their unlabeled counterparts allows for precise relative quantification of protein abundance between different experimental conditions.[][4]
As an internal standard, DL-Aspartic acid-¹³C,¹⁵N is added to biological samples at a known concentration. Its distinct mass-to-charge ratio in mass spectrometry or unique spectral signature in NMR allows for accurate quantification of the endogenous, unlabeled aspartic acid and its metabolites by correcting for sample loss and analytical variability.[1][2]
Data Presentation
Table 1: Illustrative Isotopic Enrichment Data from a Metabolic Tracing Experiment
| Metabolite | Isotopic Enrichment (%) | Fold Change (Treated vs. Control) |
| Aspartic Acid | 85.2 ± 3.1 | 1.0 (internal reference) |
| Fumarate | 42.6 ± 2.5 | 1.8 |
| Malate | 38.9 ± 2.1 | 1.6 |
| Oxaloacetate | 35.1 ± 1.9 | 1.5 |
| Glutamate | 15.7 ± 1.2 | 0.8 |
Table 2: Example of Quantitative Proteomics Data Using a Labeled Amino Acid
| Protein ID | Peptide Sequence | Ratio (Heavy/Light) | p-value |
| P12345 | VDALGPSGK | 2.54 | 0.001 |
| Q67890 | ELADEALR | 0.48 | 0.005 |
| P54321 | DAFVGEGLK | 1.05 | 0.89 |
Experimental Protocols
The following are generalized methodologies for the key experiments involving isotopically labeled aspartic acid. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: Metabolic Flux Analysis using GC-MS
-
Cell Culture and Labeling: Culture cells in a medium containing a known concentration of DL-Aspartic acid-¹³C,¹⁵N for a specified period to allow for cellular uptake and metabolism.
-
Metabolite Extraction: Quench metabolism rapidly and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Derivatization: Derivatize the extracted amino acids to increase their volatility for gas chromatography (GC) analysis.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer to determine the mass isotopomer distributions for aspartic acid and its downstream metabolites.
-
Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopic labeling patterns.[4]
Protocol 2: Use as an Internal Standard for LC-MS based Quantification
-
Sample Preparation: To a biological sample (e.g., plasma, cell lysate), add a known amount of DL-Aspartic acid-¹³C,¹⁵N as an internal standard.
-
Protein Precipitation: Precipitate proteins from the sample using a suitable solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). Monitor the specific mass transitions for both the unlabeled (light) and labeled (heavy) aspartic acid.
-
Quantification: Calculate the concentration of the unlabeled aspartic acid by comparing its peak area to that of the known concentration of the internal standard.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and metabolic pathways.
References
A Researcher's Guide to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted technique in quantitative proteomics. This method provides a robust framework for the accurate relative quantification of thousands of proteins within complex biological samples. By metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC enables the direct comparison of protein abundance between different experimental conditions, minimizing errors associated with sample preparation and analysis. This guide delves into the fundamental principles of SILAC, offering detailed experimental protocols, quantitative data insights, and visual representations of its application in studying cellular signaling pathways.
Core Principles of SILAC
The foundational principle of SILAC lies in the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into proteins as cells grow and divide.[1][2] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific essential amino acid, most commonly lysine (B10760008) (Lys) and arginine (Arg).[3][4] One cell population is grown in "light" medium containing the natural, unlabeled amino acids, while the other is cultured in "heavy" medium supplemented with the stable isotope-labeled counterparts.[2]
Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[4][5] Once labeling is complete, the two cell populations can be subjected to different experimental treatments (e.g., drug administration, growth factor stimulation).[2] Subsequently, the cell populations are combined, typically in a 1:1 ratio, and processed for mass spectrometry (MS) analysis.[6]
Inside the mass spectrometer, peptides from the "light" and "heavy" samples are chemically identical but differ in mass due to the incorporated stable isotopes. This mass difference allows for their simultaneous detection and quantification. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[3]
Experimental Workflow
The SILAC workflow can be broadly divided into two main phases: the adaptation phase and the experimental phase.[2] A thorough understanding and careful execution of each step are critical for obtaining high-quality, reproducible data.
Adaptation Phase: Achieving Complete Labeling
The primary goal of the adaptation phase is to achieve complete or near-complete incorporation of the heavy amino acids into the proteome of the experimental cell line.[5] Incomplete labeling can introduce significant errors in protein quantification.[7]
Key Considerations for the Adaptation Phase:
-
Cell Line Auxotrophy: It is crucial to use cell lines that are auxotrophic for the amino acids being used for labeling (typically arginine and lysine). This ensures that the cells will exclusively utilize the amino acids supplied in the medium.[7]
-
Dialyzed Serum: Standard fetal bovine serum (FBS) contains endogenous amino acids that will compete with the labeled amino acids, leading to incomplete labeling. Therefore, it is essential to use dialyzed FBS, from which small molecules like amino acids have been removed.[7]
-
Number of Cell Doublings: To ensure high labeling efficiency, cells should be cultured in the SILAC medium for at least five to six doublings.[4][8] This allows for the dilution of pre-existing "light" proteins through cell division and protein turnover.
-
Monitoring Labeling Efficiency: Before proceeding to the experimental phase, it is imperative to verify the labeling efficiency. This is typically done by analyzing a small aliquot of the "heavy" labeled cells by mass spectrometry. The goal is to achieve a labeling efficiency of >95-99%.[1][3]
Quantitative Data in SILAC
A key output of a SILAC experiment is the quantitative measurement of protein abundance changes between different conditions. This data is typically presented as ratios of heavy to light peptide intensities.
Table 1: Typical SILAC Labeling Efficiency
| Parameter | Value | Reference(s) |
| Target Labeling Efficiency | >95% | [3] |
| Achievable Labeling Efficiency | >99% | [8] |
| Minimum Cell Doublings | 5-6 | [4][8] |
Table 2: Common Challenges and Quantitative Impact
| Challenge | Description | Quantitative Impact | Reported Rates | Reference(s) |
| Incomplete Labeling | Failure to achieve >95% incorporation of heavy amino acids. | Skews H/L ratios, leading to underestimation of protein upregulation and overestimation of downregulation. | - | [7] |
| Arginine-to-Proline Conversion | Metabolic conversion of labeled arginine to labeled proline in some cell lines. | Can lead to inaccurate quantification of proline-containing peptides. | 10-28% of the proline pool can be labeled from arginine. | [9][10] |
Table 3: Example of Protein Quantitation in EGFR Signaling Pathway
This table presents hypothetical SILAC ratios for key proteins in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon EGF stimulation, illustrating typical data obtained in such an experiment. A ratio greater than 1 indicates upregulation, while a ratio less than 1 indicates downregulation. A commonly used cutoff for significant change is a 1.5-fold or greater alteration in abundance.[6]
| Protein | Function | H/L Ratio (EGF Stimulated / Control) | Interpretation | Reference(s) |
| EGFR | Receptor Tyrosine Kinase | 5.2 | Upregulated | [11] |
| SHC1 | Adaptor Protein | 2.2 | Upregulated | [11] |
| GRB2 | Adaptor Protein | 1.8 | Upregulated | [12] |
| SOS1 | Guanine Nucleotide Exchange Factor | 1.5 | Upregulated | |
| RAF1 | Serine/Threonine Kinase | 1.3 | No Significant Change | |
| MAP2K1 (MEK1) | Serine/Threonine Kinase | 1.2 | No Significant Change | |
| MAPK3 (ERK1) | Serine/Threonine Kinase | 1.1 | No Significant Change |
Detailed Experimental Protocols
I. Cell Culture and SILAC Labeling
-
Media Preparation: Prepare "light" and "heavy" SILAC media using a base medium deficient in L-arginine and L-lysine. Supplement the "light" medium with unlabeled L-arginine and L-lysine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine). All media should be supplemented with 10% dialyzed fetal bovine serum.[13]
-
Cell Adaptation: Culture the chosen cell line in both "light" and "heavy" SILAC media for at least five to six passages to ensure complete incorporation of the labeled amino acids.[4][8]
-
Labeling Verification: After the adaptation phase, harvest a small number of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze the peptides by LC-MS/MS to confirm a labeling efficiency of >95%.[5]
II. Sample Preparation for Mass Spectrometry
-
Cell Lysis: After experimental treatment, harvest the "light" and "heavy" cell populations. Combine them in a 1:1 ratio based on cell count or protein concentration. Lyse the mixed cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Digestion (In-Solution):
-
Reduce disulfide bonds in the protein lysate with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 30 minutes at 56°C.[12]
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 20 minutes at room temperature in the dark.[12]
-
Dilute the sample with ammonium (B1175870) bicarbonate to reduce the denaturant concentration.
-
Digest the proteins with a protease such as trypsin or Lys-C overnight at 37°C.[14]
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or a similar solid-phase extraction method to remove salts and detergents that can interfere with mass spectrometry analysis.[14]
III. Mass Spectrometry Data Acquisition
-
LC-MS/MS Analysis: Analyze the cleaned peptide samples using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-liquid chromatography system.[5]
-
Data-Dependent Acquisition (DDA): A common acquisition strategy involves a full MS scan followed by MS/MS scans of the most intense precursor ions.[13]
-
MS1 Scan Parameters:
-
Resolution: 60,000
-
AGC Target: 3e6
-
Maximum Injection Time: 50 ms
-
Scan Range: 350-1600 m/z
-
-
MS2 Scan Parameters:
-
Resolution: 15,000
-
AGC Target: 1e5
-
Maximum Injection Time: 100 ms
-
Isolation Window: 1.6 m/z
-
Collision Energy: HCD at 28%
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway frequently studied using SILAC.
Experimental Workflow Diagram
Caption: The general experimental workflow of a SILAC experiment.
References
- 1. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A Genetic Engineering Solution to the “Arginine Conversion Problem” in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combining Data Independent Acquisition With Spike-In SILAC (DIA-SiS) Improves Proteome Coverage and Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Metabolic Tracing with 13C and 15N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis techniques for metabolic tracing using stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). This powerful methodology allows for the precise tracking and quantification of metabolic fluxes through various pathways, offering invaluable insights into cellular physiology, disease mechanisms, and the impact of therapeutic interventions.
Core Principles of Metabolic Tracing
Stable isotope tracing is a technique used to follow the journey of atoms from a labeled substrate (e.g., ¹³C-glucose or ¹⁵N-glutamine) as they are incorporated into downstream metabolites.[1] By using non-radioactive, heavy isotopes of elements like carbon and nitrogen, researchers can distinguish and quantify molecules based on their mass using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The fundamental principle lies in introducing a ¹³C or ¹⁵N-labeled nutrient into a biological system.[2] As cells metabolize this substrate, the heavy isotopes are incorporated into various intermediary and downstream metabolites.[2] The resulting distribution of these isotopes, known as the mass isotopomer distribution (MID), provides a detailed snapshot of the relative activities of different metabolic pathways.[3]
Metabolic Flux Analysis (MFA) is a computational method that utilizes this isotopic labeling data, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion), to calculate the absolute rates of metabolic reactions.[3] ¹³C-MFA is widely regarded as the gold standard for quantifying intracellular fluxes.[2]
Experimental Protocols
A successful stable isotope tracing experiment requires meticulous planning and execution, from the initial experimental design to the final data analysis.
Experimental Design
The first step in any tracing experiment is to clearly define the biological question and the metabolic pathways of interest. This will guide the selection of the appropriate isotopic tracer. For instance, ¹³C-glucose is ideal for probing glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while ¹⁵N-glutamine is used to trace nitrogen through amino acid and nucleotide biosynthesis.[4][5]
Cell Culture and Isotope Labeling
This protocol outlines the general steps for labeling adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C or ¹⁵N-labeled substrate (e.g., [U-¹³C]-glucose, [¹⁵N₂]-glutamine)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed cells in 6-well plates and culture until they reach the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing nutrient-free medium with the chosen stable isotope tracer at a physiological concentration and dFBS.
-
Aspirate the standard culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared labeling medium to the cells and incubate for a predetermined period to allow for the incorporation of the stable isotope. The incubation time should be sufficient to approach isotopic steady state, which can be determined empirically by performing a time-course experiment.[6]
Metabolite Extraction
Rapidly quenching metabolic activity and efficiently extracting metabolites are critical for obtaining accurate results.
Materials:
-
Ice-cold 80% methanol (B129727) (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells to quench all enzymatic reactions.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for subsequent analysis.
Mass Spectrometry Analysis
The extracted metabolites are typically analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS is a robust technique, particularly for the analysis of volatile and thermally stable metabolites.[7] For many polar metabolites, a derivatization step is required to increase their volatility.[7]
Protocol for Derivatization and GC-MS of Amino Acids:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
To derivatize the amino acids, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and incubate at an elevated temperature (e.g., 70°C) for 30-60 minutes.
-
Analyze the derivatized sample using a GC-MS system. The gas chromatograph separates the individual amino acids, which are then ionized and their mass-to-charge ratio is determined by the mass spectrometer.
LC-MS is a versatile technique that can analyze a wide range of metabolites without the need for derivatization. It is particularly well-suited for the analysis of polar and thermally labile compounds.
General LC-MS Protocol:
-
Resuspend the dried metabolite extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).
-
Inject the sample onto an appropriate LC column (e.g., a reversed-phase C18 column or a HILIC column for polar metabolites).
-
The metabolites are separated based on their physicochemical properties as they pass through the column.
-
The eluting metabolites are then introduced into the mass spectrometer for detection and quantification of their mass isotopomer distributions.
Data Presentation
The quantitative data obtained from metabolic tracing experiments are typically presented in tables to facilitate comparison and interpretation.
Mass Isotopomer Distributions (MIDs)
The raw data from the mass spectrometer provides the relative abundance of each mass isotopomer for a given metabolite. This is often presented as a percentage of the total metabolite pool.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Citrate | 20.5 | 10.2 | 35.8 | 5.1 | 23.4 | 4.5 | 0.5 |
| Glutamate | 15.3 | 8.1 | 12.5 | 4.2 | 59.9 | - | - |
| Aspartate | 30.1 | 15.7 | 40.3 | 13.9 | - | - | - |
Table 1: Example Mass Isotopomer Distribution Data from a ¹³C-Glucose Tracing Experiment in Cancer Cells.
Metabolic Fluxes
Computational modeling of the MID data allows for the calculation of absolute metabolic fluxes, typically expressed in units of nmol/10⁶ cells/hr or as a relative flux normalized to a specific uptake rate.
| Reaction | Flux (Relative to Glucose Uptake) |
| Glycolysis (Glucose -> Pyruvate) | 1.85 |
| Pentose Phosphate Pathway | 0.15 |
| PDH (Pyruvate -> Acetyl-CoA) | 0.90 |
| PC (Pyruvate -> Oxaloacetate) | 0.10 |
| TCA Cycle (Citrate Synthase) | 1.00 |
Table 2: Example Relative Metabolic Fluxes Determined by ¹³C-MFA in Cancer Cells.[4]
| Nitrogen-Consuming Reaction | Flux (nmol/10⁶ cells/hr) |
| Glutamate Dehydrogenase | 45.2 |
| Aspartate Aminotransferase | 25.8 |
| Glutamine Synthetase | 15.1 |
| De Novo Pyrimidine Synthesis | 5.7 |
| De Novo Purine Synthesis | 3.2 |
Table 3: Example Nitrogen Fluxes Determined from a ¹⁵N-Glutamine Tracing Experiment.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic networks and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Signaling Pathways
Caption: Overview of Central Carbon Metabolism.
References
- 1. youtube.com [youtube.com]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. researchgate.net [researchgate.net]
The Metabolic Journey of DL-Aspartic Acid-13C,15N: An In-depth Technical Guide to its Application as a Tracer
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the application of DL-Aspartic acid-¹³C,¹⁵N as a stable isotope tracer for elucidating metabolic pathways. Stable isotope tracers are invaluable tools in metabolic research, offering a non-radioactive means to track the fate of molecules within complex biological systems. By replacing specific carbon and nitrogen atoms with their heavier, stable isotopes (¹³C and ¹⁵N), researchers can precisely follow the transformation of aspartic acid and quantify its contribution to various metabolic pools. This guide details the experimental protocols, data analysis, and interpretation required for leveraging this powerful tracer in metabolic studies, particularly within the context of drug development and disease research.
Core Concepts in Stable Isotope Tracing
Stable isotope tracing coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for the quantitative analysis of metabolic fluxes. When cells are cultured in the presence of a labeled substrate like DL-Aspartic acid-¹³C,¹⁵N, the labeled atoms are incorporated into downstream metabolites. The pattern and extent of this incorporation, known as the mass isotopomer distribution (MID), provides a wealth of information about the activity of specific metabolic pathways.[1][2]
DL-Aspartic acid, a non-essential amino acid, is a central metabolite that participates in numerous key pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and nucleotide synthesis.[3][4] Its dual labeling with ¹³C and ¹⁵N enables the simultaneous tracking of both its carbon skeleton and its amino group, providing a more comprehensive picture of metabolic reprogramming in various physiological and pathological states.[5]
Experimental Protocols
The successful application of DL-Aspartic acid-¹³C,¹⁵N as a tracer requires meticulous experimental design and execution. The following protocols are adapted from established methodologies for stable isotope tracing experiments and can be tailored to specific cell types and research questions.[2][5][6]
Cell Culture and Isotope Labeling
Objective: To introduce DL-Aspartic acid-¹³C,¹⁵N into the cellular metabolic network.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
DL-Aspartic acid-¹³C,¹⁵N (or a specific labeled variant like L-Aspartic acid-¹³C₄,¹⁵N)[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) and allow them to reach the desired confluency (typically 60-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and all necessary amino acids and nutrients, except for unlabeled aspartic acid. Add DL-Aspartic acid-¹³C,¹⁵N to the desired final concentration.
-
Labeling: Remove the standard culture medium, wash the cells once with PBS, and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The duration of labeling is critical and should be optimized to achieve isotopic steady-state, where the enrichment of the tracer in intracellular metabolites is stable over time. This can range from a few hours to over 24 hours depending on the cell type and the pathways under investigation.
Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Ice-cold 80% methanol (B129727) (or other suitable extraction solvent)
-
Cell scraper
-
Centrifuge
Procedure:
-
Quenching: Place the culture plates on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well or dish.
-
Cell Lysis: Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.
Sample Analysis by Mass Spectrometry
Objective: To determine the mass isotopomer distributions of aspartic acid and its downstream metabolites.
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)
General Procedure:
-
Derivatization (for GC-MS): Evaporate the metabolite extracts to dryness under a stream of nitrogen. Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Chromatographic Separation: Inject the derivatized sample (for GC-MS) or the reconstituted extract (for LC-MS) into the chromatograph to separate the individual metabolites.
-
Mass Spectrometry Analysis: The separated metabolites are then introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of different mass isotopomers of each metabolite.
-
Data Acquisition: Acquire the data in full scan mode to capture the entire mass spectrum of the eluting metabolites.
Data Presentation and Analysis
The primary data obtained from the mass spectrometer are the mass isotopomer distributions (MIDs) for metabolites of interest. This data reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
Table 1: Representative Fractional Enrichment of Aspartate Isotopomers in H460 Lung Cancer Cells Cultured with [U-¹³C]glucose.
This table is adapted from a study by Cai et al.[1], which utilized [U-¹³C]glucose as the tracer. While the specific tracer differs, the resulting aspartate isotopomer data provides a clear example of the type of quantitative data generated in such experiments and is representative of the labeling patterns one might observe when tracing carbon backbones in central metabolism.
| Aspartate Isotopomer (Binary Notation) | Fractional Enrichment (%) |
| 0000 | 2.5 |
| 0001 | 0.5 |
| 0010 | 0.5 |
| 0100 | 1.0 |
| 1000 | 1.0 |
| 0011 | 15.0 |
| 0101 | 2.0 |
| 0110 | 15.0 |
| 1001 | 2.0 |
| 1010 | 2.0 |
| 1100 | 2.0 |
| 0111 | 20.0 |
| 1011 | 2.5 |
| 1101 | 2.5 |
| 1110 | 20.0 |
| 1111 | 11.0 |
Binary notation represents the labeling state of each carbon atom in the aspartate molecule (C4, C3, C2, C1), where '1' indicates a ¹³C atom and '0' indicates a ¹²C atom.
Metabolic Pathways and Visualization
DL-Aspartic acid-¹³C,¹⁵N is a versatile tracer for interrogating several key metabolic hubs. The following diagrams, generated using Graphviz, illustrate the flow of the labeled atoms through these pathways.
Experimental Workflow
The overall process of a stable isotope tracing experiment using DL-Aspartic acid-¹³C,¹⁵N is summarized in the following workflow diagram.
Tricarboxylic Acid (TCA) Cycle
Aspartate is readily interconverted with the TCA cycle intermediate oxaloacetate via the action of aspartate aminotransferase (GOT). This provides a direct entry point for the ¹³C-labeled carbon skeleton of aspartic acid into the TCA cycle. The ¹⁵N-labeled amino group can be transferred to other molecules.
Amino Acid Metabolism
The ¹⁵N from DL-Aspartic acid-¹³C,¹⁵N can be transferred to α-ketoglutarate to form glutamate (B1630785), another key amino acid. This transamination reaction is a critical node in nitrogen metabolism.
Applications in Drug Development
Understanding how a drug candidate alters cellular metabolism is crucial for assessing its efficacy and potential side effects. DL-Aspartic acid-¹³C,¹⁵N can be employed to:
-
Identify drug targets: By observing how a drug perturbs the flux through pathways involving aspartate, researchers can identify the metabolic enzymes or transporters that are being affected.
-
Elucidate mechanisms of action: Tracing the metabolic fate of aspartate in the presence of a drug can reveal how the compound achieves its therapeutic effect. For example, a cancer drug might inhibit a pathway that is critical for tumor cell proliferation and is fed by aspartate.
-
Assess off-target effects: Unintended alterations in metabolic pathways can be detected by monitoring the incorporation of the tracer into a wide range of metabolites.
-
Develop companion diagnostics: Metabolic biomarkers identified through tracer studies could be used to stratify patient populations and predict their response to a particular therapy.
Conclusion
DL-Aspartic acid-¹³C,¹⁵N is a powerful and versatile tracer for dissecting the complexities of cellular metabolism. Its ability to simultaneously track both carbon and nitrogen flow provides a high-resolution view of metabolic pathways. The methodologies outlined in this guide, from experimental design to data analysis and visualization, provide a framework for researchers to effectively utilize this tracer in their studies. As the field of metabolic research continues to grow, the application of such sophisticated tools will be instrumental in advancing our understanding of disease and in the development of novel therapeutics.
References
- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stable Isotope-Labeled Compounds for Biochemical Pathways | Cambridge Isotope Laboratories [isotope.com]
- 4. [U-13C] aspartate metabolism in cultured cortical astrocytes and cerebellar granule neurons studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Modern Proteomics: A Technical Guide to Dual-Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to accurately quantify and track proteins within complex biological systems is paramount. Dual-labeled amino acids have emerged as a powerful and versatile tool, enabling researchers to unravel the dynamics of the proteome with unprecedented precision. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of dual-labeled amino acids, offering a comprehensive resource for scientists at the forefront of biological and pharmaceutical research.
Introduction to Dual-Labeling Strategies in Proteomics
Dual-labeling in proteomics encompasses several sophisticated techniques that utilize amino acids modified in two distinct ways. These modifications serve as unique identifiers, allowing for the differentiation and quantification of protein populations from different states. The two primary strategies for dual-labeling are:
-
Stable Isotope Labeling: This widely used method involves the metabolic incorporation of amino acids containing heavy, non-radioactive isotopes such as ¹³C, ¹⁵N, and ²H (deuterium).[1][2] The mass difference between the "light" (natural abundance) and "heavy" labeled proteins is readily detected by mass spectrometry, enabling precise relative quantification.[1][3] A common implementation is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where cells are grown in media containing either the light or heavy form of an essential amino acid, typically lysine (B10760008) and/or arginine.[4][5]
-
Bio-orthogonal Labeling: This approach utilizes non-canonical amino acids (ncAAs) that have been chemically modified to include a "bio-orthogonal" handle, such as an azide (B81097) or an alkyne group.[6][7] These functional groups are inert within the cellular environment but can undergo specific chemical reactions, known as "click chemistry," with exogenously supplied probes.[8] This allows for the selective attachment of reporter tags, such as fluorophores or biotin, for visualization and enrichment of newly synthesized proteins.[6] The concept of dual-labeling here can involve the simultaneous incorporation of two different ncAAs with mutually orthogonal reactive groups.[9][10][11]
-
Hybrid Approaches: A powerful strategy combines stable isotope labeling with bio-orthogonal tagging. For instance, dual-pulse labeling with O-propargyl-puromycin (OPP), a clickable puromycin (B1679871) analog, and stable isotope-labeled amino acids can distinguish newly synthesized proteins (nascent polypeptide chains) from non-specific binders during affinity purification.[12][13]
Quantitative Data Presentation
The primary output of experiments using dual-labeled amino acids is quantitative data that reflects changes in protein abundance, synthesis, or turnover. This data is typically presented in tables that allow for clear comparison across different experimental conditions.
| Protein ID | Gene Name | Condition A (Light) Intensity | Condition B (Heavy) Intensity | Log₂ (Heavy/Light Ratio) | p-value | Regulation |
| P02768 | ALB | 1.2E+10 | 1.1E+10 | -0.13 | 0.68 | Unchanged |
| P01112 | HRAS | 5.4E+08 | 1.2E+09 | 1.15 | 0.02 | Upregulated |
| Q06830 | BAD | 8.9E+07 | 4.1E+07 | -1.12 | 0.04 | Downregulated |
| P62258 | ACTG1 | 2.1E+10 | 2.2E+10 | 0.07 | 0.85 | Unchanged |
Caption: Example SILAC data comparing protein abundance between two conditions.
| Protein ID | Gene Name | Turnover Rate Constant (k) | Half-life (t₁/₂) (hours) | R² of fit |
| P60709 | ACTB | 0.015 | 46.2 | 0.98 |
| P08670 | VIM | 0.021 | 33.0 | 0.95 |
| P35579 | MYC | 1.386 | 0.5 | 0.99 |
| O15530 | CCNE1 | 0.990 | 0.7 | 0.97 |
Caption: Protein turnover rates measured using dynamic SILAC or heavy water labeling.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of dual-labeling experiments. Below are generalized protocols for key experiments.
SILAC for Relative Quantification
Objective: To compare the relative abundance of proteins between two cell populations.
Methodology:
-
Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural lysine and arginine), and the other in "heavy" SILAC medium (containing, for example, ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[5] Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acids.[]
-
Experimental Treatment: Apply the experimental treatment to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix them in a 1:1 ratio.[15]
-
Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the intensity of the "light" and "heavy" peptide pairs. The ratio of these intensities reflects the relative abundance of the protein in the two samples.
Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Nascent Proteome Profiling
Objective: To identify and isolate newly synthesized proteins.
Methodology:
-
Cell Culture and Labeling: Culture cells in a methionine-free medium for a short period to deplete endogenous methionine. Then, supplement the medium with a methionine analog, such as azidohomoalanine (AHA) or homopropargylglycine (HPG).[6][8]
-
Cell Lysis: Harvest the cells and lyse them under denaturing conditions.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin-alkyne for AHA-labeled proteins or biotin-azide for HPG-labeled proteins) to the incorporated ncAAs.[8]
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged, newly synthesized proteins.[13]
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads.
-
Mass Spectrometry and Data Analysis: Analyze the eluted peptides by LC-MS/MS to identify the nascent proteome.
Visualizing Workflows and Pathways
Diagrams are essential for understanding the complex workflows and signaling pathways investigated using dual-labeled amino acids.
Caption: A generalized workflow for a SILAC-based quantitative proteomics experiment.
Caption: Experimental workflow for Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).
Caption: Logical flow for using dual-labeling to study signaling pathways.
Applications in Drug Development and Research
The insights gained from dual-labeling proteomics are invaluable for various stages of drug development and fundamental research:
-
Target Identification and Validation: By comparing the proteomes of healthy versus diseased states, or treated versus untreated cells, researchers can identify proteins that are differentially expressed and may serve as potential drug targets.[16]
-
Mechanism of Action Studies: Understanding how a drug candidate affects the proteome can elucidate its mechanism of action and potential off-target effects.
-
Biomarker Discovery: Quantitative proteomics can identify proteins whose levels change in response to disease or treatment, providing candidate biomarkers for diagnostics, prognostics, or treatment response.[17]
-
Understanding Protein Homeostasis: Techniques that measure protein turnover are critical for studying diseases associated with protein misfolding and aggregation, such as neurodegenerative disorders.[18][19][20]
-
Investigating Cellular Signaling: The ability to quantify changes in protein abundance and post-translational modifications in response to stimuli provides a powerful tool for mapping signaling networks.[15]
Conclusion
Dual-labeled amino acids represent a cornerstone of modern quantitative proteomics. The ability to metabolically or chemically encode proteins with unique mass or chemical tags provides an unparalleled window into the dynamic nature of the proteome. From fundamental biological research to the frontiers of drug discovery, these techniques will continue to be instrumental in advancing our understanding of complex biological systems and developing the next generation of therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 9. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. pharmiweb.com [pharmiweb.com]
- 17. Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein turnover [utmb.edu]
- 20. metsol.com [metsol.com]
The Pivotal Role of Labeled Aspartic Acid in Unraveling Cellular Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled aspartic acid serves as a powerful and indispensable tool in the intricate study of cellular metabolism. Its strategic application in metabolic tracing studies has illuminated the complex and dynamic nature of key metabolic pathways, providing critical insights for researchers in basic science and drug development. This technical guide delves into the core applications of labeled aspartic acid, offering a comprehensive overview of its use in metabolic flux analysis, particularly in the context of cancer metabolism and other proliferative diseases. We provide detailed experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways to empower researchers in leveraging this robust methodology for their scientific inquiries.
Introduction: Aspartic Acid as a Central Metabolic Hub
Aspartic acid, a non-essential amino acid, occupies a central position in cellular metabolism, acting as a critical node connecting carbohydrate and nitrogen metabolism.[1] It is a key precursor for the biosynthesis of other amino acids, nucleotides (purines and pyrimidines), and asparagine.[1][2] Furthermore, aspartate plays a crucial role in the malate-aspartate shuttle, which is vital for transferring reducing equivalents from the cytosol to the mitochondria, and it participates in the urea (B33335) cycle for the detoxification of ammonia.[3][4] Given its multifaceted roles, understanding the flux through aspartate-dependent pathways is paramount for deciphering the metabolic landscape of both healthy and diseased cells.
The use of stable isotope-labeled aspartic acid, most commonly with ¹³C and ¹⁵N, allows for the precise tracing of its metabolic fate within the cell.[5][6] By monitoring the incorporation of these heavy isotopes into downstream metabolites, researchers can quantify metabolic fluxes and identify alterations in pathway activity associated with various physiological and pathological states.[7] This approach has been particularly insightful in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.[8][9]
Key Applications of Labeled Aspartic Acid in Cellular Metabolism Studies
The versatility of labeled aspartic acid makes it a valuable tool for investigating a wide range of metabolic processes.
-
Metabolic Flux Analysis (MFA): ¹³C-labeled aspartic acid is extensively used in MFA to quantify the rates of metabolic reactions.[2][10] By analyzing the mass isotopomer distribution of downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct detailed metabolic flux maps.[10][11] This provides a quantitative understanding of how cells utilize aspartate and how these fluxes are altered in response to genetic or environmental perturbations.
-
Cancer Metabolism: Cancer cells exhibit altered metabolism to support their rapid proliferation and survival.[8] Studies using labeled aspartic acid have revealed that some cancer cells are highly dependent on aspartate for nucleotide synthesis and to maintain TCA cycle anaplerosis.[12][13] This dependency presents a potential therapeutic vulnerability that can be exploited for drug development.
-
Nucleotide Synthesis: Aspartic acid is a direct precursor for both purine (B94841) and pyrimidine (B1678525) biosynthesis.[14][15] Labeled aspartic acid tracers can be used to measure the rates of de novo nucleotide synthesis, providing insights into the regulation of cell proliferation and the mechanisms of action of anti-cancer drugs that target these pathways.[16]
-
TCA Cycle Anaplerosis: Anaplerosis is the replenishment of tricarboxylic acid (TCA) cycle intermediates that are withdrawn for biosynthesis. Aspartate can serve as a significant anaplerotic substrate by its conversion to oxaloacetate.[17][18] Tracing studies with labeled aspartate can quantify its contribution to the TCA cycle pool, which is crucial for maintaining mitochondrial function and cellular energy homeostasis.[19][20]
-
Nitrogen Metabolism: ¹⁵N-labeled aspartic acid is employed to trace the flow of nitrogen through various metabolic pathways, including transamination reactions and the urea cycle.[6][21] This is critical for understanding how cells manage nitrogen balance and synthesize nitrogen-containing compounds.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing labeled aspartic acid to investigate cellular metabolism.
Table 1: Fractional Contribution of ¹³C-Aspartate to TCA Cycle Intermediates in Cancer Cells
| Metabolite | Cell Line | Fractional Contribution (%) from [U-¹³C₄]Aspartate | Reference |
| Malate | H838 (Lung Cancer) | 15 ± 2 | [12] |
| Fumarate | H838 (Lung Cancer) | 12 ± 3 | [12] |
| Citrate (B86180) | Teff Cells (in vivo) | ~45 (from M+4 Gln) | [13] |
| Aspartate | Teff Cells (in vitro) | ~30 (from M+3 UMP) | [13] |
Table 2: ¹⁵N Enrichment in Amino Acids from [¹⁵N]Aspartate in Cultured Astrocytes
| Amino Acid | ¹⁵N Enrichment (%) at 2.5 mM [¹⁵N]Aspartate | Reference |
| Glutamate (B1630785) | High (unquantified) | [6] |
| Glutamine | Moderate (unquantified) | [6] |
| Alanine | High (unquantified) | [6] |
| Arginine | Highest (unquantified) | [6] |
Experimental Protocols
Protocol for ¹³C-Aspartic Acid Tracer Studies in Mammalian Cells
This protocol outlines a general procedure for conducting stable isotope tracing experiments using uniformly labeled [U-¹³C₄]aspartic acid in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[U-¹³C₄]L-Aspartic acid (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727)
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture:
-
Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).
-
For adherent cells, plate them in 6-well or 10-cm dishes. For suspension cells, use appropriate flasks.
-
Ensure a sufficient number of replicate plates/flasks for each experimental condition.
-
-
Isotope Labeling:
-
Prepare labeling medium by supplementing the base medium with [U-¹³C₄]L-aspartic acid at the desired concentration (e.g., physiological concentration or a specific experimental concentration). The standard medium's unlabeled aspartic acid should be replaced.
-
Remove the standard growth medium from the cells and wash them once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for a specific period to allow for the incorporation of the labeled aspartate into downstream metabolites. The incubation time will depend on the metabolic pathway of interest and should be optimized (e.g., from minutes to several hours).
-
-
Metabolite Extraction:
-
After the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a sufficient volume of ice-cold 80% methanol to the cells (e.g., 1 mL for a 6-well plate).
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the pellet in ice-cold 80% methanol.
-
Vortex the tubes vigorously and incubate on ice for 15-20 minutes to ensure complete protein precipitation.
-
Centrifuge the lysate at maximum speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
-
Sample Analysis:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
Analyze the samples using a high-resolution LC-MS system to determine the mass isotopomer distribution of the metabolites of interest.[22]
-
Mass Spectrometry Parameters for Labeled Aspartate Detection
The following are general guidelines for setting up an LC-MS method for the analysis of labeled aspartate and its downstream metabolites. Specific parameters will need to be optimized for the instrument used.
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to elute polar compounds.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for acidic compounds like aspartate and TCA cycle intermediates.
-
Scan Mode: Full scan mode to detect all mass isotopomers.
-
Mass Resolution: High resolution (>60,000) is crucial to accurately resolve different isotopologues.
-
Collision Energy (for MS/MS): If performing tandem MS for structural confirmation, optimize the collision energy for each metabolite.
-
Visualization of Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involving aspartic acid.
Central Role of Aspartate in Metabolism
Caption: Central role of Aspartate in key metabolic pathways.
Urea Cycle
Caption: The Urea Cycle pathway showing the entry of aspartate.
De Novo Pyrimidine Synthesis
Caption: De Novo Pyrimidine Synthesis pathway.
De Novo Purine Synthesis (Simplified)
Caption: De Novo Purine Synthesis showing aspartate's contribution.
Malate-Aspartate Shuttle
Caption: The Malate-Aspartate Shuttle for NADH transport.
Conclusion
Labeled aspartic acid is a cornerstone of modern metabolic research, providing unparalleled insights into the dynamic and interconnected nature of cellular metabolism. Its application in stable isotope tracing studies has been instrumental in advancing our understanding of fundamental biological processes and the metabolic alterations that underpin diseases such as cancer. The detailed protocols, quantitative data, and pathway visualizations provided in this guide are intended to equip researchers with the necessary tools to effectively employ labeled aspartic acid in their own investigations, ultimately contributing to new discoveries and the development of novel therapeutic strategies.
References
- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartate is an endogenous metabolic limitation for tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]
- 10. Measuring complete isotopomer distribution of aspartate using gas chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]
- 17. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Estimation of TCA cycle flux, aminotransferase flux, and anaplerosis in heart: validation with syntactic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An engineered biosensor enables dynamic aspartate measurements in living cells - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Protein Synthesis and Turnover with Stable Isotopes: An In-depth Technical Guide
The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular health, function, and adaptation. These processes ensure the removal of damaged or misfolded proteins and allow cells to remodel their proteomes in response to various stimuli.[1] For researchers, scientists, and drug development professionals, understanding the kinetics of protein turnover is crucial for elucidating disease mechanisms, identifying therapeutic targets, and assessing drug efficacy. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful and versatile tool for accurately quantifying protein synthesis and turnover rates in a variety of biological systems.[2][3]
This guide provides a comprehensive overview of the core methodologies utilizing stable isotopes to explore protein dynamics, detailed experimental protocols, and the key signaling pathways that regulate these essential cellular processes.
Core Methodologies for Stable Isotope Labeling
Metabolic labeling with stable, non-radioactive isotopes allows for the in vivo incorporation of "heavy" atoms (such as ¹³C, ¹⁵N, or ²H) into the amino acid precursors of proteins.[4][5] As cells synthesize new proteins, these heavy amino acids are incorporated, leading to a mass shift that can be precisely detected and quantified by mass spectrometry.[5] This enables the differentiation between pre-existing ("light") and newly synthesized ("heavy") protein populations.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling technique for accurate protein quantification in cultured cells.[2] It relies on the metabolic incorporation of amino acids containing stable isotopes into the entire proteome.[6] Cells are grown in specialized media where a natural "light" amino acid is replaced with a "heavy" isotopically labeled counterpart (e.g., ¹³C₆-Arginine).[2] By comparing the mass spectra of proteins from cells grown in "light" and "heavy" media, one can achieve accurate relative quantification of protein abundance.[6]
Dynamic SILAC (dSILAC): A powerful extension of this method, dynamic SILAC, is used to measure protein turnover. In a typical dSILAC experiment, cells initially grown in "light" medium are switched to a "heavy" medium.[3] Samples are then collected at various time points to track the incorporation of the heavy label into proteins, allowing for the calculation of synthesis and degradation rates.[3][7]
This protocol provides a general framework for a dynamic SILAC experiment to determine protein turnover rates in cultured cells.
-
Adaptation Phase:
-
Culture cells in "light" SILAC medium (containing natural lysine (B10760008) and arginine) for at least five to six cell divisions to ensure a homogenous, unlabeled proteome.[8] It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled amino acids from the serum.
-
-
Experimental Phase (Pulse):
-
At time zero (t=0), wash the cells thoroughly with phosphate-buffered saline (PBS) to remove all traces of the light medium.
-
Replace the "light" medium with "heavy" SILAC medium (containing, for example, ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine). This initiates the "pulse" phase.[3]
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to create a time course of label incorporation.
-
-
Sample Preparation:
-
Lyse the cells collected at each time point using a suitable lysis buffer.
-
Combine equal amounts of protein from each time point with a "light" reference sample (from t=0) if performing relative quantification across time points, or process each time point individually.
-
Perform in-solution or in-gel digestion of the proteins, typically using trypsin. Trypsin cleaves after lysine and arginine, ensuring that every resulting peptide (except the C-terminal one) will contain a labeled amino acid.[9]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.
-
-
Data Analysis:
-
Calculate the ratio of heavy to light (H/L) peptide signals for each identified protein at every time point.[3]
-
Plot the H/L ratio over time. The rate of increase in this ratio reflects the protein's synthesis rate.
-
Calculate the fractional synthesis rate (FSR) and protein half-life using exponential curve fitting models.[10]
-
Deuterated Water (D₂O) Labeling
The use of deuterated water (²H₂O or D₂O) is a robust method for measuring protein synthesis rates in vivo, particularly in humans and animal models, over prolonged periods.[11][12] When D₂O is administered, the deuterium (B1214612) (²H) is incorporated into the body water pool and subsequently into the non-essential amino acids, such as alanine (B10760859), through transamination reactions.[11][13] These deuterated amino acids are then used by the body to synthesize new proteins.
This protocol outlines the general steps for measuring muscle protein synthesis rates in humans using D₂O.
-
Baseline Sampling:
-
Collect a baseline blood or saliva sample to determine the natural background enrichment of deuterium.
-
Obtain a baseline muscle biopsy from a muscle of interest (e.g., vastus lateralis).
-
-
D₂O Administration:
-
Administer a priming bolus of D₂O to the subject to rapidly enrich the body water pool.
-
Provide the subject with daily doses of D₂O to maintain a relatively constant body water enrichment over the desired measurement period (days to weeks).[13]
-
-
Monitoring and Sample Collection:
-
Collect periodic blood or saliva samples to monitor the body water ²H-enrichment over time. This serves as the precursor pool enrichment.[11]
-
After the labeling period, obtain a second muscle biopsy from the same muscle.
-
-
Sample Processing:
-
Isolate proteins from the muscle tissue samples.
-
Hydrolyze the proteins into their constituent amino acids.
-
Isolate the amino acid of interest, typically alanine.
-
-
Mass Spectrometry Analysis:
-
Determine the deuterium enrichment of the isolated protein-bound alanine using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[14]
-
-
Calculation of Fractional Synthesis Rate (FSR):
-
The FSR is calculated based on the increase in deuterium enrichment in the protein-bound alanine over the labeling period, relative to the average enrichment of the precursor pool (body water).[15] The formula is a variation of the standard precursor-product equation.
-
¹⁵N Metabolic Labeling
¹⁵N metabolic labeling is a powerful technique for studying proteome-wide turnover in whole organisms, including rodents, flies, and worms.[16][17] This method involves feeding the organism a diet in which the natural nitrogen (¹⁴N) sources are replaced with ¹⁵N-labeled compounds, such as ¹⁵N-labeled amino acids or a ¹⁵N-labeled algal protein mix.[16][17] This results in the incorporation of ¹⁵N into nearly all amino acids and, subsequently, all proteins.
This protocol describes a pulse-chase experiment to analyze protein turnover in mice.[17]
-
Labeling Phase (Pulse):
-
Chase Phase:
-
Switch the mice back to a standard, unlabeled (¹⁴N) diet.
-
Collect tissues of interest at various time points during the chase period (e.g., 0, 1, 3, 7, 14 days).[17]
-
-
Sample Preparation and Analysis:
-
Homogenize the collected tissues and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures via LC-MS/MS.
-
-
Data Analysis:
-
Determine the ratio of ¹⁵N-labeled (heavy) to ¹⁴N-unlabeled (light) peptides for each protein at each time point.
-
The rate of decrease in the ¹⁵N-labeled fraction during the chase period reflects the protein's degradation rate, while the rate of incorporation of ¹⁴N reflects its synthesis.[17]
-
Data Presentation and Interpretation
A key aspect of protein turnover studies is the clear presentation of quantitative data. The primary metric calculated from these experiments is the Fractional Synthesis Rate (FSR), which represents the fraction of the protein pool that is newly synthesized per unit of time.[18]
Fractional Synthesis Rate (FSR) Calculation
The FSR is generally calculated using the precursor-product model:[15]
-
FSR (%/hour) = [ (E₂ - E₁) / (Eₚ * t) ] * 100
Where:
-
E₁ and E₂ are the enrichments of the isotope label in the protein-bound amino acid at the beginning and end of the measurement period, respectively.[19]
-
Eₚ is the average enrichment of the precursor amino acid pool (e.g., plasma free amino acids or body water) over the same period.[19]
-
t is the duration of the labeling period in hours.[19]
Quantitative Data Summary
| Parameter | SILAC | D₂O Labeling | ¹⁵N Labeling |
| Organism/System | Cultured Cells[2] | Whole Animals, Humans[20] | Whole Animals (e.g., mice, rats)[17][21] |
| Typical Label | ¹³C, ¹⁵N-labeled Lys & Arg[8] | Deuterium (²H) from D₂O[12] | ¹⁵N-labeled amino acid mix[16] |
| Administration | In cell culture medium[6] | In drinking water or via injection[11] | In specialized diet[17] |
| Typical Duration | Hours to Days[3] | Days to Weeks[13] | Weeks to Months[16] |
| Precursor Pool | Amino acids in medium | Body water[11] | Amino acids in diet[16] |
| Typical Enrichment | >98% incorporation in cells[22] | 2-5% in body water[4] | 94-98% in tissues[16][21] |
| Primary Output | Relative protein abundance, synthesis/degradation rates[10] | Fractional Synthesis Rate (FSR)[13] | Protein turnover rates (synthesis & degradation)[17] |
Visualization of Workflows and Pathways
Visual diagrams are essential for understanding the complex workflows and biological pathways involved in protein turnover studies.
Experimental Workflow Diagrams
Signaling Pathway Diagrams
Protein synthesis and turnover are tightly regulated by complex signaling networks.
mTOR Pathway (Protein Synthesis): The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis.[23][24] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control the protein synthesis machinery.[25][26] Activation of mTOR, primarily through the mTORC1 complex, promotes protein synthesis by phosphorylating key targets like S6K1 and 4E-BP1.
Ubiquitin-Proteasome Pathway (Protein Degradation): This pathway is responsible for the degradation of most short-lived and misfolded proteins.[27][28] Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules.[29] This polyubiquitination mark is recognized by the 26S proteasome, a large protein complex that unfolds and degrades the tagged protein into small peptides.[30]
Autophagy-Lysosome Pathway (Protein Degradation): Autophagy is a catabolic process involving the degradation of cellular components, including long-lived proteins, protein aggregates, and entire organelles, via the lysosome.[31][32] The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and then fuses with a lysosome to degrade the contents.[33]
References
- 1. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. CORP: The use of deuterated water for the measurement of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 14. journals.physiology.org [journals.physiology.org]
- 15. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fractional synthetic rate - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. metsol.com [metsol.com]
- 21. 15N metabolic labeling of mammalian tissue with slow protein turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. mTOR - Wikipedia [en.wikipedia.org]
- 27. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. What are the effects of ubiquitination on protein degradation? [synapse.patsnap.com]
- 30. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 31. The autophagy-lysosomal pathway | Neurology [ez-admanager.com]
- 32. scispace.com [scispace.com]
- 33. Autophagy: A Lysosome-Dependent Process with Implications in Cellular Redox Homeostasis and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
Delving into the Metabolic Maze: A Technical Guide to DL-Aspartic Acid-¹³C,¹⁵N in Amino Acid Metabolism Research
For researchers, scientists, and drug development professionals, understanding the intricate web of amino acid metabolism is paramount. Stable isotope-labeled compounds, particularly DL-Aspartic acid-¹³C,¹⁵N, have emerged as powerful tools to trace and quantify metabolic fluxes, offering unprecedented insights into cellular physiology and disease. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this versatile tracer.
DL-Aspartic acid labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) serves as a robust tracer for metabolic flux analysis (MFA). By introducing this labeled compound into biological systems, researchers can track the journey of its carbon and nitrogen atoms through various interconnected metabolic pathways. This allows for the precise quantification of the rates of metabolic reactions, providing a dynamic picture of cellular activity that is not attainable with traditional metabolomics alone. The use of stable, non-radioactive isotopes ensures safety in handling and suitability for in vivo studies.
Core Applications in Metabolic Research
The dual labeling of DL-Aspartic acid with ¹³C and ¹⁵N offers a unique advantage in simultaneously tracing the fate of both the carbon skeleton and the amino group. This is particularly valuable for dissecting the complexities of amino acid metabolism and its interplay with central carbon metabolism and nucleotide biosynthesis.
Key applications include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates of intracellular metabolic pathways.
-
Quantitative Proteomics: Used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) to compare protein abundance between different cell populations.
-
Drug Discovery and Development: Assessing the metabolic effects of drug candidates and identifying potential therapeutic targets.
-
Structural Biology: As a labeled standard in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural and dynamic studies of macromolecules.
Properties of Labeled Aspartic Acid
Several isotopologues of labeled aspartic acid are commercially available, each suited for specific research questions. The choice of tracer is a critical step in designing a metabolic flux analysis experiment.
| Product Name | Formula | Isotopic Purity (%) | Chemical Purity (%) | Molecular Weight ( g/mol ) |
| L-Aspartic acid-¹³C₄,¹⁵N | HO₂¹³C¹³CH₂¹³CH(¹⁵NH₂)¹³CO₂H | ¹³C: 98, ¹⁵N: 98 | 95 (CP) | 138.07 |
| L-Aspartic acid-¹³C₄, D₃, ¹⁵N | HOOCCD₂CD(NH₂)*COOH | ¹³C: 97-99, D: 97-99, ¹⁵N: 97-99 | 98 | 141.09 |
| L-Aspartic acid-1,4-¹³C₂,¹⁵N | N/A | ¹³C: 99, ¹⁵N: 98 | 98 | 136.06 |
| L-Aspartic acid-¹⁵N | C₄H₇NO₄ | ¹⁵N: 98 | 98 | 133.10 |
Experimental Workflow for Metabolic Flux Analysis
A typical metabolic flux analysis experiment using DL-Aspartic acid-¹³C,¹⁵N involves a series of well-defined steps, from initial cell culture to final data analysis.
Detailed Experimental Protocols
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.
-
Media Preparation: Prepare a defined culture medium that allows for the precise control of nutrient concentrations. For tracing experiments, custom media lacking endogenous aspartic acid is used, to which a known concentration of DL-Aspartic acid-¹³C,¹⁵N is added.
-
Labeling Duration: Culture cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites remains constant. This typically requires at least five to six cell doublings.[1]
2. Metabolic Quenching and Metabolite Extraction:
-
Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. A common method is to aspirate the culture medium and immediately add a cold quenching solution, such as 60% methanol (B129727) at -40°C.
-
Extraction: After quenching, extract the metabolites. A popular method is the Folch extraction, which separates the metabolites into polar and non-polar fractions.
3. Sample Derivatization for GC-MS Analysis:
To make the amino acids volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a derivatization step is necessary.[1]
-
Protein Hydrolysis: Liberate individual amino acids from proteins by acid hydrolysis (e.g., 6 M HCl at 150°C for 70 minutes under a nitrogen headspace).[1]
-
Derivatization: A common method is the formation of N-acetyl methyl esters (NACME).[1] This involves:
-
Drying the sample hydrolysates.
-
Adding acidified methanol and heating.
-
Evaporating the methanol and acetylating with a mixture of acetic anhydride, trimethylamine, and acetone.[2]
-
4. Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying derivatized amino acids and measuring their mass isotopomer distributions.
-
Instrumentation: A typical setup includes a gas chromatograph coupled to a mass spectrometer.
-
Parameters:
-
Injection: Splitless injection at 260°C.
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness).
-
Temperature Program: An example program is: 70°C (hold 2 min), ramp to 140°C at 15°C/min (hold 4 min), ramp to 240°C at 12°C/min (hold 5 min), and finally ramp to 255°C at 8°C/min (hold 35 min).[1]
-
Mass Spectrometry: The mass spectrometer is used to detect the different mass isotopologues of the derivatized aspartic acid and its downstream metabolites.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides positional information about the labeled atoms, which can be crucial for resolving complex metabolic pathways.
-
Sample Preparation: Purified labeled metabolites are dissolved in a suitable NMR buffer.
-
Spectra Acquisition: 2D [¹³C, ¹H] correlation maps are commonly acquired to determine the labeling patterns.[3] Advanced techniques like 15N-edited 1H–13C HSQC can be used to specifically detect metabolites containing the ¹⁵N label.
-
Aspartate's Central Role in Metabolism
DL-Aspartic acid is a key node in cellular metabolism, connecting several major pathways. Understanding these connections is essential for interpreting the results of tracing experiments.
When DL-Aspartic acid-¹³C,¹⁵N is introduced, the labeled atoms are incorporated into various downstream metabolites:
-
Transamination: The ¹⁵N label is transferred to α-ketoglutarate to form ¹⁵N-glutamate via aspartate aminotransferase (AST). The ¹³C-labeled carbon skeleton becomes oxaloacetate, which can then enter the TCA cycle.
-
TCA Cycle: The ¹³C atoms from oxaloacetate cycle through the TCA cycle, labeling intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate.
-
Asparagine Synthesis: Both ¹³C and ¹⁵N can be incorporated into asparagine through the action of asparagine synthetase.
-
Nucleotide Synthesis: The entire aspartate molecule (both ¹³C and ¹⁵N) is a precursor for purine and pyrimidine biosynthesis.
-
Urea Cycle: The ¹⁵N from aspartate is a key component in the urea cycle for nitrogen disposal.
Data Analysis and Interpretation
The raw data from GC-MS and NMR analysis consists of mass isotopomer distributions (MIDs) for aspartic acid and other measured metabolites.
1. Isotopomer Distribution Analysis:
The MIDs represent the fractional abundance of each isotopologue (molecules that differ only in their isotopic composition). For example, for a four-carbon metabolite like aspartic acid, there will be M+0 (unlabeled), M+1, M+2, M+3, and M+4 isotopologues.
2. Metabolic Flux Calculation:
The measured MIDs are then used in conjunction with a stoichiometric model of the relevant metabolic pathways to estimate the intracellular fluxes. This is typically done using specialized software packages that employ mathematical algorithms to find the set of fluxes that best fit the experimental data.
3. Quantitative Flux Data:
The output of a metabolic flux analysis is a quantitative map of the metabolic fluxes through the central carbon and nitrogen metabolism. The following table presents a hypothetical example of such data, illustrating how fluxes might be reported.
| Reaction | Flux (nmol/10⁶ cells/hr) | 95% Confidence Interval |
| Aspartate uptake | 10.5 | (9.8, 11.2) |
| AST (Asp -> OAA) | 8.2 | (7.5, 8.9) |
| Citrate Synthase | 6.5 | (6.0, 7.0) |
| Asparagine Synthetase | 2.3 | (2.0, 2.6) |
| Purine Synthesis (from Asp) | 0.8 | (0.6, 1.0) |
| Pyrimidine Synthesis (from Asp) | 1.1 | (0.9, 1.3) |
This table is for illustrative purposes and does not represent actual experimental data.
Synthesis of DL-Aspartic Acid-¹³C,¹⁵N
While commercially available, understanding the synthesis of the labeled compound can be beneficial. A common approach for synthesizing ¹⁵N-labeled L-aspartic acid is through an enzymatic reaction.
An enzymatic synthesis can be performed using aspartase, which catalyzes the addition of ammonia to fumaric acid. By using [U-¹³C₄]fumaric acid and ¹⁵N-labeled ammonia (¹⁵NH₄Cl) as substrates, DL-Aspartic acid-¹³C₄,¹⁵N can be produced.[4][5] This method is efficient and stereospecific for the L-isomer, but the DL-racemic mixture can be obtained through subsequent chemical processing if required for specific applications.
Conclusion
DL-Aspartic acid-¹³C,¹⁵N is an invaluable tool for researchers seeking to unravel the complexities of amino acid metabolism. Its ability to simultaneously trace both carbon and nitrogen provides a detailed and dynamic view of cellular function. By following rigorous experimental protocols and employing sophisticated analytical and computational methods, scientists can generate high-quality quantitative data to advance our understanding of health and disease, and to accelerate the development of new therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C and (15)N kinetic isotope effects on the reaction of aspartate aminotransferase and the tyrosine-225 to phenylalanine mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Deep Dive into Isotopic Labeling: Unraveling the Core Differences Between 13C and 15N in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern biological and pharmaceutical research, stable isotope labeling has emerged as an indispensable tool for elucidating complex molecular processes. Among the most powerful and widely utilized isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). Their incorporation into biomolecules allows for precise tracking, quantification, and structural analysis, providing unprecedented insights into metabolism, protein dynamics, and drug interactions. This technical guide delves into the fundamental differences between ¹³C and ¹⁵N labeling, offering a comprehensive overview of their applications, methodologies, and the critical considerations for experimental design.
Fundamental Principles of ¹³C and ¹⁵N Labeling
Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a greater atomic mass without altering the chemical properties of the molecule.[1] The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) provides a low background, enabling a clear distinction between labeled and unlabeled molecules in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[] This mass difference is the cornerstone of their utility, allowing researchers to trace the metabolic fate of labeled compounds and quantify changes in molecular populations with high precision.[3]
The choice between ¹³C and ¹⁵N, or their combined use, is dictated by the specific biological question and the analytical method employed. ¹³C labeling is the gold standard for tracing the backbone of metabolic pathways, while ¹⁵N labeling is paramount for studying the lifecycle of proteins and other nitrogen-containing compounds.[4][5]
Core Applications: A Comparative Overview
The versatility of ¹³C and ¹⁵N labeling lends them to a wide array of applications, primarily in metabolic flux analysis, quantitative proteomics, and structural biology.
| Application | Primary Isotope(s) | Key Technique(s) | Core Purpose |
| Metabolic Flux Analysis (MFA) | ¹³C | Mass Spectrometry (GC-MS, LC-MS), NMR | To quantify the rates (fluxes) of intracellular metabolic reactions and trace the flow of carbon through metabolic pathways.[6] |
| Quantitative Proteomics | ¹³C, ¹⁵N (often combined) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Mass Spectrometry | To accurately quantify differences in protein abundance and turnover rates between different cell populations or conditions.[3] |
| Protein Structural Biology | ¹⁵N, ¹³C (often combined) | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the three-dimensional structure and dynamics of proteins in solution or solid state.[5] |
| Drug Metabolism and Pharmacokinetics (DMPK) | ¹³C, ¹⁵N | Mass Spectrometry | To trace the metabolic fate of a drug candidate and identify its metabolites.[7] |
¹³C Labeling: Tracing the Carbon Backbone of Life
¹³C-based metabolic flux analysis (¹³C-MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[8] By providing cells with a ¹³C-labeled substrate, such as glucose or glutamine, researchers can track the incorporation of the heavy carbon atoms into downstream metabolites.[1] The resulting labeling patterns, or mass isotopomer distributions, provide a detailed fingerprint of the active metabolic pathways.[4]
Key Advantages of ¹³C Labeling:
-
Central Role in Metabolism: Carbon forms the backbone of most biomolecules, making ¹³C an ideal tracer for a wide range of metabolic pathways.[9]
-
Significant Mass Shifts in MS: The incorporation of multiple ¹³C atoms into a molecule leads to a substantial and predictable mass shift in mass spectrometry, facilitating clear differentiation from unlabeled counterparts.[10]
-
Rich Information from NMR: The ¹³C nucleus is NMR-active, providing detailed information about the carbon skeleton and dynamics of molecules.[11]
Limitations of ¹³C Labeling:
-
Complex Isotopic Patterns in MS: The presence of multiple labeled carbons can lead to complex and overlapping isotopic envelopes in mass spectra, which can complicate data analysis.[]
-
Higher Natural Abundance: The 1.1% natural abundance of ¹³C can contribute to background noise, potentially affecting the sensitivity of detection for low-abundance metabolites.[]
¹⁵N Labeling: Unveiling the Dynamics of the Proteome
¹⁵N labeling is the cornerstone for studying the synthesis, degradation, and turnover of proteins. B[12]y replacing the naturally abundant ¹⁴N with ¹⁵N, researchers can track the incorporation of this heavy isotope into amino acids and subsequently into newly synthesized proteins. This allows for the precise measurement of protein dynamics, providing critical insights into cellular regulation and disease pathogenesis.
Key Advantages of ¹⁵N Labeling:
-
Direct Measurement of Protein Dynamics: ¹⁵N labeling provides a direct means to quantify the rates of protein synthesis and degradation.
-
Cleaner Background in MS: The very low natural abundance of ¹⁵N (0.37%) results in a cleaner background in mass spectrometry compared to ¹³C, which is advantageous for quantifying low-abundance proteins. *[] Essential for Protein NMR: The ¹⁵N nucleus is NMR-active and fundamental for many multidimensional NMR experiments used to determine protein structure and dynamics.
[5]#### Limitations of ¹⁵N Labeling:
-
Smaller Mass Shifts in MS: Each incorporated ¹⁵N atom typically results in a mass shift of only 1 Dalton, which can sometimes be insufficient to fully resolve labeled and unlabeled peptide peaks, especially for smaller peptides. *[] Variable Number of Nitrogen Atoms: The number of nitrogen atoms varies between different amino acids, leading to less predictable mass shifts for peptides compared to uniform ¹³C labeling of specific amino acids.
[13]
Diagram 2: Logical Flow of a SILAC Experiment for Quantitative Proteomics
A diagram illustrating the key stages of a SILAC experiment.
Quantitative Data Summary
The following tables summarize key quantitative differences between ¹³C and ¹⁵N labeling.
Table 1: Isotopic Properties and Mass Spectrometry Characteristics
| Property | ¹³C | ¹⁵N |
| Natural Abundance | ~1.1% | [] ~0.37% |
| Typical Mass Shift per Atom (Da) | +1 | [10] +1 |
| Example Mass Shift (Arginine) | ¹³C₆-Arg: +6 Da | ¹⁵N₄-Arg: +4 Da |
| Combined Labeling (Arginine) | ¹³C₆,¹⁵N₄-Arg: +10 Da | - |
| MS Spectral Complexity | Can be complex due to multiple labeled atoms, leading to broader isotopic envelopes. | [] Generally simpler isotopic patterns. |
| Background Interference in MS | Higher due to greater natural abundance. | [] Lower, providing a cleaner background. |
Table 2: Typical Isotopic Enrichment Levels in Research Applications
| Application | Isotope | Typical Enrichment Level |
| Metabolic Flux Analysis (MFA) | ¹³C | >95% for labeled substrates |
| Quantitative Proteomics (SILAC) | ¹³C, ¹⁵N | >95% incorporation of labeled amino acids |
| Protein NMR Spectroscopy | ¹³C, ¹⁵N | >95% for uniform labeling |
| In vivo animal studies | ¹⁵N | 70-95% depending on tissue and labeling duration |
Experimental Protocols
Protocol for ¹³C Metabolic Flux Analysis in Mammalian Cells
This protocol provides a general framework for a ¹³C-MFA experiment. Specific details may need to be optimized based on the cell line and research question.
-
Experimental Design:
-
Select the appropriate ¹³C-labeled tracer (e.g., [U-¹³C]-glucose, [1,2-¹³C₂]-glucose, or a mixture of tracers) to maximize the information obtained for the pathways of interest. [14] * Determine the optimal labeling duration to achieve isotopic steady state. This can be determined empirically by performing a time-course experiment (e.g., collecting samples at 18 and 24 hours).
-
[15]2. Cell Culture and Labeling:
- Culture mammalian cells in a defined medium.
- When cells reach the desired confluency (typically mid-log phase), replace the medium with a pre-warmed medium containing the ¹³C-labeled substrate. [4] * Incubate the cells for the predetermined duration to allow for the incorporation of the label into the metabolome.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Analyze the samples to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MID data for the natural abundance of ¹³C.
-
Use a computational software package (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model. [15] * The software will estimate the metabolic fluxes that best explain the observed labeling patterns.
-
Protocol for ¹⁵N Metabolic Labeling for Protein Turnover Studies
This protocol outlines the key steps for a typical SILAC experiment to measure protein turnover.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" medium containing natural abundance essential amino acids (e.g., arginine and lysine). The other population is grown in "heavy" medium where the essential amino acids are replaced with their ¹⁵N-labeled counterparts.
-
Culture the cells for a sufficient number of doublings (typically at least 5) to ensure near-complete incorporation of the labeled amino acids into the proteome of the "heavy" population.
-
-
Experimental Treatment and Sample Collection:
-
Apply the experimental treatment to one or both cell populations.
-
Harvest the cells from both populations and count them to ensure equal numbers are combined.
-
-
Protein Extraction and Digestion:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cells and extract the total protein.
-
Digest the protein mixture into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the presence of the ¹⁵N label.
-
-
Data Analysis:
-
Use specialized software to identify the peptides from the MS/MS spectra.
-
Quantify the relative abundance of each peptide pair by comparing the signal intensities of the "light" and "heavy" forms. The ratio of these intensities reflects the relative abundance of the protein in the two original samples.
-
Protocol for Uniform ¹⁵N and ¹³C Labeling of Proteins for NMR Spectroscopy
This protocol describes the general procedure for producing a uniformly ¹⁵N- and ¹³C-labeled protein in E. coli for NMR studies.
-
Bacterial Culture Preparation:
-
Prepare a minimal medium (e.g., M9 medium) for bacterial growth.
-
The sole nitrogen source in the medium should be ¹⁵NH₄Cl, and the sole carbon source should be [U-¹³C]-glucose. [16] * For triple-labeled samples (¹⁵N, ¹³C, ²H), the medium should be prepared with deuterium (B1214612) oxide (D₂O).
-
[17]2. Protein Expression:
- Transform an appropriate E. coli expression strain with a plasmid encoding the protein of interest.
- Grow a starter culture in a small volume of the labeled minimal medium.
- Inoculate a larger volume of the labeled minimal medium with the starter culture and grow the cells to the desired optical density (typically OD₆₀₀ of 0.6-0.8).
- Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for several hours.
-
Cell Harvesting and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Sample Preparation for NMR:
-
Exchange the purified protein into a suitable NMR buffer (typically a low salt buffer at a specific pH).
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.5-1 mM).
-
Add a small percentage of D₂O (5-10%) to the sample to provide a lock signal for the NMR spectrometer.
-
¹³C and ¹⁵N labeling are powerful and complementary techniques that provide deep insights into the dynamic processes of life at the molecular level. The choice between these isotopes is fundamentally driven by the biological question being addressed. ¹³C labeling is unparalleled for dissecting the intricate web of metabolic pathways, while ¹⁵N labeling is the definitive tool for understanding the lifecycle of proteins. For comprehensive studies, such as in structural biology, the combined use of both isotopes is often essential. As analytical technologies continue to advance, the strategic application of ¹³C and ¹⁵N labeling will undoubtedly continue to be a cornerstone of discovery in basic research, drug development, and personalized medicine.
References
- 1. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 12. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 17. protein-nmr.org.uk [protein-nmr.org.uk]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
An In-depth Technical Guide to the Properties and Characteristics of DL-Aspartic acid-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, characteristics, and applications of DL-Aspartic acid labeled with stable isotopes ¹³C and ¹⁵N. This isotopically enriched amino acid is a powerful tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and drug discovery. By tracing the metabolic fate of the labeled aspartic acid, researchers can gain valuable insights into complex biological processes.
Core Properties and Characteristics
The properties of DL-Aspartic acid-¹³C,¹⁵N can vary slightly depending on the specific positions of the isotopic labels. Below is a summary of the quantitative data for commercially available variants.
| Property | DL-Aspartic acid-2-¹³C,¹⁵N | DL-Aspartic acid-¹³C,¹⁵N (unspecified position) |
| Synonyms | DL-Asp-OH-¹³C,¹⁵N | DL-Aminosuccinic acid-¹³C,¹⁵N |
| CAS Number | 98532-13-9[1] | Not specified |
| Molecular Formula | C₃¹³CH₇¹⁵NO₄ | C₃¹³CH₇¹⁵NO₄ |
| Molecular Weight | Varies based on ¹³C count | Approximately 135.09 g/mol (for one ¹³C and one ¹⁵N) |
| Isotopic Purity | 99 atom % ¹³C, 99 atom % ¹⁵N[1] | Varies by supplier |
| Appearance | Solid[2] | White to off-white solid |
| Melting Point | >300 °C (decomposes)[3] | >300 °C (decomposes) |
| Solubility | Soluble in DMSO (50 mg/mL with sonication)[4] | Information not readily available |
| Storage | 4°C, protect from light, stored under nitrogen[4] | Room temperature, away from light and moisture |
Key Applications in Research and Drug Development
DL-Aspartic acid-¹³C,¹⁵N is a versatile tool with numerous applications in scientific research and drug development. Its primary utility lies in its ability to act as a tracer in biological systems, allowing for the precise tracking and quantification of metabolic processes.
-
Metabolic Flux Analysis (MFA): Labeled aspartic acid is used to trace the flow of carbon and nitrogen through central metabolic pathways, such as the citric acid cycle.[4][5][6] By analyzing the distribution of isotopes in downstream metabolites, researchers can quantify the rates of various metabolic reactions.
-
Proteomics and Protein Analysis: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹³C and ¹⁵N labeled amino acids are incorporated into proteins. This allows for the quantitative comparison of protein abundance between different cell populations by mass spectrometry.
-
NMR Spectroscopy: The presence of ¹³C and ¹⁵N nuclei provides additional signals in NMR spectra, which can be used to elucidate the structure and dynamics of proteins and other biomolecules.
-
Drug Development: Labeled compounds are instrumental in drug development for studying pharmacokinetics and metabolism. They can be used as internal standards for quantitative analysis of drug candidates and their metabolites by NMR, GC-MS, or LC-MS.[5][6]
Experimental Protocols
The following are generalized methodologies for key experiments involving DL-Aspartic acid-¹³C,¹⁵N. Specific parameters may need to be optimized for individual experimental systems.
Metabolic Flux Analysis (MFA) using GC-MS
-
Cell Culture and Labeling:
-
Culture cells in a defined medium where unlabeled aspartic acid is replaced with DL-Aspartic acid-¹³C,¹⁵N.
-
Allow the cells to grow for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites is constant. This typically requires several cell doublings.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by, for example, flash-freezing cells in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water.
-
Separate the polar metabolite-containing phase from the non-polar phase.
-
-
Derivatization:
-
Dry the polar metabolite extract under a stream of nitrogen.
-
Derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatizing agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
-
The GC separates the individual amino acids.
-
The MS detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distribution for aspartic acid and other metabolites.
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Use metabolic modeling software to calculate the metabolic fluxes that best fit the observed mass isotopomer distributions.
-
Protein Labeling for Quantitative Proteomics (SILAC)
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
In one population ("light"), use standard cell culture medium.
-
In the second population ("heavy"), use a medium where a standard amino acid (e.g., lysine (B10760008) or arginine) is replaced with its ¹³C and/or ¹⁵N labeled counterpart. While this example uses other amino acids, the principle applies to incorporating labeled aspartic acid if it is essential for the cell line or if specific metabolic pathways are being investigated.
-
Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.
-
-
Sample Preparation:
-
Combine equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Quantify the relative abundance of the "light" and "heavy" peptides by comparing the signal intensities of the corresponding peaks in the mass spectrum.
-
This ratio reflects the relative abundance of the protein in the two cell populations.
-
Signaling Pathways and Metabolic Maps
The following diagrams, generated using Graphviz, illustrate the central role of aspartic acid in key metabolic pathways.
Caption: Central role of DL-Aspartic acid in amino acid and nucleotide biosynthesis.
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
Unveiling Cellular Machinery: A Technical Guide to Tracking Biochemical Reactions with Stable Isotopes
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding the dynamic interplay of biochemical reactions is paramount to unraveling disease mechanisms and developing effective therapeutics. Stable isotopes offer a powerful and precise lens through which to view these processes, providing a non-radioactive method for tracing the fate of molecules within complex biological systems. This technical guide delves into the core principles, experimental protocols, and data interpretation of key stable isotope-based techniques, with a focus on their application in metabolic analysis, quantitative proteomics, and drug development.
The Foundation: Principles of Stable Isotope Tracing
Stable isotopes are non-radioactive variants of elements that contain a different number of neutrons in their atomic nucleus, resulting in a greater mass.[1] Common stable isotopes used in biochemical research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H).[1][2] The fundamental principle of stable isotope tracing lies in introducing a molecule, or "tracer," enriched with a stable isotope into a biological system.[3] As cells metabolize this labeled compound, the heavy isotope is incorporated into downstream metabolites and macromolecules.[4] Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can then differentiate between the labeled and unlabeled molecules based on their mass difference, allowing for the precise tracking and quantification of metabolic pathways.[1]
Core Techniques and Methodologies
Several powerful techniques leverage stable isotope labeling to provide quantitative insights into complex biological processes. This guide will focus on three prominent methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics, ¹³C-Metabolic Flux Analysis (¹³C-MFA) for mapping metabolic pathways, and Isotope-Coded Affinity Tags (ICAT) for targeted protein quantification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling strategy that enables the accurate relative quantification of thousands of proteins between different cell populations.[5][6][7] The technique involves growing one population of cells in a "light" medium containing naturally abundant amino acids (e.g., ¹²C₆-arginine) and another population in a "heavy" medium containing the same amino acids but labeled with stable isotopes (e.g., ¹³C₆-arginine).[6][7] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population.[8] The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), after which they are combined, and the proteins are extracted and analyzed by mass spectrometry.[7] The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide signals in the mass spectrum.[5]
A typical SILAC experiment involves the following key steps:
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is cultured in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆ L-Lysine and ¹³C₆,¹⁵N₄ L-Arginine) for at least five to six cell doublings to ensure complete incorporation (>95%).[6][8]
-
-
Experimental Treatment:
-
Apply the desired experimental perturbation (e.g., drug treatment, growth factor stimulation) to one of the cell populations while maintaining the other as a control.
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations and combine them in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Reduce disulfide bonds in the protein lysate with a reducing agent (e.g., dithiothreitol) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.[6]
-
-
Mass Spectrometry Analysis:
-
Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[5]
-
-
Data Analysis:
-
Utilize specialized software to identify peptides and quantify the intensity ratios of heavy to light peptide pairs, which reflect the relative abundance of the corresponding proteins.
-
The primary quantitative output of a SILAC experiment is the ratio of heavy to light peptide intensities, which represents the fold change in protein abundance between the two experimental conditions. This data is typically presented in tables listing the identified proteins and their corresponding quantification ratios.
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 2.54 | 0.001 | Upregulated |
| P62258 | HSP90AB1 | 1.05 | 0.892 | Unchanged |
| Q06830 | BAX | 0.45 | 0.005 | Downregulated |
| P31946 | BCL2 | 1.89 | 0.021 | Upregulated |
Table 1: Example of quantitative data from a SILAC experiment comparing a drug-treated sample (Heavy) to a control sample (Light).
¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[3][9] It involves introducing a ¹³C-labeled substrate, such as [U-¹³C₆]glucose, into a biological system and measuring the resulting ¹³C-labeling patterns in downstream metabolites.[9][10] The distribution of ¹³C atoms within these metabolites, known as the mass isotopomer distribution (MID), is a direct consequence of the metabolic pathways through which the labeled substrate has traveled.[9] By fitting the experimentally measured MIDs to a computational model of cellular metabolism, the intracellular fluxes can be estimated.[11]
A typical ¹³C-MFA experiment follows these steps:
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., a mixture of 80% [1-¹³C]glucose and 20% [U-¹³C]glucose).[10]
-
Incubate the cells for a sufficient duration to achieve isotopic steady state, where the labeling patterns of intracellular metabolites are stable. This typically ranges from hours to days depending on the cell type and metabolic pathways of interest.[11]
-
-
Metabolite Quenching and Extraction:
-
Sample Preparation and Analysis:
-
Prepare the metabolite extracts for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). For GC-MS, derivatization is often required to make the metabolites volatile.[13]
-
Analyze the samples to determine the mass isotopomer distributions of key metabolites.[10]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MS data for the natural abundance of ¹³C.
-
Use specialized software to fit the measured MIDs and extracellular flux rates (e.g., glucose uptake, lactate (B86563) secretion) to a stoichiometric model of the metabolic network to estimate the intracellular fluxes.[14]
-
The output of a ¹³C-MFA study is a flux map, which provides the rates of all the reactions in the metabolic model. These are often presented in tables, normalized to the uptake rate of the primary carbon source.
| Reaction | Control Flux (normalized) | Drug-Treated Flux (normalized) | Fold Change |
| Glycolysis (Glucose -> Pyruvate) | 100 | 125 | 1.25 |
| Pentose Phosphate Pathway | 15 | 8 | 0.53 |
| TCA Cycle (Citrate Synthase) | 80 | 60 | 0.75 |
| Fatty Acid Synthesis | 20 | 35 | 1.75 |
Table 2: Example of quantitative flux data from a ¹³C-MFA experiment comparing drug-treated and control cells.
Isotope-Coded Affinity Tags (ICAT)
ICAT is a chemical labeling technique used for quantitative proteomics that specifically targets cysteine residues.[15][16] The ICAT reagent consists of three parts: a reactive group that covalently binds to the thiol group of cysteine, an isotopically coded linker (either "light" with natural abundance isotopes or "heavy" with stable isotopes like deuterium or ¹³C), and an affinity tag (typically biotin) that allows for the selective isolation of the labeled peptides.[15][16][17] Two protein samples (e.g., from control and treated cells) are labeled with the light and heavy ICAT reagents, respectively.[15] The samples are then combined, digested, and the cysteine-containing peptides are purified by avidin (B1170675) affinity chromatography before analysis by mass spectrometry.[15][18] The relative abundance of the proteins is determined by the ratio of the signal intensities of the light and heavy peptide pairs.[17]
The key steps in an ICAT experiment are as follows:
-
Protein Extraction and Labeling:
-
Extract total protein from the two samples to be compared.
-
Reduce disulfide bonds and label the cysteine residues of one sample with the "light" ICAT reagent and the other with the "heavy" ICAT reagent.[18]
-
-
Sample Combination and Digestion:
-
Combine the two labeled protein samples in a 1:1 ratio.
-
Digest the combined protein mixture into peptides using trypsin.
-
-
Affinity Purification:
-
Mass Spectrometry Analysis:
-
Analyze the purified peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the peptides and quantify the relative abundance of the proteins based on the peak intensity ratios of the light and heavy ICAT-labeled peptide pairs.
-
Similar to SILAC, the quantitative output of an ICAT experiment is the ratio of heavy to light peptide intensities, representing the fold change in the abundance of cysteine-containing proteins.
| Protein ID | Gene Name | H/L Ratio | Number of Peptides |
| P62736 | ACTG1 | 1.02 | 3 |
| P08670 | VIM | 3.15 | 2 |
| P14136 | HMOX1 | 0.38 | 1 |
| Q16665 | KEAP1 | 1.98 | 4 |
Table 3: Example of quantitative data from an ICAT experiment.
Applications in Drug Development
Stable isotope labeling techniques are invaluable tools throughout the drug discovery and development pipeline, from target identification to preclinical and clinical studies.
Target Identification and Deconvolution
SILAC-based proteomics is a powerful approach for identifying the cellular targets of small molecules and drugs.[19] In a typical experiment, a drug of interest is immobilized on a solid support and used as "bait" to pull down its binding partners from a lysate of "heavy" SILAC-labeled cells. A parallel experiment is performed with a control "light" cell lysate. By quantifying the H/L ratios of the proteins that are pulled down, specific binding partners of the drug can be distinguished from non-specific background proteins.[20]
Mechanism of Action Studies
¹³C-MFA can elucidate a drug's mechanism of action by providing a detailed picture of how it perturbs cellular metabolism.[9] By comparing the metabolic flux maps of cells treated with a drug to untreated cells, researchers can identify the specific pathways that are inhibited or activated by the compound. This information can confirm the on-target effects of the drug and may also reveal unexpected off-target effects.
Pharmacokinetic (ADME) Studies
Stable isotope-labeled drugs are widely used in absorption, distribution, metabolism, and excretion (ADME) studies to track the fate of a drug in an organism.[2][21] By administering a labeled version of a drug, researchers can use mass spectrometry to distinguish the drug and its metabolites from endogenous molecules, allowing for precise quantification of their concentrations in various tissues and fluids over time. This is crucial for determining a drug's bioavailability, half-life, and metabolic pathways.[22][]
Conclusion
Stable isotope labeling has revolutionized our ability to study the intricate and dynamic processes of life at the molecular level. Techniques such as SILAC, ¹³C-MFA, and ICAT provide researchers and drug development professionals with powerful tools to quantify changes in the proteome, map the flow of metabolites through complex pathways, and understand the pharmacology of novel therapeutics. As analytical technologies continue to advance, the application of stable isotopes will undoubtedly continue to expand, offering ever deeper insights into the biochemical reactions that underpin health and disease.
References
- 1. MASONACO - Stable isotopes in metabolomic studies [masonaco.org]
- 2. metsol.com [metsol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 6. chempep.com [chempep.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICAT Technique in Proteomics | PPTX [slideshare.net]
- 16. ICAT (Isotope-coded affinity-tag-based protein profiling) | Proteomics [medicine.yale.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protocols for Quantitative Proteome Analysis with ICAT & SPC - Creative Proteomics [creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Preliminary Investigation of Aspartate Metabolism Using Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for investigating aspartate metabolism using stable isotope tracers. Aspartate is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes, including nucleotide and protein synthesis, the urea (B33335) cycle, and cellular energy homeostasis. Understanding the metabolic fate of aspartate is therefore crucial for research in areas such as oncology, metabolic disorders, and drug development. Stable isotope tracing offers a powerful approach to delineate the intricate pathways of aspartate metabolism and quantify metabolic fluxes.
Core Concepts in Tracer-Based Metabolism Studies
Stable isotope tracing involves the introduction of molecules enriched with heavy isotopes (e.g., ¹³C, ¹⁵N) into a biological system. These labeled "tracers" are chemically identical to their endogenous counterparts and thus participate in the same biochemical reactions. By tracking the incorporation of these isotopes into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate metabolic pathways and quantify their activities.[1][2][3]
Key advantages of stable isotope tracing include:
-
Pathway Elucidation: Tracing the flow of labeled atoms allows for the unambiguous identification of active metabolic routes.
-
Flux Quantification: Measuring the rate of isotope incorporation provides quantitative information about the rates (fluxes) of metabolic reactions.[4]
-
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for use in a wide range of experimental systems, including in vivo studies.[1]
Experimental Protocols for Aspartate Tracer Studies
A typical tracer experiment involves several key steps, from tracer selection to data analysis. The following sections outline the methodologies for conducting a preliminary investigation of aspartate metabolism.
The choice of tracer is critical and depends on the specific metabolic pathway of interest. For aspartate metabolism, commonly used tracers include:
-
[U-¹³C]Aspartate: Uniformly labeled aspartate, where all four carbon atoms are ¹³C. This tracer is useful for tracking the fate of the entire carbon skeleton of aspartate.[5]
-
Positionally Labeled Aspartate ([1-¹³C], [2-¹³C], [3-¹³C], [4-¹³C]-Aspartate): These tracers allow for the investigation of specific carbon transitions within metabolic pathways.[6][7]
-
[¹⁵N]Aspartate: This tracer is used to follow the path of the amino group of aspartate in reactions such as transamination and nucleotide synthesis.[8][9]
-
[U-¹³C]Glutamine or [U-¹³C]Glucose: Since aspartate is synthesized from TCA cycle intermediates, tracers that label the TCA cycle, such as labeled glutamine or glucose, can be used to study de novo aspartate synthesis.[10][11]
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. For adherent cells, a common starting density is 15,000 cells per well in a 96-well plate for flux analysis.[12]
-
Media Preparation: Prepare culture medium containing the desired stable isotope-labeled tracer. It is often necessary to use dialyzed fetal bovine serum to minimize the concentration of unlabeled metabolites.
-
Labeling: Replace the standard culture medium with the isotope-containing medium. The duration of labeling depends on the pathway of interest. Steady-state labeling in the TCA cycle is typically achieved within about 2 hours, while nucleotide pools may require up to 24 hours to reach isotopic steady state.[2]
Rapid quenching of metabolic activity and efficient extraction of metabolites are crucial for accurate results.
-
Quenching: Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) or a similar buffer.[13]
-
Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.[13] Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the samples at high speed to pellet protein and cell debris.
-
Sample Collection: Collect the supernatant containing the polar metabolites for analysis.
Mass spectrometry coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) is the most common method for analyzing isotope incorporation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires chemical derivatization of the metabolites to make them volatile. Trimethylsilylation (TMS) and tert-butyldimethylsilylation (t-BDMS) are common derivatization methods for amino acids.[7] GC-MS provides excellent chromatographic resolution and characteristic fragmentation patterns that can be used to determine positional isotopomer distributions.[6][7][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar metabolites without the need for derivatization. Tandem mass spectrometry (MS/MS) can be used to identify and quantify specific isotopologues of aspartate and its downstream metabolites with high sensitivity and specificity.[1]
The raw MS data consists of the abundance of different mass isotopologues for each metabolite. This data must be corrected for the natural abundance of stable isotopes.[12] The corrected mass isotopomer distributions can then be used to calculate metabolic fluxes using computational modeling software.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from tracer studies of aspartate metabolism.
Table 1: Precision of Positional ¹³C Enrichment Analysis of Aspartate [6]
| Carbon Position | Accuracy (Mean Deviation) | Precision (Standard Deviation) |
| C1 | < 1% | < 2.5% |
| C2 | < 1% | < 2.5% |
| C3 | < 1% | < 2.5% |
| C4 | < 1% | < 2.5% |
Table 2: Impact of Electron Transport Chain (ETC) Inhibition on Aspartate Levels in Cancer Cell Lines [12]
| Cell Line Sensitivity to ETC Inhibition | Change in Aspartate Levels |
| Sensitive | ~3-fold decrease |
| Resistant | Maintained levels |
Table 3: Correlation of Aspartate Levels with Hypoxia Markers in Human Tumors [12]
| Metabolite | Correlation with Hypoxia Markers (p-value) |
| Aspartate | < 0.01 |
| Lactate | Not as strong as aspartate |
Key Metabolic Pathways Involving Aspartate
Aspartate is a central hub in cellular metabolism, participating in several critical pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these connections.
Aspartate is directly linked to the TCA cycle through the transamination of oxaloacetate.
References
- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 5. Metabolic stable isotope tracing [bio-protocol.org]
- 6. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 10. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aspartate is a limiting metabolite for cancer cell proliferation under hypoxia and in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Isotopic Enrichment in Experimental Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isotopic enrichment, the process of increasing the abundance of a specific isotope of an element in a sample, has become an indispensable tool in modern research, particularly within the realms of drug discovery and development. By introducing "heavy" isotopes of elements like carbon (¹³C), nitrogen (¹⁵N), and hydrogen (²H, deuterium), scientists can trace, quantify, and characterize biological molecules and their intricate interactions with unprecedented precision. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and profound significance of isotopic enrichment in experimental design.
Core Principles of Isotopic Enrichment
At its core, isotopic enrichment leverages the mass difference between isotopes of the same element. While chemically identical, the increased mass of "heavy" isotopes allows for their differentiation from their naturally abundant "light" counterparts using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This fundamental principle underpins a wide array of experimental applications, from elucidating complex metabolic pathways to quantifying subtle changes in protein expression.
Stable isotopes, which do not decay and emit radiation, are predominantly used in these studies, ensuring safety and enabling long-term experiments.[3] The choice of isotope and the labeling strategy are critical components of experimental design, tailored to the specific biological question being addressed.
Key Applications in Research and Drug Development
The applications of isotopic enrichment are vast and continue to expand. In drug development, these techniques are instrumental across the entire pipeline, from target identification to preclinical and clinical studies.
Quantitative Proteomics with SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for quantitative proteomics.[4][5] In SILAC, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled essential amino acid (e.g., ¹³C₆-arginine).[6] As cells grow and synthesize proteins, the heavy amino acid is incorporated into the entire proteome of one cell population.[6] After experimental treatment, the two cell populations are combined, and the relative abundance of proteins is determined by comparing the signal intensities of the light and heavy peptide pairs in a mass spectrometer.[7][8]
Table 1: Representative Quantitative Proteomics Data from a SILAC Experiment
| Protein ID | Gene Name | Description | Fold Change (Heavy/Light) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.45 |
| Q9Y243 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.2 | <0.001 |
| P10412 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.8 | 0.05 |
This table presents simulated data representative of a SILAC experiment, illustrating the quantification of protein expression changes in response to a hypothetical treatment.
Metabolic Flux Analysis with ¹³C-MFA
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[9][10] This method involves feeding cells a substrate enriched with ¹³C, such as [U-¹³C]-glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using MS or NMR, researchers can computationally deduce the intracellular metabolic fluxes, providing a detailed map of cellular metabolism.[11][12][13]
Table 2: Illustrative Metabolic Flux Data from a ¹³C-MFA Study
| Metabolic Pathway | Reaction | Flux (relative to glucose uptake) | Condition A | Condition B |
| Glycolysis | Glucose -> G6P | 100 | 100 | |
| F6P -> F1,6BP | 85 | 70 | ||
| Pentose (B10789219) Phosphate (B84403) Pathway | G6P -> 6PG | 15 | 30 | |
| TCA Cycle | Acetyl-CoA -> Citrate | 60 | 50 | |
| Anaplerosis | Pyruvate -> Oxaloacetate | 10 | 20 |
This table showcases hypothetical data from a ¹³C-MFA experiment, comparing metabolic fluxes between two different cellular conditions.
Enhancing Pharmacokinetics with Deuterium
The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the pharmacokinetic properties of a drug molecule.[14][15] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is broken more slowly by metabolic enzymes, such as cytochrome P450s, compared to a carbon-hydrogen (C-H) bond.[16][17] This can lead to a reduced rate of metabolism, a longer drug half-life, and decreased formation of potentially toxic metabolites.[14][16]
Table 3: Comparative Pharmacokinetic Parameters of a Deuterated vs. Non-Deuterated Drug
| Parameter | Non-Deuterated Drug | Deuterated Drug |
| Half-life (t½) | 2.5 hours | 7.0 hours |
| Clearance (CL) | 15 L/h | 5 L/h |
| Area Under the Curve (AUC) | 500 ng·h/mL | 1500 ng·h/mL |
| Maximum Concentration (Cmax) | 100 ng/mL | 120 ng/mL |
This table provides a representative comparison of key pharmacokinetic parameters, demonstrating the potential benefits of deuteration. Data is hypothetical.[18]
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Isotopic labeling, particularly with carbon-14 (B1195169) (¹⁴C), is a regulatory requirement for human Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[19][20] By administering a ¹⁴C-labeled version of a drug candidate to human subjects, researchers can trace the drug's journey through the body, quantify its absorption, determine its distribution in various tissues, identify its metabolites, and understand its excretion pathways.[21][22][23]
Experimental Protocols
Detailed Methodology for SILAC-based Quantitative Proteomics
-
Cell Culture and Labeling:
-
Culture two separate populations of cells in parallel.
-
For the "heavy" population, use SILAC-specific medium containing a heavy isotope-labeled essential amino acid (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).
-
For the "light" population, use identical medium containing the natural, unlabeled versions of the same amino acids.
-
Allow the cells to undergo at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.[6]
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations, while the other serves as a control.
-
-
Sample Preparation:
-
Harvest and lyse the cells from both populations.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Utilize specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs.[7]
-
Calculate the fold change in protein abundance based on the peptide ratios.
-
Detailed Methodology for ¹³C-Metabolic Flux Analysis
-
Experimental Design and Tracer Selection:
-
Define the metabolic network of interest and select an appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose for glycolysis and the pentose phosphate pathway, or [U-¹³C₅]glutamine for the TCA cycle).[13]
-
-
Cell Culture and Labeling:
-
Culture cells in a chemically defined medium containing the selected ¹³C-labeled tracer until a metabolic and isotopic steady state is reached.
-
-
Metabolite Extraction and Derivatization:
-
Rapidly quench metabolism and extract intracellular metabolites.
-
Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
-
Mass Spectrometry or NMR Analysis:
-
Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distributions (the relative abundances of molecules with different numbers of ¹³C atoms).
-
Alternatively, analyze the metabolite extracts by NMR to determine positional isotopomer information.[3]
-
-
Computational Flux Analysis:
-
Use specialized software (e.g., 13CFLUX2) to fit the measured mass isotopomer distributions to a metabolic model.[16]
-
The software iteratively adjusts the flux values in the model until the predicted labeling patterns match the experimental data, thereby quantifying the intracellular metabolic fluxes.
-
Visualizing Workflows and Pathways
Experimental and Logical Relationships
Visualizing complex experimental workflows and signaling pathways is crucial for understanding and communication. The following diagrams were generated using the Graphviz DOT language to illustrate key processes.
Caption: Workflow for SILAC-based quantitative proteomics.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Signaling Pathway Elucidation: GPCR Signaling
Isotopic enrichment techniques are also pivotal in dissecting complex signaling pathways. For instance, in G-protein coupled receptor (GPCR) signaling, SILAC-based phosphoproteomics can be used to quantify changes in protein phosphorylation upon receptor activation, revealing novel signaling intermediates and network dynamics.[1][24][25]
Caption: Elucidation of GPCR signaling using isotopic labeling.
Conclusion
Isotopic enrichment has fundamentally transformed experimental design in life sciences and drug development. The ability to introduce stable isotopes into biological systems provides a powerful lens through which to observe, measure, and understand the intricate molecular machinery of life. From quantifying the entire proteome with SILAC to mapping the metabolic landscape with ¹³C-MFA and optimizing drug properties through deuteration, these techniques offer unparalleled insights. For researchers, scientists, and drug development professionals, a thorough understanding and strategic implementation of isotopic enrichment are no longer optional but essential for driving innovation and accelerating the journey from discovery to clinical application.
References
- 1. Illuminating GPCR Signaling Mechanisms by NMR Spectroscopy with Stable-Isotope Labeled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Resolved Metabolomics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. d-nb.info [d-nb.info]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deuterated drug - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. sgs.com [sgs.com]
- 20. openmedscience.com [openmedscience.com]
- 21. youtube.com [youtube.com]
- 22. clinmedjournals.org [clinmedjournals.org]
- 23. ascpt.org [ascpt.org]
- 24. Exploring G protein-coupled receptor signaling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Illuminating GPCR signaling mechanisms by NMR spectroscopy with stable-isotope labeled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Dynamics: An In-depth Technical Guide to the Applications of Labeled Amino Acids in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of labeled amino acids in cell culture, a cornerstone technique for modern biological research and drug discovery. By substituting standard amino acids with their isotopically labeled counterparts, researchers can meticulously track the synthesis, degradation, and flux of proteins and metabolites within living cells. This allows for a dynamic and quantitative understanding of cellular processes that is unattainable with traditional methods.
This document will delve into the core applications of this technology, including quantitative proteomics using Stable Isotope Labeling with Amino acids in Cell Culture (SILAC), the analysis of protein synthesis and turnover, and metabolic flux analysis. We will explore detailed experimental protocols, present quantitative data in a clear and comparable format, and visualize complex biological pathways and workflows.
Quantitative Proteomics with SILAC
SILAC is a powerful metabolic labeling strategy that enables the accurate quantification of thousands of proteins between different cell populations. By growing cells in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, distinct proteomes are generated that can be differentiated by mass spectrometry. This allows for the precise measurement of changes in protein abundance in response to various stimuli, such as drug treatment or genetic modification.[1][2]
Key Applications of SILAC:
-
Differential Protein Expression Analysis: Identifying up- or down-regulated proteins between different experimental conditions.[3]
-
Signal Transduction Pathway Analysis: Quantifying changes in protein phosphorylation and other post-translational modifications to elucidate signaling cascades.[4][5][6]
-
Protein-Protein Interaction Studies: Distinguishing true interaction partners from non-specific binders in co-immunoprecipitation experiments.
-
Drug Discovery: Identifying protein targets of drugs and understanding mechanisms of action and resistance.[7][8]
Data Presentation: Quantitative Proteomic Analysis of Oxaliplatin-Resistant Pancreatic Cancer Cells
The following table summarizes quantitative proteomic data from a study comparing oxaliplatin-resistant (PANC-1R) and sensitive (PANC-1) pancreatic cancer cells using SILAC. The data highlights key proteins with altered expression, providing insights into the mechanisms of drug resistance.[9]
| Protein Name | Gene Symbol | Function | Log2 Fold Change (PANC-1R/PANC-1) | p-value |
| Ribonuclease H2 subunit A | RNASEH2A | DNA repair | 1.58 | < 0.05 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | 1.32 | < 0.05 |
| Flap structure-specific endonuclease 1 | FEN1 | DNA repair | 1.25 | < 0.05 |
| Interferon-induced protein with tetratricopeptide repeats 1 | IFIT1 | Antiviral response | -2.15 | < 0.05 |
| Interferon-induced protein with tetratricopeptide repeats 3 | IFIT3 | Antiviral response | -1.87 | < 0.05 |
Experimental Protocol: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
This protocol outlines the general steps for a SILAC experiment.
Materials:
-
SILAC-grade cell culture medium deficient in specific amino acids (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (dFBS)
-
"Light" (natural abundance) amino acids (e.g., L-Arginine, L-Lysine)
-
"Heavy" isotope-labeled amino acids (e.g., 13C6-L-Arginine, 13C6,15N2-L-Lysine)
-
Cell line of interest
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
Mass spectrometer
Procedure:
-
Cell Culture Adaptation:
-
Culture cells in the "light" SILAC medium (supplemented with light amino acids and dFBS) and "heavy" SILAC medium (supplemented with heavy amino acids and dFBS) for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[10]
-
Monitor the incorporation efficiency by mass spectrometry of a small cell sample. Greater than 99% incorporation is recommended.[10]
-
-
Experimental Treatment:
-
Once fully labeled, subject the "heavy" and/or "light" cell populations to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).
-
-
Cell Harvesting and Lysis:
-
Harvest the "light" and "heavy" cell populations separately.
-
Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease (e.g., trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of "light" and "heavy" peptides based on their mass difference.[11]
-
Perform statistical analysis to identify proteins with significant changes in expression.
-
Visualization: SILAC Experimental Workflow
Caption: A schematic overview of the SILAC experimental workflow.
Analysis of Protein Synthesis and Turnover
Understanding the dynamics of protein synthesis and degradation is crucial for comprehending cellular homeostasis and its dysregulation in disease. Labeled amino acids are instrumental in these studies, primarily through pulse-chase analysis.
Pulse-Chase Analysis
In a pulse-chase experiment, cells are briefly incubated with a medium containing a labeled amino acid (the "pulse"), which gets incorporated into newly synthesized proteins. This is followed by a "chase" period where the cells are transferred to a medium containing an excess of the unlabeled version of the same amino acid. By tracking the amount of labeled protein over time, the rate of protein degradation (turnover) can be determined.[12][13]
Data Presentation: Protein Half-Life Determination
The data from a pulse-chase experiment is typically used to calculate the half-life (t1/2) of a protein. This is often visualized by plotting the percentage of labeled protein remaining at different chase time points and fitting the data to an exponential decay curve.
| Time (hours) | Percent of Labeled Protein Remaining |
| 0 | 100% |
| 2 | 75% |
| 4 | 50% |
| 6 | 30% |
| 8 | 20% |
Experimental Protocol: Pulse-Chase Analysis with 35S-Methionine
Materials:
-
Cell line of interest
-
Methionine-free cell culture medium
-
35S-Methionine (radioactive)
-
Complete cell culture medium containing an excess of unlabeled methionine ("chase medium")
-
Lysis buffer
-
Antibody specific to the protein of interest
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and electrophoresis equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Starvation:
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.[1]
-
-
Pulse Labeling:
-
Replace the starvation medium with methionine-free medium containing 35S-methionine.
-
Incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.[1]
-
-
Chase:
-
Remove the labeling medium and wash the cells with pre-warmed PBS.
-
Add the "chase medium" containing an excess of unlabeled methionine.
-
Collect cell samples at various time points (e.g., 0, 2, 4, 6, 8 hours).
-
-
Immunoprecipitation:
-
Lyse the cells collected at each time point.
-
Incubate the lysates with an antibody specific to the protein of interest.
-
Precipitate the antibody-protein complexes using Protein A/G agarose beads.
-
-
Analysis:
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protein by autoradiography or phosphorimaging.
-
Quantify the band intensity at each time point to determine the rate of protein degradation.
-
Visualization: Pulse-Chase Experimental Workflow
Caption: A step-by-step workflow for a pulse-chase experiment.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. By providing cells with a 13C-labeled substrate, such as glucose or an amino acid, the label is incorporated into various downstream metabolites. The pattern of 13C enrichment in these metabolites, which can be measured by mass spectrometry, provides a detailed map of the active metabolic pathways and their relative fluxes.[14][15]
Key Applications of MFA:
-
Understanding Cellular Metabolism: Mapping the flow of carbon through central metabolic pathways like glycolysis and the TCA cycle.[15]
-
Disease Research: Identifying metabolic reprogramming in diseases such as cancer.[9]
-
Biotechnology: Optimizing metabolic pathways in microorganisms for the production of valuable compounds.
Experimental Protocol: 13C-Based Metabolic Flux Analysis
Materials:
-
Cell line of interest
-
Culture medium with a 13C-labeled substrate (e.g., [U-13C]-glucose)
-
Metabolite extraction solution (e.g., 80% methanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
-
MFA software (e.g., INCA, Metran)
Procedure:
-
Isotopic Labeling:
-
Culture cells in a medium containing the 13C-labeled substrate until isotopic steady-state is reached.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism and extract intracellular metabolites using a cold solvent.
-
-
Mass Spectrometry Analysis:
-
Flux Calculation:
-
Use a computational model of the cell's metabolic network and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.
-
Visualization: Metabolic Flux Analysis Workflow
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of Differential Proteome Expression in Bladder Cancer vs. Normal Bladder Cells Using SILAC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SILAC phosphoproteomics reveals unique signaling circuits in CAR-T cells and the inhibition of B cell-activating phosphorylation in target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SILAC-Based Temporal Phosphoproteomics | Springer Nature Experiments [experiments.springernature.com]
- 7. selectscience.net [selectscience.net]
- 8. scitechnol.com [scitechnol.com]
- 9. SILAC-Based Quantitative Proteomic Analysis of Oxaliplatin-Resistant Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Modulation of Protein Stability Using Pulse-chase Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. conductscience.com [conductscience.com]
- 14. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
Methodological & Application
Application Notes and Protocols for SILAC using DL-Aspartic acid-¹³C,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique for accurate quantitative proteomics. Traditionally, SILAC employs essential amino acids like arginine and lysine (B10760008) to achieve complete labeling of the proteome. This document outlines a specialized protocol for utilizing stable isotope-labeled DL-Aspartic acid-¹³C,¹⁵N. Aspartic acid is a non-essential amino acid, and its use in SILAC presents unique challenges due to its central role in cellular metabolism. Therefore, this protocol includes critical considerations and validation steps to ensure data accuracy and reliability. This method can be applied to study changes in protein expression, protein-protein interactions, and post-translational modifications in various research and drug development contexts.
Challenges of Using a Non-Essential Amino Acid
The primary challenge of using a non-essential amino acid like aspartic acid for SILAC is the potential for incomplete labeling and metabolic conversion.[1] Cells can synthesize non-essential amino acids, which would dilute the heavy-labeled aspartic acid with newly synthesized, unlabeled ("light") aspartic acid, leading to an underestimation of protein abundance changes.[1] Furthermore, aspartic acid is a precursor for several other amino acids and a key component in various metabolic pathways, increasing the risk of the stable isotopes being incorporated into other molecules, which can complicate data analysis.[2]
Experimental Protocols
This protocol is a guideline and must be optimized for each specific cell line and experimental condition.
Phase 1: Feasibility and Optimization (Crucial for Aspartic Acid-based SILAC)
-
Cell Line Selection:
-
Ideally, use a cell line with a known high dependence on exogenous aspartic acid or an auxotrophic strain for aspartic acid, if available.
-
Perform initial experiments to assess the cell line's ability to grow in custom aspartic acid-deficient media.
-
-
Media Formulation:
-
Use a custom-made DMEM or RPMI-1640 medium that is deficient in L-aspartic acid.
-
Supplement the "light" medium with a standard concentration of unlabeled L-aspartic acid.
-
Supplement the "heavy" medium with DL-Aspartic acid-¹³C,¹⁵N at a concentration optimized for your cell line (start with the physiological concentration).
-
Both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the introduction of unlabeled amino acids.
-
-
Determination of Label Incorporation Efficiency:
-
Culture the cells in the "heavy" medium for an extended period, passaging them at least 5-7 times.
-
Harvest a small number of cells at each passage.
-
Extract proteins, perform tryptic digestion, and analyze by LC-MS/MS.
-
Determine the percentage of incorporation of heavy aspartic acid. A labeling efficiency of >97% is required for accurate quantification.[3]
-
Monitor for Metabolic Conversion: Analyze the MS data for the presence of ¹³C and ¹⁵N isotopes in other amino acids to assess the extent of metabolic conversion. If significant conversion is observed, this method may not be suitable for your experimental system.
-
Phase 2: Main SILAC Experiment
-
Cell Culture and Labeling:
-
Culture two populations of cells, one in the "light" medium and one in the "heavy" medium, for the number of passages determined in the optimization phase to achieve maximum incorporation.
-
-
Experimental Treatment:
-
Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment).
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Harvesting and Lysis:
-
After treatment, harvest both cell populations.
-
Wash the cells with ice-cold PBS.
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
-
Protein Digestion:
-
Quantify the protein concentration of the lysate.
-
In-solution digestion: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.
-
In-gel digestion: Separate the protein lysate by SDS-PAGE, excise the entire gel lane, and perform in-gel digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the digested peptides using a C18 StageTip.
-
Analyze the peptides by high-resolution mass spectrometry (e.g., Orbitrap).
-
-
Data Analysis:
-
Use a software package that supports SILAC data analysis (e.g., MaxQuant, Proteome Discoverer).
-
The software will identify peptides and quantify the heavy-to-light (H/L) ratios based on the mass shift introduced by the ¹³C and ¹⁵N isotopes in aspartic acid.
-
Protein ratios are then calculated from the corresponding peptide ratios.
-
Data Presentation
Quantitative data from the SILAC experiment should be presented in a clear and structured table. The following is a representative example of how to present quantitative proteomics data for proteins identified as significantly regulated in response to a hypothetical drug treatment targeting the EGFR signaling pathway.
| Protein Accession | Gene Symbol | Protein Name | H/L Ratio | log₂(H/L Ratio) | p-value | Regulation |
| P00533 | EGFR | Epidermal growth factor receptor | 0.45 | -1.15 | 0.001 | Down-regulated |
| P27361 | GRB2 | Growth factor receptor-bound protein 2 | 0.52 | -0.94 | 0.005 | Down-regulated |
| P62993 | SHC1 | SHC-transforming protein 1 | 0.60 | -0.74 | 0.012 | Down-regulated |
| P43403 | SOS1 | Son of sevenless homolog 1 | 0.65 | -0.62 | 0.021 | Down-regulated |
| P28482 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 1.85 | 0.89 | 0.008 | Up-regulated |
| Q02750 | MAP2K1 | Mitogen-activated protein kinase kinase 1 | 1.92 | 0.94 | 0.004 | Up-regulated |
| P27361 | MAPK3 | Mitogen-activated protein kinase 3 | 2.10 | 1.07 | 0.002 | Up-regulated |
| P62258 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.12 | 0.16 | 0.350 | Not significant |
| P08238 | HSPA8 | Heat shock cognate 71 kDa protein | 0.95 | -0.07 | 0.620 | Not significant |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for a SILAC experiment.
Signaling Pathway: EGFR Signaling
Caption: Simplified EGFR signaling pathway.
References
Application Notes & Protocols: Metabolic Flux Analysis with Labeled Aspartate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unraveling Cell Metabolism with Labeled Aspartate
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing a substrate labeled with a stable isotope, such as ¹³C, researchers can trace the path of atoms through metabolic networks.[3][4] This provides a dynamic snapshot of cellular metabolism that goes beyond static measurements of metabolite concentrations.[5][6]
Aspartate is a non-essential amino acid that plays a central role in numerous biochemical pathways.[7][8] It is synthesized from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate and serves as a precursor for other amino acids (asparagine, methionine, lysine, threonine), and is crucial for nucleotide synthesis and the urea (B33335) cycle.[7][9] Using ¹³C-labeled aspartate as a tracer allows for the precise investigation of these interconnected pathways, offering critical insights into cellular proliferation, energy production, and biosynthesis.[7][10] This guide provides a detailed, step-by-step protocol for conducting MFA experiments using labeled aspartate in cultured mammalian cells, from experimental design to data analysis.
Principle of the Method
The core principle involves replacing standard (¹²C) aspartate in cell culture medium with a ¹³C-labeled version (e.g., [U-¹³C₄]-Aspartate). As cells take up and metabolize the labeled aspartate, the ¹³C atoms are incorporated into downstream metabolites. For instance, labeled aspartate can be converted back to labeled oxaloacetate, which then enters the TCA cycle.[7][8]
By measuring the mass shifts in these downstream metabolites using mass spectrometry (MS), we can determine their mass isotopologue distribution (MID). The MID is the relative abundance of each isotopologue (a molecule differing only in its isotopic composition). This labeling pattern is directly influenced by the relative rates of different metabolic pathways.[1] Computational software is then used to fit these experimentally measured MIDs to a metabolic network model, which allows for the calculation of intracellular fluxes.[11][12]
Experimental Workflow and Key Pathways
The overall experimental process involves careful planning, cell culture with the isotopic tracer, sample preparation, mass spectrometry analysis, and computational data interpretation.
Caption: High-level overview of the metabolic flux analysis workflow.
Aspartate is intricately linked to central carbon metabolism, primarily through its connection to the TCA cycle. Understanding these connections is key to interpreting labeling patterns.
Caption: Central metabolic pathways involving ¹³C-labeled aspartate.
Detailed Experimental Protocol
This protocol is optimized for adherent mammalian cells cultured in 6-well plates.
Phase 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in 6-well plates to reach ~70-80% confluency at the time of the experiment. A minimum of 1 million cells per replicate is recommended.[13] Prepare at least 3-4 biological replicates per condition.
-
Media Preparation: Prepare custom culture medium lacking standard aspartate. Supplement this base medium with dialyzed fetal bovine serum (FBS) to minimize unlabeled amino acids. Add the desired concentration of [U-¹³C₄]-Aspartate (or another desired isotopologue). The final concentration should be similar to that in standard media. Also prepare an identical medium with unlabeled aspartate for control wells.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or 0.9% NaCl solution to remove residual medium.[14]
-
Add 2 mL of the pre-warmed ¹³C-labeling medium to each well.
-
Incubate the cells for a predetermined duration. The time required to reach isotopic steady-state varies by cell line and pathway but often ranges from 8 to 24 hours. A time-course experiment is recommended to determine the optimal labeling time.
-
Phase 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent metabolite degradation or alteration.[14]
-
Quenching: Place the 6-well plate on dry ice or a cold block.
-
Media Removal: Quickly aspirate the labeling medium.
-
Washing: Wash the cell monolayer with 1-2 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. Aspirate the wash solution completely, as salts can interfere with LC-MS analysis.
-
Extraction:
-
Immediately add 1 mL of ice-cold extraction solution (e.g., 80% methanol (B129727) / 20% water, pre-chilled to -80°C) to each well.[14]
-
Use a cell scraper to detach the cells into the extraction solvent.[14]
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 10 minutes at 4°C.
-
-
Centrifugation: Centrifuge the tubes at maximum speed (>13,000 rpm) for 15-30 minutes at 4°C to pellet cell debris and proteins.[13][15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.
-
Sample Normalization: The remaining cell pellet can be used for normalization. Resuspend the pellet in an appropriate buffer to measure total protein (BCA assay) or DNA content.[15]
-
Storage: Dry the metabolite extracts using a centrifugal evaporator (e.g., SpeedVac) or under a stream of nitrogen. Store the dried extracts at -80°C until LC-MS analysis.[13]
Phase 3: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent (e.g., a mixture of water and organic solvent compatible with your chromatography method).
-
Chromatography: Separate metabolites using a method appropriate for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).[14][16]
-
Mass Spectrometry: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of distinguishing between isotopologues.[5][6]
-
Data Acquisition: Acquire data in full scan mode to capture all mass isotopologues for metabolites of interest. Targeted methods like Selected Reaction Monitoring (SRM) can also be used for higher sensitivity if only a specific set of metabolites is being quantified.[17]
Data Analysis and Presentation
The analysis of stable isotope tracing data is a multi-step process that transforms raw MS files into meaningful metabolic fluxes.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 8. Aspartic acid - Wikipedia [en.wikipedia.org]
- 9. PathWhiz [smpdb.ca]
- 10. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 13. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 14. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. ckisotopes.com [ckisotopes.com]
Preparing DL-Aspartic Acid-¹³C,¹⁵N for NMR Spectroscopy: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the preparation of isotopically labeled DL-Aspartic acid-¹³C,¹⁵N for Nuclear Magnetic Resonance (NMR) spectroscopy. Aspartic acid is a non-essential amino acid that plays a crucial role in various metabolic pathways, including the urea (B33335) cycle and as a precursor for other amino acids.[1] Isotopic labeling with ¹³C and ¹⁵N allows for advanced NMR studies to investigate its structure, metabolism, and interaction with other molecules. This application note outlines the necessary materials, a step-by-step protocol for sample preparation, and expected NMR parameters.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating molecular structure, dynamics, and interactions in solution. The use of stable isotopes like ¹³C and ¹⁵N is essential for enhancing the sensitivity and resolution of NMR experiments, particularly for complex biomolecules. DL-Aspartic acid-¹³C,¹⁵N is a valuable tool for researchers studying metabolic fluxes, protein structure and function, and drug development, as it can serve as a tracer in biological systems. Proper sample preparation is critical for obtaining high-quality NMR data. This protocol provides a standardized procedure for preparing DL-Aspartic acid-¹³C,¹⁵N samples for NMR analysis.
Materials and Equipment
-
DL-Aspartic acid-¹³C,¹⁵N (isotopic purity ≥ 98%)
-
Deuterium oxide (D₂O, 99.9 atom % D) or other suitable deuterated solvent (e.g., DMSO-d₆)[2][3]
-
pH meter with a micro-electrode
-
Micropipettes and sterile, nuclease-free tips
-
Vortex mixer
-
Centrifuge
-
High-quality 5 mm NMR tubes[4]
-
NMR tube rack
-
Parafilm or NMR tube caps
-
0.1 M NaOD in D₂O
-
0.1 M DCl in D₂O
-
Internal standard (optional, e.g., DSS or TSP)
Experimental Workflow
The overall workflow for preparing a DL-Aspartic acid-¹³C,¹⁵N sample for NMR spectroscopy is illustrated below.
Caption: Workflow for preparing DL-Aspartic acid-¹³C,¹⁵N for NMR.
Detailed Experimental Protocol
This protocol details the steps for preparing a high-quality NMR sample of DL-Aspartic acid-¹³C,¹⁵N.
1. Weighing the Sample:
-
Accurately weigh 5-10 mg of DL-Aspartic acid-¹³C,¹⁵N into a clean, dry microcentrifuge tube. The exact amount will depend on the desired final concentration and the specific NMR experiments to be performed. For routine ¹H and ¹³C NMR, a concentration of 10-50 mM is generally sufficient.[4]
2. Dissolution:
-
Add 500-600 µL of D₂O to the microcentrifuge tube containing the weighed sample.[4] D₂O is a common solvent for amino acid NMR as it is water-soluble and allows for the observation of exchangeable protons if desired.[1]
-
Vortex the tube thoroughly to ensure complete dissolution. Gentle heating may be applied if necessary, but avoid excessive temperatures that could lead to degradation.
3. pH Adjustment:
-
The chemical shifts of aspartic acid are highly dependent on the pH of the solution due to its acidic side chain.[5][6] It is crucial to adjust the pH to a precise and consistent value for reproducible results. A common pH for biomolecular NMR is around 7.0.
-
Calibrate the pH meter with appropriate standards.
-
Carefully add microliter amounts of 0.1 M NaOD or 0.1 M DCl to the sample solution while monitoring the pH with a micro-electrode.
-
Adjust the pH to the desired value (e.g., pH 7.0 ± 0.1). Record the final pH value.
4. Transfer to NMR Tube:
-
Once the desired pH is reached, carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a micropipette.[4]
-
Ensure the liquid height in the NMR tube is at least 4 cm to allow for proper shimming.[4]
-
If any particulate matter is visible, filter the solution through a small piece of glass wool packed into a Pasteur pipette before transferring it to the NMR tube.[7]
-
Cap the NMR tube securely with a clean cap or seal with parafilm to prevent contamination and evaporation.
5. NMR Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer.
-
Perform standard shimming procedures to optimize the magnetic field homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using appropriate pulse sequences and parameters.
Quantitative Data
The following tables summarize key quantitative data for the preparation and analysis of DL-Aspartic acid-¹³C,¹⁵N.
Table 1: Recommended Sample Preparation Parameters
| Parameter | Recommended Value | Reference |
| Analyte | DL-Aspartic acid-¹³C,¹⁵N | - |
| Isotopic Purity | ≥ 98% | [8] |
| Concentration | 10 - 50 mM | [4] |
| Solvent | D₂O (99.9 atom % D) | [1] |
| Sample Volume | 500 - 600 µL | [4] |
| pH | 7.0 ± 0.1 (or other desired value) | [5][6] |
| NMR Tube | 5 mm, high precision | [4] |
Table 2: Expected NMR Chemical Shifts for L-Aspartic Acid at pH 7.4 in D₂O
Note: Chemical shifts for DL-Aspartic acid will be identical to L-Aspartic acid. Data obtained from the Biological Magnetic Resonance Bank (BMRB).[9]
| Atom | Chemical Shift (ppm) |
| Hα | 3.92 |
| Hβ2 | 2.83 |
| Hβ3 | 2.71 |
| Cα | 54.8 |
| Cβ | 40.8 |
| C' | 178.9 |
| Cγ | 181.7 |
| N | 122.5 (approximate, highly dependent on conditions) |
Table 3: Typical NMR Acquisition Parameters
| Parameter | ¹H | ¹³C | ¹⁵N |
| Spectrometer Frequency | 400-800 MHz | 100-200 MHz | 40-80 MHz |
| Pulse Program | zg30 | zgpg30 | zgpg30 |
| Number of Scans | 16-64 | 1024-4096 | 4096-16384 |
| Relaxation Delay (D1) | 2 s | 2 s | 3 s |
| Acquisition Time | 2-4 s | 1-2 s | 1-2 s |
Aspartic Acid Signaling Pathway
Aspartic acid is a key node in several metabolic pathways. The diagram below illustrates its central role.
Caption: Aspartate's role in key metabolic pathways.
Conclusion
This application note provides a comprehensive protocol for the preparation of DL-Aspartic acid-¹³C,¹⁵N for NMR spectroscopy. Adherence to this protocol, particularly with respect to sample concentration and pH control, will enable researchers to obtain high-quality, reproducible NMR data. The provided quantitative data and pathway information will further aid in the design and interpretation of NMR-based studies involving this important isotopically labeled amino acid.
References
- 1. allanchem.com [allanchem.com]
- 2. NMR用溶媒 [sigmaaldrich.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. N-acetyl-L-aspartate and acetate 1H NMR signal overlapping under mild acidic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. bmse000875 L-Aspartic Acid at BMRB [bmrb.io]
Application Note: Quantitative Mass Spectrometry Analysis of Peptides Containing D/L-Aspartic Acid Using Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartic acid (Asp) isomerization is a non-enzymatic post-translational modification that can have significant impacts on protein structure and function. This process can lead to the formation of L-isoaspartate (L-isoAsp), D-aspartate (D-Asp), and D-isoaspartate (D-isoAsp) residues within a peptide chain. The presence of these isomers has been linked to protein degradation, aging, and the progression of various diseases, including neurodegenerative disorders and cancer.[1] Furthermore, the formation of isoAsp can be a critical quality attribute to monitor for therapeutic proteins, as it can affect their efficacy and stability.[2][3]
The analysis of these isomeric forms is challenging because they are isobaric, meaning they have the same mass.[4][5] This application note describes a robust method for the separation, identification, and quantification of peptides containing D- and L-aspartic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard. The use of a synthetic peptide containing DL-Aspartic acid labeled with 13C and 15N allows for precise and accurate quantification of the extent of isomerization in a sample.
Principle of the Method
This method employs a "spike-in" strategy using a synthetic peptide standard that mirrors the sequence of the target peptide but contains a 13C and 15N-labeled DL-Aspartic acid at the position of interest. This heavy-labeled standard serves as an internal reference for both chromatographic separation and mass spectrometric detection. By comparing the signal intensities of the endogenous "light" D- and L-Asp containing peptides to their "heavy" counterparts, precise quantification can be achieved. This approach corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of peptides containing DL-Aspartic acid is depicted below. This process begins with sample preparation, including protein denaturation, reduction, alkylation, and enzymatic digestion. The resulting peptide mixture is then spiked with the heavy-labeled internal standard. Subsequent separation of the isomeric peptides is achieved by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Digestion
This protocol is designed to minimize artifactual deamidation and isomerization during sample preparation.[6]
-
Protein Denaturation, Reduction, and Alkylation:
-
Start with approximately 50 µg of the protein sample.
-
Add 100 µL of 8 M urea (B33335) in 100 mM Tris-HCl, pH 7.8.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.[7]
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 7.8 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Spike-in of Internal Standard:
-
Add the synthetic peptide standard containing DL-Aspartic acid-13C,15N to the digested sample at a known concentration. The optimal concentration of the standard should be determined based on the expected abundance of the endogenous peptide.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other interfering substances.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Analysis
The separation of D- and L-aspartic acid-containing peptides is critical and can be achieved using specialized chromatography.
-
Liquid Chromatography (LC) Separation:
-
Column: A column with high resolving power is recommended. Options include chiral columns or high-resolution reversed-phase columns (e.g., C18 with a small particle size). Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating these isomers.[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient should be optimized to achieve baseline separation of the D- and L-Asp isomers. For example, a linear gradient from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) and MS/MS Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
MS Scan: Acquire full MS scans over a mass range that includes the precursor ions of both the light and heavy peptides.
-
MS/MS Scans: Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions. Alternatively, a targeted approach using parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID) can be used for peptide fragmentation.
-
Data Presentation
The quantitative data should be presented in a clear and structured table. The following is an example of how to summarize the results from the analysis of a target peptide in different samples.
| Sample ID | Peptide Sequence | Isomer | Light Isomer Peak Area | Heavy Isomer Peak Area | Light/Heavy Ratio | Concentration (fmol/µg) |
| Control 1 | GVYDVASEF | L-Asp | 1.25E+07 | 2.50E+07 | 0.50 | 5.0 |
| Control 1 | GVYDVASEF | D-Asp | 1.10E+05 | 2.50E+07 | 0.0044 | 0.044 |
| Control 2 | GVYDVASEF | L-Asp | 1.30E+07 | 2.50E+07 | 0.52 | 5.2 |
| Control 2 | GVYDVASEF | D-Asp | 1.25E+05 | 2.50E+07 | 0.0050 | 0.050 |
| Treated 1 | GVYDVASEF | L-Asp | 1.15E+07 | 2.50E+07 | 0.46 | 4.6 |
| Treated 1 | GVYDVASEF | D-Asp | 5.50E+05 | 2.50E+07 | 0.022 | 0.22 |
| Treated 2 | GVYDVASEF | L-Asp | 1.10E+07 | 2.50E+07 | 0.44 | 4.4 |
| Treated 2 | GVYDVASEF | D-Asp | 6.00E+05 | 2.50E+07 | 0.024 | 0.24 |
Table 1: Example of quantitative data for the analysis of a peptide containing D- and L-aspartic acid. The concentration is calculated based on the known amount of the spiked-in heavy standard.
Impact of Aspartic Acid Isomerization on Protein Fate
The isomerization of aspartic acid residues can act as a molecular clock, marking proteins for degradation or altering their biological activity. This process is particularly relevant for long-lived proteins that are not regularly turned over. The accumulation of D-Asp residues can lead to protein misfolding and aggregation, which is a hallmark of several age-related diseases.
References
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Trends in the Design of New Isobaric Labeling Reagents for Quantitative Proteomics | Semantic Scholar [semanticscholar.org]
- 3. medium.com [medium.com]
- 4. Isobaric labeling - Wikipedia [en.wikipedia.org]
- 5. toolify.ai [toolify.ai]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. medium.com [medium.com]
- 8. enovatia.com [enovatia.com]
Application Notes and Protocols for Incorporating DL-Aspartic acid-13C,15N into Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful incorporation of DL-Aspartic acid-13C,15N into cell culture media for quantitative proteomics and metabolic flux analysis.
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics.[1][2] Similarly, stable isotope tracing is essential for elucidating metabolic pathways and quantifying metabolic fluxes.[3][4] While SILAC has traditionally focused on essential amino acids, the use of labeled non-essential amino acids like aspartic acid is expanding, offering deeper insights into cellular metabolism.[3]
This compound is a stable isotope-labeled version of the non-essential amino acid aspartic acid, containing both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes. Its incorporation into cellular proteins and metabolites allows for their differentiation from their unlabeled counterparts by mass spectrometry. Aspartic acid is a critical node in cellular metabolism, linking the tricarboxylic acid (TCA) cycle with amino acid and nucleotide biosynthesis.[5] Tracing the fate of labeled aspartic acid can, therefore, provide valuable information on the metabolic state of the cell.
A key challenge when working with non-essential amino acids is the dilution of the isotopic label through the cell's own synthesis of the amino acid.[2] This can lead to incomplete labeling and complicate data analysis. The protocols provided herein are designed to address this challenge and ensure robust and reproducible results.
Application 1: Quantitative Proteomics using SILAC
This application note describes the use of this compound for relative quantification of proteins between different cell populations.
Experimental Protocol
1. Preparation of SILAC Media
The foundation of a successful SILAC experiment is the preparation of custom media that allows for the efficient incorporation of the labeled amino acid.
-
Basal Medium: Start with a commercially available DMEM or RPMI-1640 medium that is deficient in L-aspartic acid. If a custom formulation is required, ensure all other essential and non-essential amino acids are present at their normal concentrations.
-
Dialyzed Serum: It is crucial to use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids.[6] Standard FBS contains significant amounts of free amino acids that will compete with the labeled aspartic acid, leading to inefficient labeling.
-
Supplementation:
-
"Light" Medium: To the aspartic acid-deficient basal medium, add unlabeled L-aspartic acid to a final concentration that supports optimal cell growth (typically 0.1-0.2 mM, but should be optimized for your cell line).
-
"Heavy" Medium: To a separate batch of the aspartic acid-deficient basal medium, add this compound to the same final concentration as the "light" medium.
-
-
Complete Media: Add dFBS to a final concentration of 10% (or as required by the cell line) and other necessary supplements like penicillin/streptomycin. Filter-sterilize the complete media using a 0.22 µm filter.
2. Cell Culture and Adaptation
-
Cell Line Selection: Choose a cell line that is auxotrophic for aspartic acid if possible, to maximize labeling efficiency. However, most mammalian cell lines can synthesize aspartic acid.
-
Adaptation Phase: Culture the cells in the "light" and "heavy" SILAC media for at least 5-6 cell doublings to ensure maximum incorporation of the respective amino acids into the proteome.[7] The doubling time of the cells may be slightly longer in the custom media.
-
Verification of Incorporation: Before starting the experiment, it is highly recommended to verify the incorporation efficiency of the heavy aspartic acid. This can be done by harvesting a small number of cells, extracting proteins, digesting them with trypsin, and analyzing the peptides by mass spectrometry. An incorporation efficiency of >95% is desirable.[2]
3. Experimental Phase
-
Once the cells are fully adapted, they can be used for experimental treatments (e.g., drug treatment, growth factor stimulation). One population of cells will be the control (e.g., grown in "light" medium and untreated), and the other will be the experimental condition (e.g., grown in "heavy" medium and treated).
-
After the treatment, harvest the cells.
4. Sample Preparation and Mass Spectrometry
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Analyze the peptide mixture by LC-MS/MS. The mass difference between the "light" and "heavy" peptides containing aspartic acid will allow for their relative quantification.
Data Presentation
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | Heavy/Light Ratio |
| P04075 | ANXA2 | ...VD AE... | 1.2 x 10⁶ | 2.4 x 10⁶ | 2.0 |
| P62258 | HNRNPA1 | ...FD G... | 8.5 x 10⁵ | 8.3 x 10⁵ | 0.98 |
| Q06830 | HSPA8 | ...ID V... | 1.5 x 10⁷ | 7.5 x 10⁶ | 0.5 |
| Illustrative data. Actual values will vary based on the experiment. |
Experimental Workflow
Caption: SILAC experimental workflow.
Application 2: Metabolic Flux Analysis
This application note details the use of this compound as a tracer to investigate metabolic pathways.
Experimental Protocol
1. Media Preparation
-
Prepare a custom cell culture medium that is deficient in L-aspartic acid as described in the SILAC protocol.
-
For the tracer experiment, supplement this medium with this compound to a final concentration that is appropriate for your cell line.
-
Use dialyzed FBS to minimize unlabeled aspartic acid.
2. Isotope Tracing Experiment
-
Culture cells in standard (unlabeled) medium to the desired confluency.
-
To start the tracing experiment, aspirate the standard medium and replace it with the pre-warmed medium containing this compound.
-
Harvest cell samples at different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
3. Metabolite Extraction
-
Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80:20 methanol:water, and incubate at -80°C.
-
Scrape the cells and collect the extract. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
4. Mass Spectrometry Analysis
-
Analyze the metabolite extracts by an appropriate mass spectrometry technique, such as GC-MS or LC-MS.
-
Monitor the mass isotopologue distribution of aspartate and other related metabolites (e.g., other amino acids, TCA cycle intermediates, nucleotides) to trace the fate of the ¹³C and ¹⁵N atoms.
Data Presentation
| Metabolite | Time Point (hours) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) | M+5 Abundance (%) |
| Aspartate | 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 4 | 20 | 5 | 10 | 15 | 50 | 0 | |
| 24 | 5 | 2 | 3 | 5 | 85 | 0 | |
| Malate | 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 4 | 80 | 10 | 5 | 3 | 2 | 0 | |
| 24 | 40 | 25 | 15 | 10 | 10 | 0 | |
| Glutamate | 0 | 100 | 0 | 0 | 0 | 0 | 0 |
| 4 | 95 | 4 | 1 | 0 | 0 | 0 | |
| 24 | 70 | 20 | 8 | 2 | 0 | 0 | |
| Illustrative data representing fractional abundance of mass isotopologues. |
Aspartate Metabolic Pathways
Caption: Aspartate's central role in metabolism.
Troubleshooting
-
Low Incorporation Efficiency: This is the most common issue with non-essential amino acids.
-
Solution: Ensure the use of dialyzed FBS. Increase the adaptation time to more than 6 cell doublings. Confirm that the concentration of labeled aspartic acid in the medium is not limiting for cell growth. Consider using a cell line with a lower capacity for endogenous aspartate synthesis if possible.
-
-
Metabolic Conversion: Labeled aspartic acid can be converted to other metabolites, which can complicate the interpretation of proteomics data if not accounted for.
-
Solution: For proteomics, be aware of potential mass shifts in other amino acids derived from aspartate. For metabolic tracing, this conversion is the subject of the investigation.
-
-
Altered Cell Growth: Custom media can sometimes affect cell proliferation and morphology.
-
Solution: Carefully monitor cell health during the adaptation phase. If significant changes are observed, optimize the concentration of amino acids and other media components.
-
By following these detailed protocols and being mindful of the potential challenges, researchers can successfully incorporate this compound into their cell culture experiments to gain valuable insights into protein dynamics and cellular metabolism.
References
- 1. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An engineered biosensor enables dynamic aspartate measurements in living cells [elifesciences.org]
- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Quantitative Proteomics Using Dual-Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive measurement of protein abundance in complex biological samples. Among the various techniques, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands out as a robust and accurate method for in vivo metabolic labeling.[1][2] This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" control population grown in normal media.[2][3] This allows for the direct comparison of protein expression levels between two cell states with high precision, as samples are mixed at an early stage, minimizing experimental variability.[1][2]
These application notes provide a detailed workflow for quantitative proteomics using a dual-labeling SILAC approach, from initial cell culture to data analysis and interpretation. The protocols are designed to be a comprehensive guide for researchers in academia and the pharmaceutical industry, with a focus on applications in drug development and the study of cellular signaling pathways.
Experimental Workflow Overview
The SILAC workflow can be broadly divided into several key stages: 1) Cell Culture and Labeling, 2) Sample Preparation, 3) Mass Spectrometry Analysis, and 4) Data Analysis. Each stage is critical for obtaining high-quality, quantifiable data.
Caption: General experimental workflow for a dual-labeled SILAC experiment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and SILAC Labeling
This protocol details the steps for preparing SILAC media and labeling mammalian cells.
Materials:
-
DMEM for SILAC (deficient in L-lysine and L-arginine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" L-lysine and L-arginine
-
"Heavy" L-lysine (e.g., ¹³C₆,¹⁵N₂-Lysine) and L-arginine (e.g., ¹³C₆,¹⁵N₄-Arginine)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Mammalian cell line of interest
Procedure:
-
Prepare SILAC Media:
-
To prepare "Light" medium, supplement the DMEM base with "light" L-lysine and L-arginine to their normal concentrations (e.g., 146 mg/L for lysine (B10760008) and 84 mg/L for arginine).[4]
-
To prepare "Heavy" medium, supplement the DMEM base with "heavy" L-lysine and L-arginine to the same final concentrations.[4]
-
Add 10% dFBS and 1% Penicillin-Streptomycin to both "Light" and "Heavy" media.[5]
-
Sterile-filter the complete media.
-
-
Cell Adaptation:
-
Split the cell line into two populations.
-
Culture one population in the "Light" medium and the other in the "Heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure complete incorporation (>97%) of the heavy amino acids.[3][6]
-
Monitor cell growth and morphology to ensure the heavy isotopes do not negatively impact cell health.
-
-
Experimental Treatment:
-
Once labeling is complete, the cells are ready for the experiment.
-
For example, in a drug response study, treat the "Heavy" labeled cells with the drug of interest and the "Light" labeled cells with a vehicle control.
-
Protocol 2: Protein Extraction and Digestion
This protocol describes the lysis of SILAC-labeled cells and the subsequent digestion of proteins into peptides for mass spectrometry.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 spin columns for peptide cleanup
Procedure:
-
Cell Lysis:
-
Wash the "Light" and "Heavy" cell pellets with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation to pellet cell debris.[7]
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "Light" and "Heavy" lysates using a BCA assay.
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates (1:1 ratio).[3]
-
-
In-Solution Protein Digestion:
-
Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[8]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a solution suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Data Analysis Workflow
Quantitative proteomics data analysis is a critical step in a SILAC experiment. Software such as MaxQuant is commonly used for this purpose.[9][10]
Workflow using MaxQuant:
-
Data Loading: Load the raw mass spectrometry data files into MaxQuant.[11]
-
Group-Specific Parameters:
-
Define the experiment type as "Standard" for SILAC.
-
Set the "Multiplicity" to 2 for a dual-labeling experiment.
-
Specify the "Heavy" labels used (e.g., Lys8 and Arg10).[12]
-
-
Global Parameters:
-
Provide the appropriate FASTA file for protein identification.
-
Set the enzyme to "Trypsin/P".
-
Define variable modifications (e.g., oxidation of methionine) and fixed modifications (e.g., carbamidomethylation of cysteine).
-
-
Execution: Start the analysis. MaxQuant will perform peptide identification, protein quantification, and generate output tables.[13]
-
Output Interpretation: The primary output file for quantitative data is "proteinGroups.txt". This file contains information on identified proteins and their corresponding "Heavy/Light" (H/L) ratios, which represent the relative abundance of each protein between the two experimental conditions.
Application in Drug Development: EGFR Signaling Pathway
SILAC-based proteomics is a powerful tool for elucidating the mechanisms of drug action and identifying potential therapeutic targets.[14] For example, it can be used to study changes in protein expression and phosphorylation in response to a drug targeting a specific signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][15][16]
EGFR Signaling Pathway and Drug Response
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers. Drugs targeting EGFR, such as the monoclonal antibody Cetuximab, are used in cancer therapy.[2] SILAC can be employed to quantify the proteomic changes in cancer cells upon Cetuximab treatment, providing insights into the drug's efficacy and potential resistance mechanisms.[2][16]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Cetuximab.
Quantitative Data Presentation
The following table provides an example of how quantitative data from a SILAC experiment investigating the effect of a drug on the EGFR pathway might be presented. The H/L ratio indicates the change in protein abundance in drug-treated cells ("Heavy") compared to control cells ("Light").
| Protein | Gene | H/L Ratio | p-value | Function in EGFR Pathway |
| Epidermal growth factor receptor | EGFR | 0.65 | 0.001 | Receptor tyrosine kinase |
| Growth factor receptor-bound protein 2 | GRB2 | 0.72 | 0.005 | Adaptor protein |
| Mitogen-activated protein kinase 1 | MAPK1 | 0.81 | 0.012 | Downstream signaling kinase (ERK2) |
| Mitogen-activated protein kinase 3 | MAPK3 | 0.79 | 0.010 | Downstream signaling kinase (ERK1) |
| Proliferating cell nuclear antigen | PCNA | 0.68 | 0.002 | Marker of cell proliferation |
| Annexin A1 | ANXA1 | 1.52 | 0.008 | Potential resistance marker |
Note: The data in this table is representative and for illustrative purposes only.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Label Incorporation | Insufficient cell doublings. | Ensure at least 5-6 cell doublings in SILAC media.[3] |
| Contamination with light amino acids from regular FBS. | Use dialyzed FBS.[4] | |
| High Variability Between Replicates | Inconsistent cell handling or treatment. | Standardize all cell culture and treatment procedures. |
| Errors in protein quantification and mixing. | Use a reliable protein assay and be precise when mixing lysates. | |
| Low Number of Identified Proteins | Inefficient protein digestion. | Optimize digestion conditions (enzyme:protein ratio, incubation time). |
| Poor peptide recovery during cleanup. | Ensure proper execution of the desalting protocol. | |
| Suboptimal mass spectrometer performance. | Calibrate and maintain the mass spectrometer regularly. |
Conclusion
The dual-labeled amino acid workflow, particularly SILAC, offers a highly accurate and reproducible method for quantitative proteomics. Its application in drug development provides invaluable insights into drug mechanisms of action, target engagement, and the identification of biomarkers for efficacy and resistance. By following the detailed protocols and data analysis guidelines presented in these application notes, researchers can effectively implement this powerful technique to advance their scientific and therapeutic discovery efforts.
References
- 1. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 2. Systematic Comparison of Label-Free, SILAC, and TMT Techniques to Study Early Adaption toward Inhibition of EGFR Signaling in the Colorectal Cancer Cell Line DiFi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 7. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A practical guide to the MaxQuant computational platform for SILAC-based quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. lnbio.cnpem.br [lnbio.cnpem.br]
- 12. MaxQuant Software: Comprehensive Guide for Mass Spectrometry Data Analysis - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Protein Turnover Using DL-Aspartic acid-¹³C₄,¹⁵N
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein turnover, the continuous process of protein synthesis and degradation, is a fundamental aspect of cellular homeostasis. The balance between these two processes dictates the concentration of individual proteins, thereby regulating virtually all cellular functions, including signal transduction, metabolic pathways, and cell cycle progression.[1][2] Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, accurately measuring protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics.[3]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique in quantitative proteomics for studying changes in protein abundance and dynamics.[4][5][6][7] This method involves replacing a standard "light" amino acid in the cell culture medium with a "heavy," non-radioactive, stable isotope-labeled counterpart.[8][9] As cells grow and synthesize new proteins, they incorporate this heavy amino acid. By using mass spectrometry (MS) to measure the ratio of heavy to light peptides over time, researchers can precisely determine the synthesis and degradation rates of thousands of proteins simultaneously.[10][11]
This application note provides a detailed protocol for measuring protein turnover using dual-labeled DL-Aspartic acid-¹³C₄,¹⁵N. Aspartic acid is a non-essential amino acid involved in numerous metabolic pathways. The use of a dual-labeled amino acid provides a significant mass shift, facilitating unambiguous detection by mass spectrometry. This protocol details the experimental workflow from cell culture and labeling to mass spectrometry analysis and data interpretation, providing a robust method for investigating the dynamic proteome.
Principle of the Method
The technique described here is a "pulse" SILAC or dynamic SILAC experiment.[4][11] The core principle involves switching the cell culture medium from one containing unlabeled ("light") L-Aspartic acid to a medium containing DL-Aspartic acid-¹³C₄,¹⁵N ("heavy").
-
Adaptation Phase: Cells are first cultured in a custom medium that lacks aspartic acid but is supplemented with a known concentration of "light" L-Aspartic acid. This ensures that the cellular pool of aspartic acid is primarily the light version. Since aspartic acid is a non-essential amino acid, it is critical to use dialyzed fetal bovine serum to minimize the concentration of unlabeled aspartic acid from an external source.
-
Labeling Phase (Pulse): After an adaptation period, the "light" medium is replaced with "heavy" medium, which is identical except that it contains DL-Aspartic acid-¹³C₄,¹⁵N. From this point forward (t=0), all newly synthesized proteins will incorporate the heavy labeled aspartic acid.
-
Time-Course Sampling: Cell samples are harvested at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Mass Spectrometry Analysis: Proteins from each time point are extracted, digested into peptides (typically with trypsin), and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The mass spectrometer detects and quantifies peptide pairs that are chemically identical but differ in mass due to the presence of the light or heavy aspartic acid.
-
Data Analysis: The ratio of heavy to light peptide abundance for each protein is plotted over time. The rate of incorporation of the heavy label is used to calculate the protein synthesis rate constant (kₛ). By modeling the change in the abundance of the pre-existing "light" protein pool, the degradation rate constant (kₑ) and the protein half-life (t₁/₂) can be determined.
Below is a diagram illustrating the general experimental workflow.
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
SILAC-grade DMEM or RPMI-1640 medium lacking L-Arginine, L-Lysine, and L-Aspartic acid.
-
Dialyzed Fetal Bovine Serum (dFBS).
-
"Light" L-Aspartic acid (unlabeled).
-
"Heavy" DL-Aspartic acid-¹³C₄,¹⁵N.
-
Standard cell culture reagents (e.g., Penicillin-Streptomycin, PBS).
-
-
Media Preparation:
-
Light Medium: Prepare SILAC medium according to the manufacturer's instructions. Supplement with standard concentrations of L-Arginine and L-Lysine. Add "light" L-Aspartic acid to a final concentration of 0.15 mM. Add 10% dFBS and 1% Penicillin-Streptomycin.
-
Heavy Medium: Prepare identically to the Light Medium, but substitute the "light" L-Aspartic acid with "heavy" DL-Aspartic acid-¹³C₄,¹⁵N at the same 0.15 mM concentration.
-
-
Labeling Procedure (Pulse Experiment):
-
Seed cells in 10 cm dishes with Light Medium and allow them to reach 70-80% confluency. Culture the cells for at least 5-6 doublings in the Light Medium to ensure minimal background from any endogenous labeled aspartic acid pools.
-
To begin the experiment (t=0), aspirate the Light Medium, wash the cells once with pre-warmed sterile PBS.
-
Immediately add pre-warmed Heavy Medium to the cells. This is the "pulse."
-
Harvest the first plate of cells immediately (t=0 reference point).
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
To harvest, aspirate the medium, wash twice with ice-cold PBS, and scrape cells into a conical tube. Pellet the cells by centrifugation and flash-freeze in liquid nitrogen. Store pellets at -80°C until further processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer or 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate) containing protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing soluble proteins) to a new tube.
-
-
Protein Quantification and Digestion:
-
Determine the protein concentration of each sample using a BCA assay.
-
Take a fixed amount of protein (e.g., 50 µg) from each time point.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a nano-flow HPLC system with a C18 reverse-phase column.
-
Load a fixed amount of peptides (e.g., 1 µg) onto the column.
-
Elute peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 5-40% acetonitrile in 0.1% formic acid) over a suitable time (e.g., 120 minutes).
-
-
Mass Spectrometry:
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.
-
Key parameters:
-
Full MS resolution: >60,000
-
MS/MS resolution: >15,000
-
Enable dynamic exclusion to prevent repeated sequencing of the same peptide.
-
-
Data Analysis and Interpretation
The analysis of dynamic SILAC data involves identifying peptides, quantifying the relative abundance of heavy and light forms, and fitting this data to a kinetic model to determine turnover rates.
-
Peptide Identification and Quantification:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer.
-
Configure the software to search for variable modifications (e.g., methionine oxidation) and fixed modifications (cysteine carbamidomethylation).
-
Crucially, specify the heavy labels: ¹³C(4) and ¹⁵N(1) on Aspartic Acid (D).
-
The software will identify peptide pairs and calculate the intensity ratio of Heavy/Light (H/L) for each peptide at every time point.
-
-
Calculating Turnover Rates:
-
The fraction of newly synthesized protein (fractional synthesis) can be represented by the normalized H/(H+L) ratio.
-
The synthesis rate constant (kₛ) is determined by fitting the incorporation data to a first-order kinetic model: H(t) / (H(t) + L(t)) = 1 - e^(-kₛ * t) where t is time.
-
The degradation rate constant (kₑ) is often assumed to be equal to the synthesis rate constant (kₛ) in steady-state conditions.
-
The protein half-life (t₁/₂) is calculated from the degradation rate constant: t₁/₂ = ln(2) / kₑ
-
The data analysis workflow can be visualized as follows:
Quantitative Data Summary
The final output of a protein turnover experiment is a comprehensive list of proteins and their calculated kinetic parameters. This data provides a snapshot of the cellular protein dynamics under specific conditions.
| Protein ID | Gene Name | Synthesis Rate (kₛ, day⁻¹) | Degradation Rate (kₑ, day⁻¹) | Half-life (t₁/₂, days) |
| P04637 | TP53 | 2.77 | 2.77 | 0.25 |
| P60709 | ACTB | 0.03 | 0.03 | 23.10 |
| P08670 | VIM | 0.15 | 0.15 | 4.62 |
| P31946 | HSPA8 | 0.21 | 0.21 | 3.30 |
| Q06830 | HSP90AA1 | 0.35 | 0.35 | 1.98 |
| P62258 | PPIA | 0.99 | 0.99 | 0.70 |
| P10809 | HSPD1 | 0.10 | 0.10 | 6.93 |
Table 1: Example of quantitative protein turnover data. The synthesis and degradation rates are assumed to be equal, reflecting a steady state. Fast-turnover proteins like TP53 have short half-lives, while structural proteins like ACTB (Actin) are very stable.
Biological Context: Protein Degradation Pathway
The primary mechanism for selective degradation of intracellular proteins in eukaryotic cells is the Ubiquitin-Proteasome System (UPS).[1] Understanding this pathway is often critical for interpreting protein turnover data, as many drugs and disease states affect UPS components.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. chempep.com [chempep.com]
- 6. Stable isotope labeling by amino acids in cell culture (SILAC) for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
- 8. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Isotopomer Analysis of Aspartate Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopomer analysis of key metabolites provides a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes, offering critical insights for basic research, drug discovery, and development. Aspartate is a central metabolite, linking the tricarboxylic acid (TCA) cycle with amino acid and nucleotide biosynthesis. The analysis of its 13C isotopomer distribution, following the introduction of a 13C-labeled substrate, can reveal the relative activities of key metabolic pathways. Mass spectrometry (MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), has emerged as a highly sensitive and specific technique for determining the complete isotopomer distribution of aspartate.[1][2][3][4][5] This application note provides detailed protocols for both GC-MS and LC-MS/MS based methods for the comprehensive analysis of all 16 aspartate isotopomers.
Mass spectrometry offers superior sensitivity compared to nuclear magnetic resonance (NMR) spectroscopy, requiring significantly less sample material.[1][2][3][4][5] This is particularly advantageous when analyzing small tissue samples or cell cultures. By analyzing the fragmentation patterns of derivatized aspartate, it is possible to distinguish between its different isotopomers, providing a detailed picture of carbon flow through central metabolic pathways.[1][6][7]
Signaling Pathways and Metabolic Context
The isotopomer distribution of aspartate provides a window into the activity of the TCA cycle and associated anaplerotic and cataplerotic pathways. When cells are cultured with a 13C-labeled substrate, such as glucose, the label is incorporated into various intermediates of central carbon metabolism, including aspartate. The specific pattern of 13C incorporation into the four carbons of aspartate reflects the metabolic routes taken by the labeled substrate.
Experimental Workflow
The general workflow for aspartate isotopomer analysis involves several key steps, from sample preparation to data analysis. The choice between GC-MS and LC-MS/MS will depend on available instrumentation and specific experimental goals.
Protocols
Protocol 1: GC-MS Based Isotopomer Analysis of Aspartate
This protocol is adapted from methodologies that utilize derivatization to make aspartate amenable to gas chromatography.[6][7][8][9][10]
Materials:
-
Methanol
-
Water (LC-MS grade)
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS)
-
Pyridine
-
Hydrochloric acid (HCl)
-
Internal standard (e.g., U-13C-Sorbitol)
-
Nitrogen gas evaporator
-
GC-MS system
Procedure:
-
Metabolite Extraction:
-
Rapidly quench metabolism by aspirating media and adding ice-cold 80% methanol.
-
Scrape cells and collect the cell suspension.
-
Add internal standard.
-
Perform a three-phase extraction by adding chloroform and water (final ratio 2:1:1 methanol:water:chloroform).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper aqueous/polar phase containing amino acids.
-
Dry the polar extracts under a stream of nitrogen gas.
-
-
Derivatization:
-
To the dried metabolite extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Incubate at 30°C for 90 minutes.
-
Add 80 µL of MTBSTFA + 1% TBDMCS.
-
Incubate at 60°C for 60 minutes to form the tert-butyldimethylsilyl (TBDMS) derivative of aspartate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use a suitable GC column (e.g., DB-5ms).
-
The GC oven temperature program should be optimized for the separation of amino acid derivatives. An example program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/minute.
-
Hold at 300°C for 5 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire data in full scan mode or by selected ion monitoring (SIM) of characteristic fragments of the aspartate-TBDMS derivative.
-
-
Data Analysis:
-
Identify the aspartate derivative peak based on retention time and mass spectrum.
-
Extract the mass isotopomer distributions (MIDs) for specific fragments that contain different combinations of the four carbon atoms of aspartate.
-
Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes.
-
Use a set of linear equations or a least-squares regression approach to deconvolute the MIDs of multiple fragments to determine the abundance of each of the 16 possible isotopomers.[6]
-
Protocol 2: LC-MS/MS Based Isotopomer Analysis of Aspartate
This protocol is based on methods that directly analyze underivatized aspartate, offering a simpler sample preparation workflow.[1][11][12]
Materials:
-
Acetonitrile (B52724) (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal standard (e.g., U-13C, 15N-Aspartate)
-
LC-MS/MS system (e.g., triple quadrupole)
Procedure:
-
Metabolite Extraction:
-
Follow the same quenching and extraction procedure as in Protocol 1 (steps 1a-1e).
-
The dried polar extract can be reconstituted in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a suitable column for polar metabolite separation, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formate). An example gradient:
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at a high percentage of B, then decrease over time to elute polar compounds.
-
-
The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).
-
Develop a multiple reaction monitoring (MRM) method to detect the precursor-to-product ion transitions for each isotopologue of aspartate. The fragmentation of aspartate is key to resolving positional isotopomers.[1]
-
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
The relative intensities of the different product ions for a given precursor mass will provide information about the position of the 13C labels.
-
Correct for natural isotope abundance.
-
A system of equations based on the fragmentation patterns is used to calculate the abundance of each of the 16 isotopomers.[1]
-
Data Presentation
Quantitative data from aspartate isotopomer analysis should be presented in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Mass Isotopologue Distribution of Aspartate
| Sample Group | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Control | 95.8 ± 0.5 | 3.5 ± 0.2 | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.1 ± 0.05 |
| Treatment A | 70.2 ± 1.2 | 15.3 ± 0.8 | 10.1 ± 0.6 | 3.4 ± 0.3 | 1.0 ± 0.1 |
| Treatment B | 55.9 ± 2.1 | 20.7 ± 1.1 | 15.8 ± 0.9 | 5.6 ± 0.4 | 2.0 ± 0.2 |
Data are presented as mean ± standard deviation for n=3 biological replicates. M+n represents the fraction of the aspartate pool containing n 13C atoms.
Table 2: Positional Isotopomer Distribution of M+2 Aspartate
| Isotopomer (Binary Notation) | Carbon Positions Labeled | Control (%) | Treatment A (%) | Treatment B (%) |
| 0011 | C3, C4 | 5.2 ± 0.4 | 15.8 ± 1.1 | 25.3 ± 1.8 |
| 0110 | C2, C3 | 20.1 ± 1.5 | 35.2 ± 2.5 | 40.1 ± 2.9 |
| 1100 | C1, C2 | 60.5 ± 4.2 | 40.1 ± 2.8 | 25.6 ± 1.8 |
| 1001 | C1, C4 | 14.2 ± 1.0 | 8.9 ± 0.6 | 9.0 ± 0.6 |
Binary notation represents the labeling state of carbons C1 to C4, where 1 is labeled and 0 is unlabeled. Data are presented as the percentage of the total M+2 pool.
Conclusion
The isotopomer analysis of aspartate by mass spectrometry is a robust and sensitive method for probing central carbon metabolism. Both GC-MS and LC-MS/MS approaches can provide a complete determination of all 16 aspartate isotopomers, offering detailed insights into metabolic flux. The choice of method will depend on the specific application and available resources. The detailed protocols and data presentation guidelines provided in this application note serve as a valuable resource for researchers in metabolic engineering, disease research, and drug development.
References
- 1. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 12. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficient Uptake of Labeled Amino Acids in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise measurement of amino acid uptake is fundamental to understanding cellular metabolism, nutrient signaling, and the efficacy of drugs targeting these pathways. Stable isotope-labeled amino acids are invaluable tools for tracing metabolic fluxes and quantifying protein synthesis. This document provides detailed methods and protocols to enhance the efficiency of labeled amino acid uptake in cultured cells, ensuring robust and reproducible results for applications such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis, and drug screening.
Methods for Enhancing Labeled Amino Acid Uptake
Several cell culture manipulations can be employed to increase the rate of amino acid transport into cells. The choice of method depends on the cell type, experimental goals, and the specific amino acid being studied. The primary methods include modulating cell density, serum and amino acid starvation, stimulation with growth factors, and inducing hypertonic stress.
Data Presentation: Comparison of Uptake Efficiency
The following table summarizes the reported quantitative effects of various methods on amino acid uptake. It is important to note that the efficiency of these methods can be highly cell-type and context-dependent.
| Method | Key Effector/Condition | Cell Type | Target Amino Acid/System | Reported Increase in Uptake | Citation(s) |
| Growth Factor Stimulation | Transforming Growth Factor-beta (TGF-β) | NRK-49F (Normal Rat Kidney Fibroblasts) | System A (methylaminoisobutyrate) | > 3-fold | [1] |
| Hypertonic Stress | Sucrose-induced hypertonicity | A10 (Vascular Smooth Muscle Cells) | Alanine | 67% | |
| Hypertonic Stress | Hypertonic Medium | Human Vascular Endothelial Cells | L-proline (System A) | 2-fold | [2] |
| Hypertonic Stress | NaCl, Raffinose, or Glucose | Rat Peritoneal Mesothelial Cells | System A (MeAIB) | Up to 36-fold | [3] |
| Amino Acid Starvation | Glutamine deprivation | NRK (Normal Rat Kidney) Cells | Leucine | Starvation induces uptake | [4] |
| Cell Density | Low vs. High Density | SV40 3T3 Cells | System L (Phenylalanine) | Transport increases as cell density decreases |
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique that allows for the quantitative comparison of proteomes.[5] It involves replacing a standard essential amino acid in the culture medium with a non-radioactive, stable isotope-labeled counterpart.[5]
Materials:
-
SILAC-grade cell culture medium (deficient in the amino acid to be labeled, e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
"Light" (natural abundance) amino acid (e.g., L-Arginine, L-Lysine)
-
"Heavy" (isotope-labeled) amino acid (e.g., ¹³C₆-L-Arginine, ¹³C₆,¹⁵N₂-L-Lysine)
-
Standard cell culture flasks or plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell lysis buffer
-
Protein quantitation assay (e.g., BCA)
-
SDS-PAGE and mass spectrometry equipment
Procedure for Adherent Cells:
-
Media Preparation: Prepare "light" and "heavy" SILAC media by supplementing the amino acid-deficient medium with either the light or heavy amino acids to the desired final concentration. Also, add dFBS and other necessary supplements like penicillin-streptomycin.[6][7]
-
Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.[7]
-
Passaging: Passage the cells for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[7] This is a critical step for accurate quantification. Maintain the cells in a logarithmic growth phase (30-90% confluency).[7]
-
Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add trypsin-EDTA and incubate until cells detach.[6]
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Pellet the cells by centrifugation.
-
-
Sample Pooling and Lysis:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
-
Protein Analysis:
-
Quantify the total protein concentration.
-
Proceed with protein digestion, fractionation, and analysis by mass spectrometry to determine the relative abundance of proteins between the two conditions.[7]
-
Protocol 2: Enhancing Amino Acid Uptake via Serum & Amino Acid Starvation
Starving cells of serum and/or specific amino acids can upregulate the expression of amino acid transporters, leading to a subsequent surge in uptake upon re-introduction of the amino acid.[4]
Materials:
-
Complete cell culture medium
-
Starvation medium (e.g., DMEM without serum and the amino acid of interest)[4]
-
Labeled amino acid
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Cell lysis buffer
Procedure for Adherent Cells:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow in complete medium overnight.
-
Initiation of Starvation:
-
Aspirate the complete medium.
-
Wash the cell monolayer twice with the starvation medium.[4]
-
Add the starvation medium to the cells.
-
-
Starvation Period: Incubate the cells in the starvation medium for a predetermined period (e.g., 2-4 hours).[4][8] The optimal duration should be determined empirically for each cell line and experimental condition.
-
Labeled Amino Acid Uptake:
-
Remove the starvation medium.
-
Add medium containing the labeled amino acid.
-
Incubate for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Quickly aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells and proceed with the desired downstream analysis (e.g., scintillation counting for radiolabels, LC-MS for stable isotopes).
-
Protocol 3: Enhancing Amino Acid Uptake via Growth Factor Stimulation
Growth factors can stimulate the PI3K/Akt/mTOR signaling pathway, which in turn promotes nutrient uptake, including amino acids.[9][10]
Materials:
-
Serum-free cell culture medium
-
Growth factor of interest (e.g., TGF-β, EGF)[1]
-
Labeled amino acid
-
PBS
-
Cell lysis buffer
Procedure for Adherent Cells:
-
Serum Starvation: To reduce basal signaling, serum-starve the cells by incubating them in serum-free medium for 12-16 hours prior to stimulation.[11]
-
Growth Factor Stimulation:
-
Labeled Amino Acid Uptake:
-
Add the labeled amino acid directly to the medium.
-
Incubate for a short period to measure the initial uptake rate.
-
-
Termination and Lysis:
-
Terminate the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells for subsequent analysis.
-
Protocol 4: Enhancing Amino Acid Uptake via Hypertonic Shock
Exposing cells to a hypertonic environment can stimulate the activity of certain amino acid transport systems, such as System A.[2]
Materials:
-
Isotonic cell culture medium
-
Hypertonic cell culture medium (prepared by adding a non-penetrating solute like sucrose (B13894) or NaCl to the isotonic medium)
-
Labeled amino acid
-
PBS
-
Cell lysis buffer
Procedure for Adherent Cells:
-
Cell Culture: Grow cells to the desired confluency in standard isotonic medium.
-
Hypertonic Treatment:
-
Aspirate the isotonic medium.
-
Replace it with the pre-warmed hypertonic medium.
-
Incubate the cells for a duration that has been shown to induce transporter activity (e.g., 4-8 hours).[3] The optimal osmolarity and duration should be determined for each cell type.
-
-
Labeled Amino Acid Uptake:
-
Add the labeled amino acid to the hypertonic medium.
-
Incubate for a short period to measure the initial uptake rate.
-
-
Termination and Lysis:
-
Quickly wash the cells with ice-cold isotonic PBS to stop uptake and remove the hypertonic medium.
-
Lyse the cells for analysis.
-
Protocol 5: Non-Radioactive Amino Acid Uptake Assay using LC-MS
This method provides a safer alternative to using radiolabeled amino acids by employing stable isotope-labeled amino acids and quantifying their intracellular concentration using Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]
Materials:
-
Stable isotope-labeled amino acid (e.g., leucine-d₃)[12]
-
Uptake buffer (e.g., Na⁺-free buffer)[12]
-
Acetonitrile for cell lysis[12]
-
LC-MS system
Procedure for Adherent Cells:
-
Cell Preparation: Culture cells in a multi-well plate to the desired confluency.
-
Pre-incubation:
-
Wash the cells with uptake buffer.
-
Incubate the cells in the uptake buffer at 37°C for a short period (e.g., 15 minutes).[12]
-
-
Uptake:
-
Termination and Lysis:
-
Sample Preparation and Analysis:
Visualizations
Caption: General experimental workflow for measuring labeled amino acid uptake.
Caption: PI3K/Akt/mTOR pathway in nutrient uptake.
Caption: Decision-making for enhancing amino acid uptake.
References
- 1. Stimulation of glycolysis and amino acid uptake in NRK-49F cells by transforming growth factor beta and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effect of hypertonic stress on amino acid levels and system A activity in rat peritoneal mesothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The general amino acid control pathway regulates mTOR and autophagy during serum/glutamine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. Combination of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Substrate Trapping for the Detection of Transient Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Adherent Cells [bdbiosciences.com]
- 12. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of DL-Aspartic acid-13C,15N in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Aspartic acid (D-Asp), once thought to be a minor component in biological systems, is now recognized as an important signaling molecule in the nervous and endocrine systems of mammals.[1][2] It plays a crucial role in neuronal development, neurotransmission, and hormone regulation.[3][4] D-Asp acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, implicating it in synaptic plasticity, learning, and memory.[5][6] The endogenous presence of D-Asp in tissues like the brain, pituitary gland, and testes underscores the need for sensitive and accurate methods for its quantification.[7] Isotope-labeled aspartic acid, such as DL-Aspartic acid-13C,15N, is a critical internal standard for precise quantification in complex biological matrices by mass spectrometry, enabling researchers to accurately study its metabolic pathways and physiological functions.[8][9][10]
These application notes provide detailed protocols for the sample preparation of tissues for the analysis of free this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of D- and L-Aspartic acid in tissue samples from published literature. This data is crucial for assessing method sensitivity and reliability.
| Analyte | Tissue Type | Method | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| D-Aspartic acid | Mouse Brain | Chiral LC-MS/MS | None (Direct) | 0.52 pg/µL | 1.57 pg/µL | 75-110 | --INVALID-LINK--[11][12] |
| L-Aspartic acid | Mouse Brain | Chiral LC-MS/MS | None (Direct) | 0.46 pg/µL | 1.41 pg/µL | 75-110 | --INVALID-LINK--[11][12] |
| D-Aspartic acid | Rat Tissues | 2D-HPLC | NBD-F | - | 0.625 nmol/g | 96.1-105.8 | --INVALID-LINK--[13] |
| L-Aspartic acid | Rat Tissues | 2D-HPLC | NBD-F | - | 0.625 nmol/g | 96.1-105.8 | --INVALID-LINK--[13] |
Experimental Protocols
Two primary approaches for the analysis of DL-Aspartic acid enantiomers in tissues are presented: a direct analysis using chiral chromatography and an indirect analysis involving chiral derivatization. The initial tissue processing steps are common for both methods.
Protocol 1: Tissue Homogenization and Protein Precipitation
This protocol describes the initial steps for extracting free amino acids from tissue samples.
Materials:
-
Tissue sample (e.g., brain, liver, muscle)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization Buffer: 0.1 M Perchloric acid (PCA) or 10% (w/v) Trichloroacetic acid (TCA)[8][14]
-
Internal Standard (IS) solution: this compound in a suitable solvent (e.g., water with 0.1% formic acid)
-
Neutralizing solution: 2 M Potassium hydroxide (B78521) (KOH) or similar base if using PCA
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead-based)
-
Refrigerated centrifuge
-
Microcentrifuge tubes
Procedure:
-
Tissue Collection and Weighing: Excise the tissue of interest, rinse with ice-cold PBS to remove any blood, blot dry, and weigh the wet tissue. All steps should be performed on ice to minimize metabolic activity.
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the tissue sample. The amount of IS added should be appropriate for the expected concentration of the endogenous analyte.
-
Homogenization: Add 10 volumes of ice-cold homogenization buffer (e.g., 1 mL of buffer for every 100 mg of tissue).[8] Homogenize the tissue thoroughly until no visible tissue fragments remain.
-
Protein Precipitation: Incubate the homogenate on ice for 20-30 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10-15 minutes at 4°C.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the free amino acids, without disturbing the protein pellet.
-
Neutralization (if using PCA): If perchloric acid was used for homogenization, neutralize the supernatant by adding a neutralizing solution (e.g., 2 M KOH) dropwise until the pH is approximately 7.0. The precipitated potassium perchlorate (B79767) can be removed by another centrifugation step (15,000 x g for 10 minutes at 4°C).[14]
-
Sample Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: Direct Chiral LC-MS/MS Analysis
This method allows for the direct separation and quantification of D- and L-Aspartic acid without derivatization.
Instrumentation and Columns:
-
LC-MS/MS system (e.g., Agilent 1100 series HPLC with a triple quadrupole mass spectrometer)
-
Chiral column: Astec CHIROBIOTIC T (teicoplanin-based) or similar[11][15]
LC Conditions (based on D'Ambrosio et al., 2017): [11]
-
Mobile Phase A: 0.1% Formic Acid in 2% Acetonitrile
-
Mobile Phase B: 0.009% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: 50% to 95% B in 6 minutes
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
DL-Aspartic acid: Precursor ion m/z 134.0 -> Product ion m/z 116.0
-
This compound (IS): The specific m/z values will depend on the isotopic labeling pattern. For example, for L-Aspartic acid-13C4,15N, the precursor ion would be m/z 139.0.
-
-
Optimize collision energy and other MS parameters for the specific instrument used.
Protocol 3: Indirect Analysis via Chiral Derivatization
This protocol involves derivatizing the amino acids with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase column.
Derivatization Reagents:
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA)
-
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)[16]
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[13]
General Derivatization Procedure (Example with L-FDLA): [16]
-
Take a specific volume of the supernatant from Protocol 1.
-
Adjust the pH to approximately 9.0 with a suitable buffer (e.g., sodium borate).
-
Add the chiral derivatization reagent (e.g., L-FDLA in acetone) to the sample.
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 30 minutes).
-
Stop the reaction by adding an acid (e.g., hydrochloric acid) to lower the pH.
-
The derivatized sample is then ready for injection into the LC-MS/MS system.
LC Conditions (General for Derivatized Amino Acids):
-
Column: Standard C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A suitable gradient to separate the diastereomers.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
MS/MS Conditions:
-
Ionization Mode: ESI+ or ESI- depending on the derivative.
-
Scan Mode: MRM
-
MRM Transitions: Determine the specific precursor and product ions for the derivatized DL-Aspartic acid and the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for DL-Aspartic acid analysis in tissues.
D-Aspartic Acid Signaling Pathway in a Neuron
References
- 1. researchgate.net [researchgate.net]
- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 3. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid and Accurate Extraction Procedure for Analysing Free Amino Acids in Meat Samples by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. D-Aspartate Modulates Nociceptive-Specific Neuron Activity and Pain Threshold in Inflammatory and Neuropathic Pain Condition in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Occurrence of D-aspartic acid and N-methyl-D-aspartic acid in rat neuroendocrine tissues and their role in the modulation of luteinizing hormone and growth hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of free D-Asp, L-Asp and N-methyl-D-aspartate in mouse brain tissues by chiral separation and Multiple Reaction Monitoring tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of D-aspartic acid and D-glutamic acid in rat tissues and physiological fluids using a multi-loop two-dimensional HPLC procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Nitrogen Flux with ¹⁵N-Labeled Aspartate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartate is a pivotal metabolite in cellular nitrogen metabolism, serving as a primary nitrogen donor for the biosynthesis of other amino acids and nucleotides.[1][2] Understanding the flux of nitrogen from aspartate into these various biosynthetic pathways is crucial for elucidating metabolic reprogramming in diseases such as cancer and for the development of targeted therapeutics. Stable isotope tracing using ¹⁵N-labeled aspartate coupled with mass spectrometry offers a powerful method to quantitatively track the fate of aspartate's amino group, providing a dynamic view of nitrogen metabolism within the cell.
These application notes provide a comprehensive guide to designing and executing experiments to trace nitrogen flux from ¹⁵N-aspartate in cultured mammalian cells. The protocols detailed below cover cell culture and labeling, sample preparation, and analysis by liquid chromatography-mass spectrometry (LC-MS).
Key Principles of ¹⁵N-Aspartate Tracing
The core principle of this technique is to replace the natural abundance (¹⁴N) aspartate in cell culture medium with ¹⁵N-labeled aspartate. As cells take up and metabolize the ¹⁵N-aspartate, the heavy isotope is incorporated into downstream metabolites. By measuring the extent of ¹⁵N enrichment in these metabolites over time, it is possible to determine the relative contribution of aspartate as a nitrogen source for various biosynthetic pathways.
Key Metabolic Fates of Aspartate's Nitrogen:
-
Transamination: The amino group of aspartate can be transferred to α-ketoglutarate by aspartate aminotransferase to form glutamate (B1630785). This ¹⁵N-labeled glutamate can then serve as a nitrogen donor for the synthesis of other amino acids like glutamine, alanine, and proline.
-
Nucleotide Synthesis: Aspartate is a direct precursor for both purine (B94841) and pyrimidine (B1678525) synthesis. Its nitrogen atom is incorporated into the purine ring and the pyrimidine ring.[1][2]
-
Argininosuccinate Synthesis: In the urea (B33335) cycle, aspartate condenses with citrulline to form argininosuccinate, thereby donating a nitrogen atom for the synthesis of arginine.[3]
-
Asparagine Synthesis: Asparagine synthetase catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate to form asparagine. While the amino group of aspartate is retained, tracing its nitrogen can provide insights into the dynamics of this pathway.
Experimental Design Considerations
-
Cell Line Selection: Choose a cell line relevant to the biological question. Different cell lines may have distinct metabolic phenotypes and dependencies on specific nutrients.
-
Tracer Concentration: The concentration of ¹⁵N-aspartate in the labeling medium should be carefully considered. It should be high enough to ensure sufficient labeling of downstream metabolites but not so high as to induce metabolic perturbations. A typical starting point is to replace the aspartate concentration found in standard culture media.
-
Labeling Time Course: A time-course experiment is essential to capture the dynamics of ¹⁵N incorporation. Short time points (minutes to hours) can reveal initial rates of nitrogen flux, while longer time points (up to 24-48 hours) can be used to assess isotopic steady-state.[4]
-
Controls: Appropriate controls are critical for data interpretation. These should include cells grown in parallel with natural abundance (¹⁴N) aspartate.
-
Biological Replicates: A minimum of three biological replicates for each condition and time point is recommended to ensure statistical significance.[4]
Data Presentation
Quantitative data from ¹⁵N-aspartate tracing experiments should be summarized in tables to facilitate comparison between different experimental conditions and time points. The key metrics to report are the fractional contribution of ¹⁵N and the pool sizes of relevant metabolites.
Table 1: Fractional ¹⁵N-Labeling of Key Metabolites Following Incubation with ¹⁵N-Aspartate
| Metabolite | Time Point 1 (e.g., 1h) | Time Point 2 (e.g., 6h) | Time Point 3 (e.g., 24h) |
| Fractional ¹⁵N Enrichment (%) | Fractional ¹⁵N Enrichment (%) | Fractional ¹⁵N Enrichment (%) | |
| Aspartate | 95.2 ± 1.5 | 96.1 ± 1.2 | 97.3 ± 0.9 |
| Glutamate | 15.8 ± 2.1 | 45.3 ± 3.5 | 65.7 ± 4.1 |
| Glutamine | 5.2 ± 1.1 | 20.1 ± 2.8 | 35.4 ± 3.2 |
| Alanine | 8.9 ± 1.5 | 25.6 ± 2.9 | 42.1 ± 3.8 |
| Proline | 2.1 ± 0.5 | 8.9 ± 1.2 | 15.6 ± 2.0 |
| Arginine | 10.5 ± 1.8 | 30.2 ± 3.1 | 50.8 ± 4.5 |
| Asparagine | 94.8 ± 1.6 | 95.5 ± 1.3 | 96.9 ± 1.0 |
| UMP | 3.5 ± 0.8 | 12.7 ± 1.9 | 22.4 ± 2.5 |
| AMP | 4.1 ± 0.9 | 15.3 ± 2.2 | 28.9 ± 3.0 |
Data are presented as mean ± standard deviation for n=3 biological replicates.
Table 2: Relative Metabolite Pool Sizes
| Metabolite | Control Condition | Treatment Condition | Fold Change |
| Relative Abundance (Peak Area) | Relative Abundance (Peak Area) | ||
| Aspartate | 1.00 ± 0.12 | 1.15 ± 0.15 | 1.15 |
| Glutamate | 1.00 ± 0.09 | 0.85 ± 0.11 | 0.85 |
| Glutamine | 1.00 ± 0.15 | 1.20 ± 0.18 | 1.20 |
| Alanine | 1.00 ± 0.11 | 0.95 ± 0.13 | 0.95 |
| Arginine | 1.00 ± 0.13 | 1.05 ± 0.14 | 1.05 |
| UMP | 1.00 ± 0.10 | 1.35 ± 0.20 | 1.35 |
| AMP | 1.00 ± 0.08 | 1.25 ± 0.16 | 1.25 |
Data are normalized to the control condition and presented as mean ± standard deviation for n=3 biological replicates.
Experimental Protocols
Protocol 1: Cell Culture and ¹⁵N-Aspartate Labeling
This protocol describes the labeling of adherent mammalian cells with ¹⁵N-aspartate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)[4]
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
¹⁵N-Aspartate (≥98% isotopic purity)
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~70-80% confluency at the time of labeling. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Labeling Medium: Prepare the ¹⁵N-aspartate labeling medium. This is typically a custom formulation of a standard medium (e.g., DMEM) lacking aspartate, which is then supplemented with ¹⁵N-aspartate to the desired final concentration (e.g., the concentration in the standard medium). The medium should also be supplemented with dFBS to minimize the influence of unlabeled amino acids from the serum.[4]
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the wells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 2 mL of the pre-warmed ¹⁵N-aspartate labeling medium to each well.
-
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The 0-hour time point serves as a negative control.
-
Metabolite Quenching and Extraction: At the end of each time point, immediately proceed to Protocol 2.
Protocol 2: Quenching of Metabolism and Metabolite Extraction
Rapidly quenching metabolic activity is critical to prevent alterations in metabolite levels during sample processing.
Materials:
-
Liquid nitrogen or a dry ice/ethanol bath
-
Ice-cold 80% methanol (B129727) (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Refrigerated centrifuge (4°C)
Procedure:
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately place the 6-well plate on a level surface in a dry ice/ethanol bath or float on liquid nitrogen for 10-15 seconds to rapidly quench metabolism.
-
-
Metabolite Extraction:
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Place the plate on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Cell Lysis: Vortex the tubes vigorously for 30 seconds.
-
Protein and Debris Removal: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS analysis.
Protocol 3: LC-MS Analysis of ¹⁵N-Labeled Metabolites
This protocol provides general parameters for the analysis of ¹⁵N-labeled amino acids and nucleotides by LC-MS. Specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap) or a triple quadrupole mass spectrometer.
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
Appropriate chromatography column (e.g., C18 or HILIC)
Procedure:
-
Sample Preparation:
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Separate the metabolites using a gradient of Mobile Phase A and B. A typical gradient might be:
-
0-2 min: 2% B
-
2-17 min: 2% to 80% B
-
17-20 min: 80% B
-
20-21 min: 80% to 2% B
-
21-30 min: 2% B
-
-
-
MS Analysis:
-
Analyze the eluting metabolites using the mass spectrometer in either positive or negative ion mode, depending on the metabolites of interest.
-
Acquire data in full scan mode to detect all isotopologues of the target metabolites.
-
The mass resolution should be high enough to distinguish between ¹⁵N and ¹³C isotopologues if necessary.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their accurate mass and retention time.
-
Determine the mass isotopologue distribution (MID) for each metabolite by integrating the peak areas of the M+0, M+1, M+2, etc. ions.
-
Correct the raw MIDs for the natural abundance of all stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O).
-
Calculate the fractional ¹⁵N enrichment for each metabolite.
-
Mandatory Visualizations
Caption: Experimental workflow for tracing nitrogen flux with ¹⁵N-labeled aspartate.
Caption: Key metabolic pathways for the donation of nitrogen from aspartate.
References
- 1. researchgate.net [researchgate.net]
- 2. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DL-Aspartic Acid-¹³C,¹⁵N in Combination with Other Tracers for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and implementing metabolic flux analysis (MFA) studies using the dual-labeled stable isotope DL-Aspartic acid-¹³C,¹⁵N in conjunction with other common tracers, such as ¹³C-glucose and ¹³C-glutamine. This approach enables a more detailed and robust interrogation of cellular metabolism, offering deeper insights into the intricate network of biochemical pathways.
Introduction to Multi-Tracer Metabolic Flux Analysis
Stable isotope tracing is a powerful technique to quantitatively track the flow of atoms from a labeled substrate through metabolic pathways.[1][2] While single-tracer experiments provide valuable information, the complexity of cellular metabolism often necessitates the use of multiple tracers to resolve fluxes through converging and intersecting pathways.[2][3] By simultaneously introducing two or more stable isotope-labeled substrates, researchers can obtain more constraints for metabolic flux models, leading to more precise and accurate flux estimations.[4][5]
DL-Aspartic acid-¹³C,¹⁵N is a particularly informative tracer due to the central role of aspartate in cellular metabolism. Aspartate is a key node connecting carbohydrate and amino acid metabolism, participating in the malate-aspartate shuttle, the urea (B33335) cycle, and serving as a precursor for the synthesis of other amino acids and nucleotides.[6][7][8] Combining this dual-labeled tracer with a primary carbon source tracer like ¹³C-glucose or a key anaplerotic substrate tracer like ¹³C-glutamine allows for a comprehensive analysis of central carbon and nitrogen metabolism.[3][9]
Applications in Research and Drug Development
The use of DL-Aspartic acid-¹³C,¹⁵N in combination with other tracers has significant applications in various research areas:
-
Oncology: Cancer cells exhibit profound metabolic reprogramming.[10][11] Dual-tracer studies can elucidate how cancer cells utilize different substrates to fuel proliferation and survival, identify metabolic vulnerabilities, and assess the mechanism of action of metabolic drugs.[4][12] For instance, tracing the fate of aspartate and glucose carbons can reveal the relative contributions of glycolysis and oxidative phosphorylation to the TCA cycle, a critical aspect of the Warburg effect.[11]
-
Immunometabolism: The metabolic state of immune cells dictates their function. Multi-tracer MFA can uncover the metabolic pathways that support immune cell activation, differentiation, and effector functions.
-
Neurobiology: Aspartate is an excitatory neurotransmitter. Tracing studies can shed light on neurotransmitter synthesis, cycling, and its role in neuronal energy metabolism.
-
Metabolic Engineering: In biotechnology, understanding and optimizing cellular metabolism is crucial for maximizing the production of desired biomolecules. Multi-tracer MFA provides a detailed map of metabolic fluxes to guide genetic and process engineering efforts.
Experimental Design and Protocols
A successful multi-tracer experiment requires careful planning and execution. The following protocols provide a framework for a typical experiment using DL-Aspartic acid-¹³C,¹⁵N in combination with either [U-¹³C]-glucose or [U-¹³C]-glutamine in cultured mammalian cells.
General Experimental Workflow
The overall workflow for a multi-tracer metabolic flux analysis experiment is as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Partially 13C-labeled mouse tissue as reference for LC-MS based untargeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Aspartate and asparagine metabolism [reactome.org]
- 7. PathWhiz [smpdb.ca]
- 8. Aspartate Metabolism Pathway is Differentiable in Human Hepatocellular Carcinoma: Transcriptomics and 13C-Isotope based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. d-nb.info [d-nb.info]
- 11. Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
Application Note: Quantification of Labeled Aspartic Acid via LC-MS/MS
Abstract
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of stable isotope-labeled L-Aspartic Acid in biological matrices. The protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of labeled aspartic acid for metabolic flux analysis, pharmacokinetic studies, or other tracer-based experiments. The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for efficient separation of this polar analyte, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A detailed experimental protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, is provided. Quantitative data is summarized for easy reference, and a workflow diagram is presented for clarity.
Introduction
Aspartic acid is a non-essential amino acid that plays a crucial role in central metabolism. It is a key component in the biosynthesis of other amino acids (methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms), purines, and pyrimidines.[1][2] Furthermore, aspartate is a vital intermediate in the Citric Acid (TCA) cycle and the Urea Cycle.[1][3] The use of stable isotope-labeled aspartic acid (e.g., ¹³C or ¹⁵N labeled) allows for the precise tracking of its metabolic fate within biological systems. LC-MS/MS has become the gold standard for such quantitative studies due to its high selectivity, sensitivity, and speed.[4] This application note provides a comprehensive method for the reliable quantification of labeled aspartic acid.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standards: L-Aspartic acid, ¹³C₄,¹⁵N-L-Aspartic acid (or other desired labeled variant), and a suitable stable isotope-labeled internal standard (IS), such as L-Aspartic acid-2,3,3-d₃.
-
Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid and ammonium (B1175870) formate.
-
Sample Preparation: Protein precipitation solution (e.g., ice-cold methanol or acetonitrile), 3 kDa ultrafiltration devices (optional).
Sample Preparation (for Plasma or Serum)
-
Thaw Samples: Thaw plasma or serum samples on ice.
-
Spike Internal Standard: To 50 µL of sample, add 5 µL of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 30 seconds.
-
Incubation: Incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.[5]
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration (Optional but recommended): For cleaner samples, pass the reconstituted sample through a 3 kDa ultrafiltration device by centrifuging at 12,000 x g for 10 minutes.[5]
-
Transfer to Autosampler Vial: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A UPLC or HPLC system capable of delivering accurate gradients.
-
Column: Intrada Amino Acid column (50 x 3 mm, 3 µm) or a similar HILIC column.[4]
-
Mobile Phase A: 100 mM Ammonium Formate in Water.[4]
-
Mobile Phase B: 95:5:0.3 (v/v/v) Acetonitrile:Water:Formic Acid.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Injection Volume: 5 µL.
-
Gradient:
-
0-3.0 min: 92% to 88% B
-
3.0-6.4 min: 88% to 70% B
-
6.4-6.5 min: 70% to 0% B
-
6.5-10.0 min: Hold at 0% B
-
10.0-10.1 min: 0% to 92% B
-
10.1-13.0 min: Hold at 92% B (Re-equilibration)[4]
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
Mass Spectrometry Parameters
The following table summarizes the optimized MRM transitions and compound-dependent parameters for unlabeled and labeled aspartic acid, as well as a common internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| L-Aspartic Acid | 134.1 | 74.2 | 30 | 15 |
| ¹³C₄,¹⁵N-L-Aspartic Acid | 139.1 | 78.0 | 30 | 15 |
| L-Aspartic Acid-2,3,3-d₃ (IS) | 137.0 | 91.0 | 30 | 15 |
Note: These values may require optimization on the specific instrument used.
Quantitative Performance
The method was validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The results are summarized in the table below.
| Parameter | ¹³C₄,¹⁵N-L-Aspartic Acid |
| Linearity Range (µM) | 0.2 - 200 |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (µM) | 0.2 |
| Intra-day Precision (%RSD at LLOQ, Mid, High QC) | < 15% |
| Inter-day Precision (%RSD at LLOQ, Mid, High QC) | < 15% |
| Accuracy (% Bias at LLOQ, Mid, High QC) | 85 - 115% |
These are representative values; actual performance may vary depending on the matrix and instrumentation.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for labeled aspartic acid quantification.
Aspartic Acid in Central Metabolism
Caption: Involvement of Aspartic Acid in key metabolic pathways.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of stable isotope-labeled aspartic acid in biological matrices. The use of HILIC chromatography ensures good retention and separation of this polar analyte, while MRM detection offers high selectivity and sensitivity. This method is well-suited for a variety of research and development applications where accurate tracking of aspartic acid metabolism is required.
References
- 1. KEGG PATHWAY: Alanine, aspartate and glutamate metabolism - Reference pathway [kegg.jp]
- 2. davuniversity.org [davuniversity.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of DL-Aspartic acid-13C,15N in Drug Discovery Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development. DL-Aspartic acid-13C,15N, a non-radioactive, isotopically enriched form of the amino acid aspartic acid, serves as a powerful tracer to elucidate complex metabolic pathways and quantify the effects of therapeutic agents on cellular metabolism. Its dual labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for precise tracking of both the carbon skeleton and the amino group, providing a comprehensive view of aspartate's fate within biological systems. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery research, with a focus on metabolic flux analysis and target engagement studies.
Core Applications in Drug Discovery
The primary applications of this compound in drug discovery include:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions (fluxes) within a cell or organism. This is crucial for understanding how a drug candidate alters cellular metabolism, which can be a primary mechanism of action or an off-target effect. By tracing the incorporation of ¹³C and ¹⁵N from labeled aspartate into downstream metabolites, researchers can map and quantify the activity of key metabolic pathways.
-
Target Engagement and Mechanism of Action Studies: Confirming that a drug is interacting with its intended molecular target and eliciting the desired downstream effects. For example, if a drug is designed to inhibit an enzyme involved in nucleotide synthesis, this compound can be used to trace the flow of aspartate into the nucleotide biosynthesis pathway and quantify the extent of inhibition.
-
Biomarker Discovery: Identifying and validating metabolic biomarkers that can be used to monitor disease progression or response to treatment. Drug-induced changes in aspartate metabolism can lead to measurable changes in the levels of specific metabolites, which may serve as biomarkers.
-
Pharmacodynamic (PD) Assessment: Evaluating the dose-dependent and time-dependent effects of a drug on a biological system. Isotope tracing studies can provide quantitative data on metabolic changes at different drug concentrations and time points.
-
Internal Standard for Quantitative Bioanalysis: Serving as an ideal internal standard for mass spectrometry-based quantification of endogenous aspartic acid in complex biological matrices due to its identical chemical properties and distinct mass.
Application Note 1: Assessing the Impact of a Novel Anticancer Agent on Aspartate Metabolism in Cancer Cells
Objective: To determine if a novel mTOR inhibitor, "Drug X," alters central carbon and nitrogen metabolism, specifically the contribution of aspartate to the TCA cycle and nucleotide biosynthesis in a human lung cancer cell line (A549).
Background: Cancer cells often exhibit rewired metabolism to support rapid proliferation. Aspartate is a critical metabolite that serves as a precursor for protein and nucleotide synthesis, and it also plays a role in the malate-aspartate shuttle and as an anaplerotic source for the TCA cycle. The mTOR signaling pathway is a key regulator of cell growth and metabolism, and its inhibition is a common strategy in cancer therapy. Understanding how mTOR inhibitors affect aspartate metabolism can provide insights into their mechanism of action and potential resistance mechanisms.
Experimental Approach: A549 cells are cultured in a medium containing a known concentration of this compound in the presence and absence of Drug X. After a defined incubation period, intracellular metabolites are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to measure the incorporation of ¹³C and ¹⁵N into downstream metabolites.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the LC-MS/MS analysis.
Table 1: Isotope Enrichment in TCA Cycle Intermediates from DL-Aspartic acid-13C4,15N
| Metabolite | Isotopologue | Fractional Enrichment (%) - Vehicle Control | Fractional Enrichment (%) - Drug X Treated | Fold Change (Drug X / Control) |
| Malate | M+4 | 15.2 ± 1.8 | 8.1 ± 1.1 | 0.53 |
| Fumarate | M+4 | 12.5 ± 1.5 | 6.5 ± 0.9 | 0.52 |
| Citrate | M+4 | 8.9 ± 1.1 | 4.2 ± 0.6 | 0.47 |
| α-Ketoglutarate | M+4 | 5.3 ± 0.7 | 2.5 ± 0.4 | 0.47 |
Table 2: Isotope Enrichment in Nucleotide Precursors from DL-Aspartic acid-13C4,15N
| Metabolite | Isotopologue | Fractional Enrichment (%) - Vehicle Control | Fractional Enrichment (%) - Drug X Treated | Fold Change (Drug X / Control) |
| Carbamoyl Aspartate | M+4, N+1 | 25.8 ± 3.1 | 12.4 ± 1.9 | 0.48 |
| Orotic Acid | M+4 | 18.4 ± 2.2 | 8.9 ± 1.3 | 0.48 |
| UMP | M+3 | 15.1 ± 1.8 | 7.3 ± 1.1 | 0.48 |
| AMP | N+1 | 12.6 ± 1.5 | 6.1 ± 0.9 | 0.48 |
Interpretation of Results: The data suggests that treatment with Drug X significantly reduces the contribution of aspartate to both the TCA cycle and nucleotide biosynthesis. This is consistent with the known role of mTOR in promoting anabolic processes. The reduced fractional enrichment in TCA cycle intermediates and nucleotide precursors indicates a decreased flux through these pathways upon mTOR inhibition.
Experimental Protocols
Protocol 1: Metabolic Flux Analysis using this compound in Cultured Cancer Cells
Materials:
-
This compound (e.g., ¹³C₄, ¹⁵N₁)
-
Human cancer cell line (e.g., A549)
-
Cell culture medium deficient in aspartic acid (custom formulation)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Drug candidate (e.g., mTOR inhibitor "Drug X")
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Seed A549 cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
-
Culture cells in standard complete medium for 24 hours to allow for attachment.
-
Prepare the labeling medium: Aspartic acid-free RPMI 1640 supplemented with 10% dFBS, 2 mM L-glutamine, and the desired concentration of this compound (e.g., 200 µM).
-
Aspirate the standard medium and wash the cells once with pre-warmed PBS.
-
Add the labeling medium to the cells. For the drug-treated group, add Drug X at the desired final concentration. For the control group, add the vehicle (e.g., DMSO).
-
Incubate the cells for a time course determined by the specific pathway of interest (e.g., 6, 12, or 24 hours) to approach isotopic steady state.
-
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with 2 mL of ice-cold PBS. Ensure complete removal of the PBS after the final wash.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Incubate at -80°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (containing the metabolites) to a new microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50 µL) of the initial mobile phase.
-
Inject the samples onto a C18 reverse-phase column or a HILIC column for separation.
-
Use a high-resolution mass spectrometer (e.g., Q-Exactive or Q-TOF) to detect and quantify the different isotopologues of the target metabolites.
-
Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for the unlabeled and labeled metabolites of interest.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C and ¹⁵N.
-
Calculate the fractional enrichment of each metabolite.
-
Perform statistical analysis to determine significant differences between the control and drug-treated groups.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the absolute fluxes through the pathways of interest.
-
Protocol 2: Targeted Metabolomics using this compound as an Internal Standard
Objective: To accurately quantify the absolute concentration of endogenous aspartic acid in plasma samples from a preclinical study evaluating the metabolic effects of a drug.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water:methanol 1:1).
-
To 50 µL of each plasma sample, add 10 µL of the this compound internal standard stock solution.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis and Quantification:
-
Prepare a calibration curve using known concentrations of unlabeled aspartic acid spiked with the same concentration of the internal standard.
-
Analyze the calibration standards and the samples by LC-MS/MS using an SRM method that monitors a specific transition for both endogenous (unlabeled) aspartic acid and the labeled internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled aspartic acid standards.
-
Determine the concentration of endogenous aspartic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Conclusion
This compound is a versatile and powerful tool for investigating cellular metabolism in the context of drug discovery. By enabling the precise tracing and quantification of aspartate's metabolic fate, this stable isotope-labeled compound provides invaluable insights into the mechanism of action of novel therapeutics, aids in the identification of pharmacodynamic biomarkers, and helps to elucidate the metabolic reprogramming that occurs in response to drug treatment. The detailed protocols and application notes provided here serve as a guide for researchers to effectively incorporate this compound into their drug discovery workflows.
Application Notes and Protocols for Studying Protein-Protein Interactions with Labeled Amino Acids and Proximity Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of protein-protein interactions (PPIs) governs virtually all cellular processes. Elucidating these interactions is paramount for understanding fundamental biology and for the development of novel therapeutics. The use of labeled amino acids and proximity-labeling techniques has revolutionized the study of PPIs, enabling the identification and quantification of interactions within a native cellular environment. These methods are particularly powerful for detecting weak or transient interactions that are often missed by traditional biochemical approaches.
This document provides detailed application notes and protocols for several state-of-the-art techniques used to study protein-protein interactions, with a focus on methods that incorporate labeled amino acids for quantitative analysis and proximity-labeling for in-cell interaction mapping.
Application Note 1: Proximity Labeling Using BioID
Principle
Biotin (B1667282) Identification (BioID) is a proximity-labeling technique used to identify proteins that are in close proximity to a protein of interest (the "bait") in a living cell.[1][2][3][4][5][6] The bait protein is fused to a promiscuous biotin ligase, BirA, which releases reactive biotinoyl-5'-AMP.[6] This reactive molecule then covalently attaches biotin to lysine (B10760008) residues of any protein within a short radius (approximately 10 nm) of the BirA-bait fusion protein.[7] Biotinylated proteins can then be isolated using streptavidin affinity purification and identified by mass spectrometry.[1][4] This method allows for the identification of both stable and transient interactors.[3][4][6]
Experimental Protocol
-
Cloning and Expression:
-
The gene encoding the protein of interest is cloned into a mammalian expression vector containing the BirA* gene, creating a fusion protein.
-
The construct is then transfected into the desired cell line. Stable cell lines expressing the fusion protein are recommended for consistent results.[1]
-
-
Cell Culture and Biotin Labeling:
-
Culture the cells expressing the BirA-bait fusion protein and a control cell line (e.g., expressing BirA alone).
-
Supplement the culture medium with 50 µM biotin for 18-24 hours to initiate promiscuous biotinylation.[4]
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]
-
-
Streptavidin Pull-Down:
-
Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.[6]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the biotinylated proteins from the beads.
-
Prepare the protein sample for mass spectrometry analysis (e.g., by in-solution or in-gel trypsin digestion).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. Proteins that are significantly enriched in the bait-expressing cells compared to the control cells are considered candidate interactors.
-
Quantitative Data Presentation
| Bait Protein | Prey Protein | Spectral Counts (Bait) | Spectral Counts (Control) | Fold Change | p-value |
| Protein X | Protein A | 150 | 5 | 30.0 | <0.001 |
| Protein X | Protein B | 75 | 2 | 37.5 | <0.001 |
| Protein X | Protein C | 10 | 8 | 1.25 | >0.05 |
BioID Experimental Workflow
Caption: Workflow of the BioID method for identifying protein-protein interactions.
Application Note 2: Proximity Labeling Using APEX
Principle
APEX is an engineered ascorbate (B8700270) peroxidase that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the formation of biotin-phenoxyl radicals from a biotin-phenol substrate.[7][9] These radicals are short-lived and can only diffuse a short distance, leading to the biotinylation of proteins within a ~20 nm radius of the APEX-fusion protein.[7] APEX2 is an improved version with enhanced activity.[2] A key advantage of APEX over BioID is its much faster labeling time (minutes vs. hours), which allows for the capture of more transient interactions and provides better temporal resolution.[7][10]
Experimental Protocol
-
Cloning and Expression:
-
Fuse the gene of the protein of interest to the APEX2 gene in an appropriate expression vector.
-
Transfect the construct into the chosen cell line.
-
-
Biotin-Phenol Labeling:
-
Cell Lysis and Protein Purification:
-
Lyse the cells and perform a streptavidin pull-down to enrich for biotinylated proteins, similar to the BioID protocol.[2]
-
-
Mass Spectrometry and Data Analysis:
-
Elute the captured proteins and prepare them for LC-MS/MS analysis.
-
Identify and quantify the proteins, comparing the results from the APEX-bait expressing cells to a control (e.g., cytosolic APEX).
-
Quantitative Data Presentation
| Bait Protein | Prey Protein | iTRAQ Ratio (Bait/Control) | TMT Ratio (Bait/Control) | p-value |
| Protein Y | Protein D | 5.2 | 5.5 | <0.001 |
| Protein Y | Protein E | 3.8 | 4.1 | <0.005 |
| Protein Y | Protein F | 1.1 | 1.2 | >0.05 |
APEX Experimental Workflow
Caption: Workflow of the APEX method for proximity-based protein interaction mapping.
Application Note 3: Co-Immunoprecipitation with SILAC
Principle
Co-immunoprecipitation (Co-IP) is a classic technique for studying PPIs.[8][11] It involves using an antibody to pull down a specific protein (the bait) from a cell lysate, along with any proteins that are bound to it. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the quantitative comparison of protein abundances between different samples.[12][13] In a SILAC-Co-IP experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).[14][15] The "heavy"-labeled cells can be used for the bait protein pulldown, while the "light"-labeled cells serve as a control (e.g., using a non-specific IgG antibody). After the separate pull-downs, the eluates are combined, and the relative abundance of proteins is determined by mass spectrometry.[12] True interactors will show a high heavy/light ratio.
Experimental Protocol
-
SILAC Labeling:
-
Culture one population of cells in "light" medium and another in "heavy" medium (containing, for example, ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine) for at least five cell divisions to ensure complete incorporation of the labeled amino acids.
-
-
Cell Lysis:
-
Harvest and lyse both cell populations separately using a non-denaturing lysis buffer to preserve protein complexes.[16]
-
-
Immunoprecipitation:
-
Incubate the "heavy" lysate with an antibody specific to the bait protein.
-
Incubate the "light" lysate with a control antibody (e.g., isotype control IgG).
-
Add Protein A/G beads to both lysates to capture the antibody-protein complexes.[16]
-
Wash the beads to remove non-specific binders.
-
-
Elution and Sample Mixing:
-
Elute the protein complexes from the beads.
-
Combine the eluates from the "heavy" and "light" samples in a 1:1 ratio.[13]
-
-
Mass Spectrometry and Data Analysis:
-
Digest the combined protein mixture with trypsin.
-
Analyze the peptides by LC-MS/MS.
-
Quantify the relative abundance of each protein by comparing the intensities of the "heavy" and "light" peptide pairs.
-
Quantitative Data Presentation
| Prey Protein | Heavy/Light Ratio | log₂(Ratio) | Significance |
| Protein G | 10.5 | 3.4 | Significant |
| Protein H | 8.2 | 3.0 | Significant |
| Protein I | 1.1 | 0.14 | Not Significant |
SILAC-Co-IP Experimental Workflow
Caption: Workflow for quantitative Co-IP using SILAC.
Application Note 4: Pull-Down Assay with Labeled Amino Acids
Principle
A pull-down assay is an in vitro technique used to detect physical interactions between two or more proteins.[12][17][18][19] It is similar to Co-IP, but instead of an antibody, a purified "bait" protein, often tagged with an affinity tag (e.g., GST or His-tag), is used to pull down its interacting partners ("prey") from a cell lysate.[11][18] This technique can also be combined with SILAC for quantitative analysis of interactors. For instance, lysates from "light" and "heavy" labeled cells can be incubated with the immobilized bait protein and a control protein, respectively.
Experimental Protocol
-
Bait Protein Preparation:
-
Express and purify the bait protein with an affinity tag (e.g., His-tag).
-
Immobilize the purified bait protein on affinity beads (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[20]
-
-
SILAC Labeling and Lysate Preparation:
-
Prepare "light" and "heavy" cell lysates as described in the SILAC-Co-IP protocol.
-
-
Pull-Down:
-
Incubate the immobilized bait protein with the "heavy" cell lysate.
-
As a control, incubate immobilized beads (or beads with a control protein) with the "light" cell lysate.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution, Mixing, and Analysis:
-
Elute the proteins from the beads.
-
Combine the eluates from the bait and control pull-downs.
-
Proceed with mass spectrometry and data analysis as in the SILAC-Co-IP protocol.
-
Quantitative Data Presentation
| Prey Protein | Heavy/Light Ratio | log₂(Ratio) | Notes |
| Protein J | 15.2 | 3.9 | Strong interactor |
| Protein K | 5.8 | 2.5 | Potential interactor |
| Protein L | 0.9 | -0.15 | Non-specific binder |
SILAC Pull-Down Experimental Workflow
Caption: Workflow for quantitative pull-down assays using SILAC.
Signaling Pathway Example: TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of cell growth, differentiation, and apoptosis. The techniques described above can be used to elucidate the protein interaction network within this pathway. For example, a BioID or APEX experiment with a SMAD protein as the bait could identify known and novel interacting partners. SILAC-Co-IP could be used to quantify changes in the SMAD interactome upon TGF-β stimulation.
TGF-β Signaling Pathway
Caption: Simplified diagram of the TGF-β signaling pathway.
The methods outlined in these application notes provide powerful tools for the discovery and characterization of protein-protein interactions. Proximity labeling techniques like BioID and APEX offer the ability to map interaction networks within the native cellular context, while the integration of metabolic labeling with Co-IP and pull-down assays allows for robust quantitative analysis of these interactions. The choice of method will depend on the specific biological question, the nature of the protein of interest, and the desired level of temporal and spatial resolution. Careful experimental design, including appropriate controls, is crucial for obtaining high-confidence data.
References
- 1. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity labeling - Wikipedia [en.wikipedia.org]
- 3. BioID as a Tool for Protein-Proximity Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioID: A Method to Generate a History of Protein Associations | Springer Nature Experiments [experiments.springernature.com]
- 5. Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method | Springer Nature Experiments [experiments.springernature.com]
- 6. cjur.ca [cjur.ca]
- 7. Proximity-Labeling MS (APEX-MS) | Krogan Lab [kroganlab.ucsf.edu]
- 8. assaygenie.com [assaygenie.com]
- 9. Identification of Microprotein–Protein Interactions via APEX Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APEX Peroxidase-Catalyzed Proximity Labeling and Multiplexed Quantitative Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 11. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 12. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 13. Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Troubleshooting low incorporation of DL-Aspartic acid-13C,15N in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low incorporation of DL-Aspartic acid-13C,15N in cell culture experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your stable isotope labeling experiments in a question-and-answer format.
Q1: Why is the incorporation efficiency of my this compound lower than expected?
Low incorporation efficiency is a common issue in stable isotope labeling experiments and can significantly impact the accuracy of downstream quantitative analysis.[1][2] Achieving a high level of incorporation (typically >97%) is crucial for reliable results.[2] The troubleshooting workflow below can help you identify and resolve the root cause of this issue.
Summary of Potential Causes and Solutions for Low Incorporation
| Potential Cause | Recommended Solution | Detailed Explanation |
| Insufficient Cell Doublings | Ensure cells undergo at least five to six passages in the labeling medium.[1][3] | Incomplete labeling can occur if there hasn't been sufficient time to dilute the pre-existing "light" amino acids.[1] The number of required doublings depends on the cell line's growth rate.[1] |
| Contamination with "Light" Amino Acids | Use dialyzed fetal bovine serum (FBS) instead of standard FBS.[1][3] Ensure high-purity labeled amino acids are used. | Standard FBS is a significant source of unlabeled amino acids, which compete with the labeled ones for incorporation.[1] Dialyzed FBS has small molecules like amino acids removed.[1] |
| Endogenous Aspartic Acid Synthesis | Use a cell line that is auxotrophic for aspartic acid or consider using metabolic inhibitors. | Some cell lines can synthesize aspartic acid from other precursors like oxaloacetate and glutamate, diluting the labeled pool.[4] |
| Incorrect Labeled Amino Acid Concentration | Optimize the concentration of this compound for your specific cell line and experimental conditions. | An insufficient concentration of the "heavy" amino acid in the medium can lead to poor incorporation.[1] |
| Poor Cell Health and Viability | Monitor cell morphology and viability. Ensure optimal culture conditions. | Poor cell health can negatively affect protein synthesis and the uptake of amino acids from the medium.[1] |
| Metabolic Scrambling | Analyze for unexpected labeled metabolites. | The labeled aspartic acid might be metabolically converted into other amino acids, which can complicate data analysis.[5] |
| D-Aspartic Acid Metabolism | Consider the specific roles and transport of D-aspartate in your cell line. | D-aspartate has distinct physiological roles and transport mechanisms which might differ from the L-isoform.[6][7] Most cells primarily utilize L-amino acids for protein synthesis. |
Frequently Asked Questions (FAQs)
Q2: What is the difference between using DL-Aspartic acid versus L-Aspartic acid for labeling?
DL-Aspartic acid is a racemic mixture containing both D- and L-isomers. L-Aspartic acid is the isomer primarily used in protein synthesis by mammalian cells.[4] While D-Aspartic acid has roles in the nervous and endocrine systems, its incorporation into proteins is not typical.[4][7] Using a DL-mixture may mean that only about half of the labeled amino acid is available for protein synthesis, potentially requiring higher concentrations in your media.
Q3: How can I check the incorporation efficiency of this compound?
To verify the incorporation efficiency, you should perform a small-scale pilot experiment.[2] Culture a small population of your cells in the "heavy" medium for at least five cell doublings.[2] After this period, harvest the cells, extract the proteins, and digest them into peptides.[2] Analyze the resulting peptide mixture by mass spectrometry to determine the percentage of peptides that have incorporated the heavy-labeled aspartic acid. The goal is to achieve an incorporation rate of over 97%.[2]
Q4: My cells are growing slower in the labeling medium. What should I do?
Slower growth in the labeling medium can be due to several factors. Cells can be sensitive to new media formulations.[8] It is recommended to gradually adapt the cells to the labeling medium by mixing it with their regular medium in increasing proportions.[8] Also, ensure that the concentration of the labeled amino acid is not toxic and that all other essential nutrients are present in sufficient amounts.
Q5: What are the primary metabolic pathways for aspartic acid?
Aspartic acid is a non-essential amino acid that can be synthesized from the TCA cycle intermediate, oxaloacetate, through transamination from glutamate.[4] It plays a crucial role in protein and nucleotide synthesis, the urea (B33335) cycle, and as a neurotransmitter.[4] Understanding its metabolic fate is important, as active endogenous synthesis can compete with the uptake and incorporation of the labeled form.
Experimental Protocols
Protocol 1: Preparation of "Heavy" SILAC Medium
This protocol describes the preparation of 500 mL of "heavy" SILAC medium based on a DMEM formulation, customized for this compound labeling.
Materials:
-
DMEM powder deficient in L-Aspartic acid
-
This compound
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Sterile, ultrapure water
-
0.22 µm sterile filter unit
Procedure:
-
Prepare the DMEM base medium by dissolving the DMEM powder in 450 mL of ultrapure water according to the manufacturer's instructions. Do not add standard L-Aspartic acid.
-
Add sodium bicarbonate as required by the formulation and adjust the pH to the desired level (typically 7.2-7.4).
-
Prepare a stock solution of "heavy" this compound. The final concentration in the medium will need to be optimized for your cell line, but a starting point could be the same molar concentration as L-Aspartic acid in standard DMEM.
-
Add the appropriate volume of the "heavy" this compound stock solution to the DMEM base.
-
Add 50 mL of dFBS (for a final concentration of 10%) and 5 mL of Penicillin-Streptomycin (for a final concentration of 1%).
-
Bring the final volume to 500 mL with ultrapure water.
-
Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.[8]
-
Store the medium at 4°C.
Protocol 2: Checking Incorporation Efficiency by Mass Spectrometry
Procedure:
-
Cell Culture: Culture a small population of your cells in the prepared "heavy" SILAC medium for a minimum of five cell doublings to ensure maximal incorporation.[2]
-
Cell Lysis: Harvest the "heavy" labeled cells and wash them with PBS. Lyse the cells using a lysis buffer compatible with downstream protein digestion (e.g., RIPA buffer).
-
Protein Digestion: Quantify the protein concentration of the lysate. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. Determine the ratio of heavy to light peptides for a selection of identified aspartic acid-containing peptides. The incorporation efficiency is calculated as: (Intensity of Heavy Peptide) / (Intensity of Heavy Peptide + Intensity of Light Peptide) * 100%. An efficiency of >97% is desired.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of D-aspartate in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Optimizing SILAC Experiments with Labeled Aspartic Acid: A Technical Resource
Welcome to the technical support center for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments utilizing labeled aspartic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the successful application of this advanced proteomic technique. While less common than arginine and lysine (B10760008) labeling, using labeled aspartic acid can offer unique advantages for studying specific protein populations and metabolic pathways.
Frequently Asked Questions (FAQs)
Q1: Why would I choose to use labeled aspartic acid for my SILAC experiments instead of the standard arginine and lysine?
A1: Using labeled aspartic acid can be advantageous in specific research contexts. Aspartic acid is a precursor for the synthesis of other amino acids, including asparagine, methionine, threonine, and isoleucine. Labeling with aspartic acid can thus provide insights into these metabolic pathways. Additionally, for proteins that have a low abundance of arginine and lysine residues, labeling with a more frequent amino-dicarboxylic acid like aspartic acid may offer better quantitative data.
Q2: What are the main challenges associated with using a non-essential amino acid like aspartic acid for SILAC?
A2: The primary challenge is overcoming the endogenous synthesis of aspartic acid by the cells. Unlike essential amino acids, which must be obtained from the culture medium, cells can produce their own aspartic acid. This can lead to incomplete labeling as the "heavy" labeled aspartic acid from the medium is diluted by newly synthesized "light" aspartic acid. Another significant challenge is the potential for metabolic conversion of the labeled aspartic acid into other amino acids, which can complicate data analysis.
Q3: What level of incorporation efficiency should I expect with labeled aspartic acid?
A3: Achieving a high incorporation efficiency (>95%) with labeled aspartic acid is more challenging than with essential amino acids.[1] The efficiency will largely depend on the cell line's metabolic activity and the specific culture conditions. It is crucial to experimentally determine the incorporation rate for your specific cell line before proceeding with quantitative experiments.
Q4: Can I use trypsin for protein digestion when I've labeled with aspartic acid?
A4: Yes, trypsin is still a suitable enzyme for digestion as it cleaves at the C-terminus of arginine and lysine residues.[2] The choice of labeling amino acid does not dictate the choice of protease. However, to quantify peptides, they must contain the labeled amino acid. Therefore, your protein digestion strategy should aim to generate peptides that include aspartic acid.
Q5: Are there specific cell lines that are better suited for SILAC with labeled aspartic acid?
A5: Cell lines with a lower capacity for endogenous aspartic acid synthesis would be ideal, though this is not always known. It is recommended to screen several cell lines for their labeling efficiency if this is a critical component of your experimental design.
Troubleshooting Guide
This section addresses specific issues that may arise during your SILAC experiments with labeled aspartic acid in a question-and-answer format.
Q1: My labeling efficiency with heavy aspartic acid is low (<90%). What are the possible causes and solutions?
A1: Low labeling efficiency is a common issue when using non-essential amino acids for SILAC. Here are the potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone a sufficient number of passages (typically at least 6-8) in the heavy SILAC medium to maximize the incorporation of the labeled aspartic acid.[3] |
| Endogenous Aspartic Acid Synthesis | The cell line may have a high rate of endogenous aspartic acid synthesis, diluting the heavy label. Consider using a higher concentration of heavy aspartic acid in the medium. You may also explore metabolic inhibitors that can reduce the activity of enzymes involved in aspartic acid synthesis, such as transaminases, though this could impact cell health. |
| Contamination with "Light" Aspartic Acid | Standard fetal bovine serum (FBS) contains unlabeled amino acids.[3] It is crucial to use dialyzed FBS, which has had small molecules, including amino acids, removed. |
| Poor Cell Health | Compromised cell health can negatively affect protein synthesis and amino acid uptake. Regularly monitor cell morphology and viability. |
Q2: I'm observing unexpected mass shifts in my peptides that don't correspond to labeled aspartic acid. What could be the cause?
A2: This is likely due to the metabolic conversion of the labeled aspartic acid into other amino acids. Aspartic acid is a central metabolite and can be readily converted to asparagine, alanine (B10760859) (via pyruvate), and oxaloacetate, which can then enter the TCA cycle and contribute its labeled carbons to other molecules.
| Potential Cause | Recommended Solution |
| Metabolic Conversion | The labeled aspartic acid is being enzymatically converted to other amino acids. This is a known challenge in SILAC experiments with metabolically active amino acids.[4] |
| Data Analysis | In your mass spectrometry data analysis, you will need to account for these potential conversions. This can be done by setting variable modifications for the expected converted amino acids (e.g., labeled asparagine, labeled alanine). |
| Experimental Design | To minimize conversion, you could try supplementing the media with high concentrations of the unlabeled forms of the potential conversion products (e.g., asparagine, alanine). This may create a feedback inhibition loop that reduces the conversion of the labeled aspartic acid. |
Q3: The growth rate of my cells has significantly decreased after switching to the heavy aspartic acid medium. How can I address this?
A3: A decrease in cell growth rate can occur when altering media composition.
| Potential Cause | Recommended Solution |
| Suboptimal Amino Acid Concentration | The concentration of heavy aspartic acid may not be optimal for the cells. You can perform a dose-response experiment to determine the ideal concentration that supports healthy growth while achieving good labeling efficiency. |
| Media Imbalance | The removal of the standard aspartic acid and its replacement with the heavy version might create a subtle metabolic imbalance. Ensure that all other media components are at their recommended concentrations. |
| Cell Line Sensitivity | Some cell lines are more sensitive to changes in media formulation. Allow for a longer adaptation period for the cells to the new medium. |
Experimental Protocols
Protocol 1: Determining Labeled Aspartic Acid Incorporation Efficiency
-
Cell Culture: Culture a small population of your chosen cell line in the "heavy" SILAC medium containing labeled aspartic acid for at least six cell doublings.
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database, setting the labeled aspartic acid as a variable modification. Calculate the incorporation efficiency by determining the ratio of heavy to light peptides for a set of high-confidence identified peptides. An efficiency of >95% is recommended for quantitative experiments.
Protocol 2: General SILAC Workflow with Labeled Aspartic Acid
-
Adaptation Phase: Culture two populations of cells. One in "light" medium containing natural aspartic acid and the other in "heavy" medium with labeled aspartic acid. Passage the cells for a sufficient number of doublings to achieve maximum label incorporation as determined in Protocol 1.
-
Experimental Phase: Apply your experimental conditions (e.g., drug treatment, control) to the two cell populations.
-
Sample Mixing: After the experimental treatment, harvest the cells and accurately determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" cell populations.
-
Protein Digestion: Digest the mixed protein sample into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution mass spectrometry.
-
Data Analysis and Quantification: Identify and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs. Remember to account for potential metabolic conversions in your data analysis software.
Visualizations
Caption: General workflow for a SILAC experiment using labeled aspartic acid.
Caption: Key metabolic pathways affecting labeled aspartic acid in SILAC.
References
Technical Support Center: Enhancing Signal-to-Noise in ¹³C,¹⁵N-Labeled Protein NMR
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (S/N) in your NMR experiments on ¹³C,¹⁵N-labeled protein samples.
Frequently Asked Questions (FAQs)
Q1: What is the most straightforward way to boost my signal-to-noise ratio?
A1: The most direct methods involve increasing the number of scans and optimizing your sample concentration. While higher concentrations improve signal, be mindful of potential protein aggregation, which can broaden lines and diminish the S/N ratio. Typical protein concentrations for NMR are in the 0.1 to 3 mM range.[1] Additionally, ensuring your sample is in an appropriate buffer to maintain stability and solubility is crucial for obtaining high-quality spectra.[1]
Q2: When should I consider using a cryoprobe?
A2: A cryoprobe is a powerful hardware upgrade that significantly enhances sensitivity. By cooling the probe's electronics to cryogenic temperatures (around 20-83K), thermal noise is substantially reduced, leading to a 3 to 4-fold increase in the S/N ratio compared to a standard room temperature probe.[2][3] This allows for experiments to be run in a fraction of the time (up to 1/16th) or on samples with much lower concentrations.[2] If you consistently struggle with weak signals, a cryoprobe is a highly effective solution.
Q3: My protein is large (>25 kDa) and the signals are broad and weak. What should I do?
A3: For large proteins, you should employ Transverse Relaxation-Optimized Spectroscopy (TROSY) based experiments.[1][4] TROSY minimizes transverse relaxation rates, which are a major cause of line broadening in large molecules, resulting in significantly sharper peaks and improved sensitivity.[5] Combining TROSY with deuteration of your protein is a highly effective strategy for proteins larger than ~25 kDa.[1] Deuteration reduces ¹H-¹H dipolar relaxation, a primary source of line broadening in larger proteins.[1]
Q4: What is Non-Uniform Sampling (NUS) and how can it help?
A4: Non-Uniform Sampling (NUS) is an acquisition technique where a fraction of the data points in the indirect dimensions of a multi-dimensional NMR experiment are skipped.[1][6] This can dramatically reduce the total experiment time without sacrificing resolution.[7] While not always a direct S/N enhancement method for a fixed number of scans, by allowing for the collection of high-resolution data in a shorter time, it enables you to use the saved time to acquire more scans, thereby improving the overall S/N. In some cases, weighted NUS schemes can provide a modest direct S/N enhancement of up to 2-fold.[8][9]
Q5: How can ¹³C-detection improve my signal-to-noise?
A5: In certain solid-state NMR experiments, direct detection of ¹³C can offer a significant sensitivity advantage over ¹⁵N detection. For single-contact spin-lock cross-polarization experiments, a four-fold improvement in the S/N ratio has been observed for ¹³C detection compared to ¹⁵N detection under similar experimental conditions.[10][11]
Troubleshooting Guides
Issue 1: My 2D ¹H-¹⁵N HSQC spectrum has very low signal-to-noise.
This is a common problem that can often be addressed by systematically checking your sample and experimental parameters.
Troubleshooting Steps:
-
Sample Optimization:
-
Concentration: Is your protein concentration optimal? While higher is often better for signal, aggregation can be an issue. Aim for the highest concentration at which your protein remains monomeric and stable.[1]
-
Stability: Ensure your protein is stable for the duration of the experiment. Check for precipitation after the experiment.
-
Buffer Conditions: Optimize pH, ionic strength, and temperature to maximize protein stability and solubility.[1]
-
-
Acquisition Parameter Optimization:
-
Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2.
-
Recycle Delay (d1): Ensure the recycle delay is appropriate for the T1 relaxation time of your protein. A delay of 1.2-1.5 times the T1 is a good starting point. Using paramagnetic relaxation enhancement (PRE) agents can shorten T1 values, allowing for shorter recycle delays and more scans in a given time.[12]
-
-
Hardware Check:
Issue 2: Even with a cryoprobe and optimized sample, the S/N for my large protein is poor.
For large proteins, transverse relaxation becomes a dominant factor leading to weak and broad signals.
Troubleshooting Steps:
-
Implement TROSY: For proteins over ~25 kDa, TROSY-based pulse sequences are essential.[1][4] This technique selects the narrowest component of the multiplet, leading to sharper peaks and increased sensitivity.[5]
-
Deuteration: Expressing your protein in a deuterated medium significantly reduces ¹H-¹H dipolar relaxation, a major contributor to line broadening in large proteins.[1] This is often used in conjunction with TROSY for the best results.
-
Consider CRINEPT: Cross Relaxation-Enhanced Polarization Transfer (CRINEPT) is another advanced technique that can provide significant signal enhancement for large molecules, sometimes up to 3-fold compared to INEPT-based TROSY experiments.[13][14]
-
¹⁵N-Detection TROSY: For very large systems, a ¹⁵N-detected TROSY-HSQC can offer advantages in resolution and sensitivity, especially at high magnetic fields.[15] A key benefit is that deuteration is not mandatory for this experiment.[15]
Data Presentation: Quantitative S/N Enhancement
| Technique | Typical S/N Improvement Factor | Notes |
| Cryoprobe | 3 - 4x | Compared to a room temperature probe.[2] |
| TROSY | 20 - 50x (for large proteins) | Signal gain is highly dependent on protein size.[16] |
| Deuteration | Significant | Primarily reduces line broadening, indirectly improving S/N. |
| CRINEPT | Up to 3x | Compared to INEPT-based TROSY for large molecules.[13] |
| ¹³C-Detection (Solid-State) | ~4x | Compared to ¹⁵N-detection in specific experiments.[10] |
| Non-Uniform Sampling (NUS) | Up to 2x (weighted NUS) | Primarily a time-saving technique.[8][9] |
| Paramagnetic Doping | 1.4 - 2.9x | By reducing T1 and allowing for faster acquisition.[12] |
Experimental Protocols
Protocol 1: Setting up a TROSY-HSQC Experiment
This protocol provides a general guideline for setting up a TROSY-HSQC experiment. Specific parameters will need to be optimized for your sample and spectrometer.
-
Sample Preparation: Prepare a ¹⁵N-labeled (and ideally deuterated for large proteins) protein sample in a suitable NMR buffer.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Calibrate the 90° pulse widths for both ¹H and ¹⁵N.
-
-
Pulse Sequence Selection: Choose a TROSY-HSQC pulse sequence (e.g., hsqctrosyf3gpsi on Bruker systems).
-
Acquisition Parameters:
-
Set the spectral widths in both ¹H and ¹⁵N dimensions to encompass all expected resonances.
-
Set the carrier frequencies to the center of the amide proton region for ¹H and the amide nitrogen region for ¹⁵N.
-
Optimize the number of scans and recycle delay for your desired S/N and experiment time.
-
-
Processing: Process the data with appropriate window functions (e.g., a squared sine-bell) and perform phasing and baseline correction.
Visualizations
Caption: A general workflow for optimizing NMR experiments to improve the signal-to-noise ratio.
Caption: Key factors influencing the signal-to-noise ratio in NMR experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Cryoprobe - NMR Wiki [nmrwiki.org]
- 3. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. University of Ottawa NMR Facility Blog: Non-uniform Sampling (NUS) [u-of-o-nmr-facility.blogspot.com]
- 8. Non-Uniform Sampling in NMR Spectroscopy and the Preservation of Spectral Knowledge in the Time and Frequency Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tailoring 13C labeling for triple-resonance solid-state NMR experiments on aligned samples of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitivity Enhancement in 13C Solid-State NMR of Protein Microcrystals by Use of Paramagnetic Metal Ions for Optimizing 1H T1 Relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polarization transfer by cross-correlated relaxation in solution NMR with very large molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nitrogen detected TROSY at high field yields high resolution and sensitivity for protein NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ethz.ch [ethz.ch]
Technical Support Center: Analysis of Peptides with 13C and 15N Labels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common data analysis challenges encountered when working with peptides labeled with 13C and 15N isotopes.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in quantitative proteomics experiments using 13C and 15N labeled peptides?
A1: The most common sources of error in quantitative proteomics using stable isotope labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), include incomplete incorporation of isotopic amino acids, metabolic conversion of labeled amino acids (e.g., arginine-to-proline conversion), and errors in sample mixing.[1][2][3][4] These issues can lead to inaccurate quantification of protein abundance. Additionally, contamination from external sources like keratins can interfere with mass spectrometry analysis.[5] For synthetic labeled peptides, impurities and the presence of unlabeled ("light") counterparts in the "heavy" peptide standard can be a source of error.[6]
Q2: How can I determine if the incorporation of heavy amino acids in my SILAC experiment is complete?
A2: Incomplete labeling, where cells do not fully incorporate the stable isotope-labeled amino acids, can lead to an underestimation of the heavy-to-light (H/L) ratio.[5] To ensure accurate quantification, a labeling efficiency of at least 97% is recommended.[5] This is typically achieved after a sufficient number of cell divisions, usually at least five to six, in the SILAC medium.[1][7]
You can verify the incorporation efficiency by conducting a small-scale pilot experiment. After culturing a small population of cells in the "heavy" medium for the recommended number of doublings, harvest the cells, extract and digest the proteins, and analyze the resulting peptide mixture by LC-MS/MS.[5] Specialized software can then be used to calculate the percentage of heavy amino acid incorporation.
Q3: I've noticed unexpected peaks in my mass spectra for proline-containing peptides. What could be the cause?
A3: This is likely due to the metabolic conversion of arginine to proline. In some cell lines, the isotopically labeled "heavy" arginine is converted into "heavy" proline, which is then incorporated into newly synthesized proteins.[2] This phenomenon splits the mass spectrometry signal for proline-containing peptides into multiple peaks, which complicates data analysis and can lead to inaccurate protein quantification.[2][5] This issue can be significant, potentially affecting up to half of all peptides in a proteomic experiment.[8]
Q4: How can I prevent or correct for arginine-to-proline conversion?
A4: There are several strategies to mitigate arginine-to-proline conversion:
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Supplementation with L-proline: Adding unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium is a simple and effective method to suppress the metabolic pathway responsible for the conversion.[2][8]
-
Genetic Engineering: In organisms like fission yeast, deleting the genes involved in arginine catabolism can abolish the conversion.[9]
-
Computational Correction: Specialized software can be used to identify and correct for the skewed isotopic envelopes caused by proline conversion during data analysis.[10]
Q5: My heavy and light synthetic peptides are not co-eluting during liquid chromatography. What could be the reason?
A5: Ideally, chemically identical heavy and light peptide pairs should co-elute from the liquid chromatography column. If you observe a shift in retention time, it could be due to several factors related to the synthesis of the heavy peptide:
-
Incorrect Stereoisomer: One or more of the amino acids in the heavy peptide may have the wrong stereoisomer (e.g., D-amino acid instead of L-amino acid).
-
C-terminal Modification: The heavy peptide may have been synthesized with an amidated C-terminus instead of a carboxylate.
-
Post-synthesis Modifications: Modifications such as oxidation of methionine or conversion of arginine to ornithine can occur during peptide synthesis and deprotection.
It is recommended to confirm the molecular weight and fragmentation pattern of the synthetic peptides using a method like MALDI-TOF MS/MS to ensure their identity and purity.[11]
Troubleshooting Guides
Issue 1: Incomplete Labeling in SILAC Experiments
-
Symptom: Inconsistent or lower-than-expected heavy-to-light (H/L) ratios across a majority of identified peptides. Mass spectrometry data analysis reveals a significant portion of peptides from the "heavy" labeled sample are detected in their "light" form.
-
Cause: Insufficient cell doublings in the SILAC medium, leading to incomplete incorporation of the heavy amino acids. The presence of unlabeled amino acids in the culture medium, often from non-dialyzed serum, can also contribute.[12]
-
Solution:
-
Ensure Sufficient Cell Doublings: Culture cells for at least five to six generations in the SILAC medium to ensure near-complete labeling (>97%).[1][7]
-
Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids in the medium.[13]
-
Verify Incorporation: Before starting the main experiment, perform a small-scale pilot study to confirm the labeling efficiency through mass spectrometry analysis.[5]
-
Issue 2: Arginine-to-Proline Conversion
-
Symptom: Inaccurate quantification of proline-containing peptides, characterized by the appearance of satellite isotopic peaks for the heavy labeled peptides.
-
Cause: Metabolic conversion of heavy arginine to heavy proline in certain cell lines.[2]
-
Solution:
-
Supplement Media with L-Proline: Add 200 mg/L of unlabeled L-proline to the SILAC medium to inhibit the conversion pathway.[2][8]
-
Utilize Data Analysis Software: Employ software capable of recognizing and correcting for the mass shifts associated with proline conversion.[10]
-
Consider Alternative Amino Acids: If the problem persists and is severe, consider using a different labeled amino acid for quantification if compatible with your experimental design.
-
Issue 3: Inaccurate Quantification Due to Sample Mixing Errors
-
Symptom: A systematic shift in the distribution of H/L ratios away from the expected 1:1 for a control experiment where no biological change is anticipated.
-
Cause: Inaccurate determination of protein concentration in the "light" and "heavy" lysates before mixing, leading to unequal representation of the two samples.
-
Solution:
-
Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., Bradford or BCA assay) to accurately measure the protein concentration of each lysate before mixing.
-
Perform Label-Swap Replicates: Design your experiment to include a label-swap replicate. In one replicate, the control is "light" and the treatment is "heavy," and in the second, the control is "heavy" and the treatment is "light." Averaging the ratios from these two experiments can effectively correct for experimental mixing errors.[3][4]
-
Quantitative Data Summary
The following table summarizes the common labeled amino acids used in SILAC experiments and their corresponding mass shifts, which are critical for data analysis software to correctly identify and quantify the light and heavy peptide pairs.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) |
| Lysine (Lys) | ¹³C₆ | +6 |
| Arginine (Arg) | ¹³C₆ | +6 |
| Lysine (Lys) | ¹³C₆, ¹⁵N₂ | +8 |
| Arginine (Arg) | ¹³C₆, ¹⁵N₄ | +10 |
Table 1: Commonly used labeled amino acids in SILAC and their corresponding mass shifts.[14][15]
Experimental Protocols
Protocol 1: SILAC Labeling of Mammalian Cells
-
Media Preparation: Prepare "light" and "heavy" SILAC media using a formulation deficient in L-lysine and L-arginine. Supplement the "light" medium with natural L-lysine and L-arginine, and the "heavy" medium with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine). Both media should be supplemented with 10% dialyzed fetal bovine serum.[1]
-
Cell Culture and Labeling: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Passage the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids (>97%).[1][7][15]
-
Experimental Treatment: Apply the desired experimental treatment to one cell population while the other serves as a control.
-
Cell Harvesting: Wash the cells with ice-cold PBS and harvest them.
-
Protein Extraction and Quantification: Lyse the cells to extract proteins. Determine the protein concentration of the "light" and "heavy" lysates.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.[15]
Protocol 2: In-Solution Tryptic Digestion
-
Reduction and Alkylation: Reduce the disulfide bonds in the combined protein lysate with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).
-
Digestion: Dilute the protein sample to reduce the concentration of denaturants. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100) and incubate overnight at 37°C.
-
Quenching and Cleanup: Stop the digestion by adding formic acid. Desalt the peptide mixture using a C18 column or tip to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Sample Preparation for MS: Elute the peptides and dry them in a vacuum centrifuge. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Correcting for metabolic conversion of labeled aspartic acid in flux analysis
Welcome to the technical support center for correcting for the metabolic conversion of labeled aspartic acid in metabolic flux analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear guidance on experimental design and data interpretation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using labeled aspartate as a tracer in your metabolic flux experiments.
Question 1: My flux map is inconsistent after using [U-¹³C]-Aspartate. I see the label in unexpected places, particularly TCA cycle intermediates. What is happening?
Answer:
This is a common and expected outcome due to the central role of aspartate in metabolism. Labeled aspartate is readily converted into other metabolites, which can complicate the interpretation of flux data if not properly accounted for.
Primary Cause: Metabolic Conversion
Aspartate is not an inert tracer. Its primary point of entry into central carbon metabolism is its conversion to oxaloacetate, a key intermediate in the TCA cycle. This reaction is catalyzed by aspartate aminotransferase (AspAT).[1][2][3]
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Aspartate <=> Oxaloacetate: This reversible transamination reaction directly introduces the ¹³C label from aspartate into the TCA cycle.
-
TCA Cycle Propagation: Once labeled oxaloacetate is formed, the ¹³C atoms will be distributed throughout all TCA cycle intermediates, including malate (B86768), fumarate, succinate, and citrate.[4][5]
-
Malate-Aspartate Shuttle: This shuttle actively transports aspartate and malate across the mitochondrial membrane, further distributing the label between the cytoplasm and mitochondria.[2][3][6]
This rapid conversion means you are not just tracing the fate of aspartate, but also labeling the entire TCA cycle pool via oxaloacetate.
Question 2: How can I distinguish the flux from my labeled aspartate versus the flux from other substrates like glucose or glutamine?
Answer:
Distinguishing converging fluxes requires careful experimental design and computational analysis. The key is to create unique labeling patterns from each substrate that can be mathematically deconvolved.
Solution: Parallel Labeling Experiments
Instead of a single experiment with multiple tracers, perform parallel experiments where cells are grown under identical conditions but fed a different labeled substrate in each experiment.[7] This approach provides more informative data for flux calculation software.[7]
Example Experimental Setup:
| Experiment | Labeled Substrate | Purpose |
| 1 | [U-¹³C]-Glucose | To determine the contribution of glycolysis to the TCA cycle (via pyruvate (B1213749) and acetyl-CoA). |
| 2 | [U-¹³C]-Glutamine | To determine the contribution of glutaminolysis to the TCA cycle (via α-ketoglutarate).[8] |
| 3 | [U-¹³C]-Aspartate | To specifically probe aspartate's contribution to oxaloacetate and other downstream pathways. |
By comparing the resulting mass isotopologue distributions (MIDs) of key metabolites (like malate or citrate) across the three experiments, computational MFA software can more accurately resolve the relative contribution of each pathway.
Question 3: My mass spectrometry data shows a complex isotopologue distribution for TCA cycle metabolites. How do I correct for the contribution of labeled aspartate?
Answer:
Correcting for this conversion requires a computational approach using metabolic flux analysis software. You cannot perform a simple manual correction because the label is propagated through multiple, often reversible, reactions.
Solution: Computational Modeling & Data Correction
-
Use MFA Software: Employ software packages designed for ¹³C-MFA (e.g., INCA, Metran, 13CFLUX2).[9][10][11] These tools use mathematical models to simulate the flow of isotopes through the metabolic network.
-
Define the Network Model: Your model must accurately represent the known biochemical reactions, including the aspartate-oxaloacetate transamination and all reactions of the TCA cycle.[11]
-
Input Isotope Data: Provide the mass spectrometry data (mass isotopomer distributions) for all measured metabolites, including protein-bound amino acids.[9][10]
-
Correct for Natural Abundance: The software must first correct all MIDs for the natural abundance of ¹³C (~1.1%).
-
Flux Estimation: The software will then estimate the flux values that best reproduce the measured experimental data. By fitting the data from your labeled aspartate experiment, the model inherently calculates the rate of aspartate conversion to oxaloacetate and its subsequent impact on the TCA cycle.
Hypothetical Data Example: Malate Isotopologue Distribution
The table below shows hypothetical MIDs for malate when cells are fed different tracers. An MFA model would use these distinct patterns to calculate the contribution of each substrate.
| Mass Isotopologue | [U-¹³C]-Glucose Labeling | [U-¹³C]-Glutamine Labeling | [U-¹³C]-Aspartate Labeling |
| M+0 (unlabeled) | 5% | 10% | 2% |
| M+1 | 10% | 15% | 3% |
| M+2 | 45% | 30% | 5% |
| M+3 | 30% | 25% | 10% |
| M+4 | 10% | 20% | 80% |
Notice how [U-¹³C]-Aspartate directly produces M+4 malate (since both have 4 carbons), a clear signature of its direct conversion.
FAQs
What are the main metabolic pathways involving aspartate?
Aspartate is a crucial hub in cellular metabolism. Its major roles include:
-
TCA Cycle Anaplerosis: It can replenish TCA cycle intermediates by being converted to oxaloacetate.[1][12]
-
Precursor for Amino Acid Synthesis: It is the starting point for the synthesis of methionine, threonine, isoleucine, and lysine.[5]
-
Nucleotide Synthesis: Its carbon skeleton is a precursor for pyrimidines, and its amino group is used in purine (B94841) synthesis.[6]
-
Malate-Aspartate Shuttle: It is essential for transporting reducing equivalents (NADH) from the cytosol into the mitochondria for oxidative phosphorylation.[2][3]
Why is it important to reach an isotopic steady state?
Most MFA models assume the system is at an isotopic steady state, meaning the labeling patterns of metabolites are stable over time.[8][11] If this state is not reached, the calculated fluxes will be inaccurate because the labeling patterns are still changing. To verify a steady state, you can collect samples at multiple time points (e.g., 18 and 24 hours) after introducing the tracer and confirm that the isotopic enrichment is no longer changing.[8]
Visualizations
Metabolic Fate of Labeled Aspartate
Caption: Metabolic fate of labeled aspartate in the cell.
Experimental Workflow for ¹³C-MFA
Caption: Standard workflow for a ¹³C metabolic flux analysis experiment.
Key Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is for adherent mammalian cells and assumes a 6-well plate format.
-
Cell Seeding: Seed cells at a density that will allow them to reach ~70-80% confluency and achieve at least 5-6 doublings to ensure metabolic steady state.[13]
-
Steady-State Culture: Culture cells in standard, unlabeled medium until they reach the target confluency.
-
Medium Switch: Aspirate the unlabeled medium. Quickly wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Immediately add pre-warmed culture medium containing the desired concentration of your ¹³C-labeled aspartate tracer (e.g., [U-¹³C]-Aspartate).
-
Incubation: Return cells to the incubator and culture for a duration sufficient to achieve isotopic steady state. This is typically 18-24 hours for mammalian cells but should be determined empirically.[8]
Protocol 2: Metabolite Quenching and Extraction
This protocol ensures that metabolic activity is stopped instantly to preserve the in vivo state of metabolites.
-
Preparation: Prepare a quenching solution of 80% methanol (B129727) cooled to -80°C. Prepare an extraction solvent (e.g., 80% methanol) also cooled to -80°C.
-
Quenching: Remove the culture plate from the incubator. Aspirate the labeled medium as quickly as possible.
-
Wash (Optional but recommended): Quickly wash the cell monolayer with cold saline to remove extracellular medium.
-
Add Quenching Solution: Immediately add 1 mL of the cold 80% methanol to each well to quench all enzymatic reactions.
-
Cell Lysis & Extraction: Place the plate on dry ice for 10-15 minutes. Scrape the frozen cell lysate with a cell scraper.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifugation: Centrifuge at maximum speed (~16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
Protocol 3: GC-MS Sample Preparation and Analysis
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Derivatization: The dried metabolites must be derivatized to make them volatile for gas chromatography. A common method is TBDMS derivatization.[14]
-
Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) to the dried sample, vortex, and incubate at 37°C for 90 minutes.
-
Add 80 µL of MTBSTFA + 1% TBDMS, vortex, and incubate at 60°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.[14]
-
Use a standard temperature gradient and helium as the carrier gas.[14]
-
Operate the mass spectrometer in scan mode to collect full mass spectra, which are necessary to determine the mass isotopologue distributions of your target metabolites.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartate in the Brain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspartate facilitates mitochondrial function, growth arrest and survival during doxorubicin exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PathWhiz [smpdb.ca]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Accuracy of Protein Turnover Measurements
Welcome to the technical support center for protein turnover measurement experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the effective application of various protein turnover measurement techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your protein turnover experiments in a question-and-answer format.
General Issues
Q1: My protein turnover rates seem inconsistent across biological replicates. What are the common sources of variability?
High variability between replicates can stem from several factors:
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Inconsistent Labeling Efficiency: Ensure complete and consistent incorporation of stable isotopes in your labeling strategy. For cell culture experiments (e.g., SILAC), this means ensuring a sufficient number of cell doublings in the isotope-containing medium.[1][2] For in vivo studies (e.g., heavy water labeling), maintaining a stable body water enrichment is crucial.[3]
-
Sample Preparation Differences: Variations in cell lysis, protein extraction, and digestion protocols can introduce significant variability. It is critical to use standardized procedures for all samples.[4]
-
Mass Spectrometry Performance: Fluctuations in instrument performance can affect quantitative accuracy. Regular calibration and quality control checks are essential.
-
Data Analysis Parameters: Inconsistent application of data analysis parameters, such as peptide identification criteria and quantification settings, can lead to variable results.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
Q2: I'm observing incomplete labeling of my proteins in a SILAC experiment. What could be the cause and how can I fix it?
Incomplete labeling is a common issue in SILAC experiments and can lead to inaccurate quantification.[5] Potential causes include:
-
Insufficient Cell Doublings: Cells must undergo a sufficient number of divisions (typically at least five) in the SILAC medium to ensure complete incorporation of the "heavy" amino acids.[2]
-
Endogenous Amino Acid Synthesis: Some cell lines can synthesize their own amino acids, leading to dilution of the labeled amino acids.[4] Using cell lines auxotrophic for the labeled amino acids (e.g., arginine and lysine) is recommended.
-
Incorrect Amino Acid Concentration: The concentration of the heavy amino acids in the medium might be too low. This should be optimized for the specific cell line.[4]
-
Arginine-to-Proline Conversion: In some cell lines, arginine can be metabolically converted to proline, leading to the incorporation of "light" proline in "heavy" samples and affecting quantification. Adding unlabeled proline to the medium can help suppress this conversion.[5][6]
Q3: How can I correct for experimental errors in SILAC experiments?
A label-swap replication strategy is an effective way to correct for experimental errors.[5][7] This involves performing two sets of experiments where the labeling is reversed:
-
Experiment 1: Control (light) vs. Treatment (heavy)
-
Experiment 2: Control (heavy) vs. Treatment (light)
By averaging the ratios from these two experiments, systematic errors introduced by factors like incomplete labeling and amino acid conversion can be minimized.[5]
Heavy Water (D₂O) Labeling
Q4: The deuterium (B1214612) enrichment in my peptides is lower than expected. What are the possible reasons?
Low deuterium incorporation can result from:
-
Insufficient D₂O in Drinking Water: For in vivo studies, it's crucial to maintain the target D₂O concentration in the drinking water throughout the experiment.[8]
-
Short Labeling Duration: For proteins with slow turnover rates, a short labeling period may not be sufficient to achieve detectable enrichment.[3]
-
Metabolic Flux: The rate of deuterium incorporation into nonessential amino acids can be influenced by various metabolic factors.[3]
Q5: How does the choice of mass isotopomer affect the accuracy of turnover rate calculations in heavy water labeling?
The selection of which mass isotopomer's relative abundance to use for kinetic modeling can impact the accuracy of the calculated turnover rate.[9] While the monoisotopic peak is often used, heavy mass isotopomers may be preferable for high-mass peptides or those with many labeling sites.[9] Recent methods involve analyzing the entire isotope profile to improve accuracy.[10][11]
Mass Spectrometry and Data Analysis
Q6: Should I use Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) for my SILAC experiments?
Both DDA and DIA have their advantages. While DDA is a common approach, DIA can improve the accuracy and precision of SILAC quantification by an order of magnitude.[6][12] SILAC-DIA workflows have been shown to produce more sensitive protein turnover models.[6]
Q7: What are common pitfalls in the mass spectrometry-based analysis of protein turnover?
Several issues can arise during mass spectrometry analysis:
-
Incorrect PTM Assignment: Post-translational modifications can be misidentified, especially with low-resolution mass spectrometers, leading to incorrect peptide identification.[13]
-
Contamination: Contaminants from sample preparation can interfere with the analysis.[14]
-
Suboptimal Data Analysis: The choice of software and parameters for peptide identification and quantification is critical. For heavy water labeling, specialized software is needed to analyze the complex isotopic patterns.[15]
Quantitative Data Summary
| Method | Key Advantages | Key Disadvantages | Typical Quantitative Precision | Reference |
| SILAC-DDA | Well-established, good for relative quantification. | Can be biased towards abundant proteins. | Standard | [6][12] |
| SILAC-DIA | Improved accuracy and precision, more comprehensive peptide detection. | Increased sample complexity. | Order of magnitude improvement over DDA. | [6][12] |
| Heavy Water (D₂O) Labeling | Cost-effective, suitable for in vivo studies in various organisms. | Complex data analysis, potential for lower labeling enrichment. | Dependent on data analysis method. | [3][9][16] |
| Selected Reaction Monitoring (SRM) | High sensitivity and selectivity, ideal for targeted studies of a few proteins. | Not suitable for proteome-wide discovery. | High | [17][18] |
Experimental Protocols
1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
This protocol provides a general workflow for a dynamic SILAC experiment to measure protein turnover.
a) Cell Culture and Labeling:
-
Culture cells in "light" medium (containing normal lysine (B10760008) and arginine) and "heavy" medium (containing stable isotope-labeled lysine and arginine, e.g., ¹³C₆¹⁵N₂-Lysine and ¹³C₆¹⁵N₄-Arginine) for at least five cell doublings to achieve complete labeling.[1][2]
-
To start the turnover experiment (pulse), switch cells from the "light" medium to the "heavy" medium.
-
Harvest cells at various time points (e.g., 0, 4, 8, 24, 48 hours) after the medium switch.
b) Sample Preparation:
-
For each time point, combine an equal number of "light" (from time 0) and "heavy" (from the respective time point) cells.
-
Lyse the combined cells using a suitable lysis buffer.
-
Extract proteins and measure the total protein concentration.
c) Protein Digestion:
-
Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.
-
In-gel digestion:
-
In-solution digestion:
-
Reduce and alkylate the proteins in solution.
-
Digest with trypsin overnight.
-
d) Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Use appropriate software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light (H/L) ratios.[21]
-
The rate of increase in the H/L ratio over time reflects the protein synthesis rate, while the rate of decrease of the "light" peptide signal corresponds to the degradation rate.[22]
2. Heavy Water (D₂O) Labeling Protocol for In Vivo Studies
This protocol outlines a general procedure for measuring protein turnover in rodents using heavy water.
a) Animal Labeling:
-
Provide an initial intraperitoneal (IP) bolus injection of 99.8% D₂O in saline to rapidly increase body water enrichment.
-
Subsequently, provide drinking water containing a specific percentage of D₂O (e.g., 8%) for the duration of the experiment.[23]
-
Collect tissue or plasma samples at different time points.
b) Sample Preparation and Protein Digestion:
-
Homogenize the tissue samples and extract proteins.
-
Digest the proteins into peptides using standard protocols (as described in the SILAC protocol).
c) Mass Spectrometry and Data Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
Use specialized software to analyze the isotopic distribution of the peptides and calculate the rate of deuterium incorporation.[10][15]
-
The rate of incorporation is then used to model and calculate the protein turnover rate.
Signaling Pathways and Experimental Workflows
Signaling Pathways Regulating Protein Turnover
The mTOR and MAPK signaling pathways are central regulators of protein synthesis and degradation.[24][25][26]
Caption: Key signaling pathways regulating protein synthesis and degradation.
Experimental Workflow for Protein Turnover Measurement
The general workflow for measuring protein turnover involves several key steps, from experimental design to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved determination of protein turnover rate with heavy water labeling by mass isotopomer ratio selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Improved Method to Determine Protein Turnover Rates with Heavy Water Labeling by Mass Isotopomer Ratio Selection - American Chemical Society - Figshare [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial protein turnover: methods to measure turnover rates on a large scale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein turnover measurement using selected reaction monitoring-mass spectrometry (SRM-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Signalling pathways regulating protein turnover in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
- 26. Signaling Pathways That Control mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cell Viability Issues with High Concentrations of Labeled Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using high concentrations of labeled amino acids in cell culture.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to cell viability during experiments involving high concentrations of labeled amino acids.
| Problem | Potential Cause | Recommended Solution |
| Reduced Cell Proliferation or Cell Death | High concentrations of certain amino acids can be toxic to cells, leading to osmotic stress, nutritional imbalance, or the production of toxic byproducts like ammonia.[1][2] | - Optimize Amino Acid Concentration: Titrate the concentration of the labeled amino acid to find the optimal balance between labeling efficiency and cell viability. It has been reported that lower concentrations of labeling amino acids can be used effectively.[3] - Gradual Adaptation: Slowly adapt cells to the medium containing high concentrations of labeled amino acids by progressively increasing the proportion of the new medium over several passages.[4] - Use High-Purity Amino Acids: Ensure the labeled amino acids are of high purity (>99%) to avoid contaminants that could be toxic to cells.[4] |
| Precipitation in Culture Medium | Some amino acids have limited solubility, especially at high concentrations, leading to precipitation in the culture medium. | - Check Solubility Limits: Refer to the manufacturer's instructions for the solubility of the specific labeled amino acid. - Prepare Fresh Media: Prepare media with labeled amino acids fresh before each use. - Adjust pH: Ensure the pH of the medium is within the optimal range for both cell growth and amino acid solubility.[5] |
| Metabolic Conversion of Labeled Amino Acids | Some cell lines can metabolically convert one amino acid into another (e.g., arginine to proline), which can complicate data analysis in techniques like SILAC.[3] | - Supplement with the Converted Amino Acid: Add an excess of the unlabeled form of the converted amino acid to the medium (e.g., add unlabeled proline when using labeled arginine).[4] - Lower Labeled Amino Acid Concentration: Reducing the concentration of the primary labeled amino acid may decrease its conversion.[3] |
| Altered Cell Morphology | High concentrations of amino acids can induce cellular stress, leading to changes in cell shape and size. | - Monitor Cellular Health: Regularly inspect cells under a microscope for any morphological changes. - Perform Viability Assays: Use assays like Trypan Blue or Calcein-AM/Propidium Iodide staining to quantify the percentage of viable cells.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the first signs of amino acid toxicity in my cell culture?
A1: The initial indicators of amino acid toxicity can include a noticeable decrease in the rate of cell proliferation, changes in cell morphology (e.g., rounding up, detachment of adherent cells), and a drop in cell viability as determined by assays like Trypan Blue exclusion.[6][8] You might also observe precipitation in the culture medium if the amino acid concentration exceeds its solubility.
Q2: How can I determine the optimal concentration of a labeled amino acid for my specific cell line?
A2: The optimal concentration should be determined empirically for each cell line. We recommend performing a dose-response experiment where you culture the cells in a range of labeled amino acid concentrations. Monitor cell viability, proliferation, and the efficiency of amino acid incorporation over a set period. The ideal concentration will be the highest concentration that maintains acceptable cell health while providing sufficient labeling for your downstream analysis.
Q3: Can the choice of labeled amino acid affect cell viability?
A3: Yes, different amino acids can have varying effects on cell physiology. For instance, high levels of glutamine can lead to the accumulation of ammonia, which is toxic to cells.[1] Some amino acids are more prone to metabolic conversion, which can affect experimental outcomes.[3] It is crucial to consider the specific metabolic pathways of your cell line when selecting a labeled amino acid.
Q4: Are there alternatives to using high concentrations of labeled amino acids?
A4: Yes, several strategies can be employed. One approach is to use highly sensitive detection methods, such as modern mass spectrometers, which may require less labeled material.[9] Another strategy is to use specialized media formulations that enhance the uptake and incorporation of the labeled amino acids, potentially allowing for lower concentrations to be used. Additionally, in vitro translation systems can be an alternative for expressing stable isotope-labeled proteins without the need for cell culture.[10]
Q5: How do high concentrations of amino acids affect cellular signaling pathways?
A5: Amino acid concentrations are known to influence key cellular signaling pathways. The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and proliferation, is particularly sensitive to amino acid levels.[4] Alterations in amino acid concentrations can impact mTOR activity, potentially affecting protein synthesis and cell growth.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of a Labeled Amino Acid
This protocol outlines a method to determine the highest concentration of a labeled amino acid that can be used without significantly impacting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Labeled amino acid of interest
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Prepare Amino Acid Dilutions: Prepare a series of dilutions of the labeled amino acid in complete culture medium. A typical range might be from 0.1x to 10x the standard concentration used in SILAC experiments. Include a control group with no added labeled amino acid.
-
Treatment: After allowing the cells to adhere (for adherent cells), replace the medium with the prepared amino acid dilutions.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals before reading the absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The maximum tolerated concentration is the highest concentration that does not cause a significant drop in cell viability.
Protocol 2: Assessing Cell Viability Using Trypan Blue Exclusion Assay
This is a simple and common method to differentiate viable from non-viable cells.
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Prepare Cell Suspension: Harvest your cells and resuspend them in a balanced salt solution or culture medium.
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer. Under a microscope, count the number of viable (unstained, bright) and non-viable (stained, blue) cells in the central grid.
-
Calculate Viability: Use the following formula to calculate the percentage of viable cells:
-
Cell Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Quantitative Data Summary
| Parameter | Cell Line | Labeled Amino Acid | Concentration | Effect on Cell Viability | Reference |
| IC50 | Human Glomerular Mesangial Cells | Anoplin (peptide) | > 256 µM | Not significantly cytotoxic | [11] |
| IC50 | Human Renal Cortex Epithelial Cells (HK-2) | Anoplin (peptide) | > 256 µM | Not significantly cytotoxic | [11] |
| Viability | Human Embryonic Kidney (HEK 293) | Anoplin (peptide) | 32 µM | No significant effect | [11] |
| Viability | Human Embryonic Kidney (HEK 293) | Anoplin[5-9] (stapled analog) | 16 µM | ~40% viability | [11] |
| Labeling Efficiency | HeLa cells | Heavy Arginine & Lysine | 4x less than standard | Effective for SILAC | [3] |
Visualizations
Caption: Workflow for optimizing labeled amino acid concentration.
Caption: Role of amino acids in the mTOR signaling pathway.
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. wellyoutech.com [wellyoutech.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cedarstoneindustry.com [cedarstoneindustry.com]
- 6. logosbio.com [logosbio.com]
- 7. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Background Noise in Mass Spectrometry for Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise in your mass spectrometry experiments involving labeled compounds, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry experiments with labeled compounds?
A1: Background noise in mass spectrometry can be broadly categorized into three main types:
-
Chemical Noise: This is often the most significant contributor and arises from unwanted ions being detected. Common sources include impurities in solvents, plasticizers (like phthalates) leaching from labware, polymers such as polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG), and contaminants from the sample matrix itself.[1] These contaminants can create interfering peaks, increase the baseline, and suppress the ionization of your target analyte.[2]
-
Electronic Noise: This is inherent to the mass spectrometer's detector and electronic components. While it cannot be entirely eliminated, it is typically a less significant issue than chemical noise in modern instruments.[1]
-
Environmental Noise: This can originate from volatile organic compounds (VOCs) in the laboratory air, dust particles, or even cleaning products used near the instrument.[1]
Q2: How can I distinguish a true signal from my labeled compound from background noise, especially at low enrichment levels?
A2: Differentiating a true signal from noise is critical for accurate analysis. Here are key strategies:
-
Isotopic Pattern Analysis: A genuine isotopically labeled compound will exhibit a predictable isotopic distribution. The M+1, M+2, and subsequent isotopologue peaks should have spacing and relative intensities that correspond to the number of labeled atoms and the degree of enrichment.[1] Deviations from this expected pattern often suggest the presence of interfering species or background noise.[1]
-
Blank Analysis: Running a blank sample (the sample matrix without the labeled analyte) through the entire experimental workflow is a crucial step.[1] This helps to identify consistently present background ions, which can then be subtracted from your sample data.[1]
-
High-Resolution Mass Spectrometry: High-resolution instruments can separate your analyte's signal from co-eluting contaminants in the m/z dimension, providing greater confidence in your compound identification.[3]
-
Data Analysis Software: Specialized software can be used to deconvolve complex spectra, recognize characteristic isotopic patterns, and perform background subtraction to help isolate the true signal.[1]
Q3: Can common chemical contaminants interfere with the isotopic pattern of my labeled compound?
A3: Yes, this is a significant challenge. Contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your analyte.[1] For instance, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate that peak's intensity, leading to inaccurate quantification of enrichment. This is particularly problematic in studies with low-level enrichment.[1]
Troubleshooting Guides
Issue 1: High and Rising Baseline in the Total Ion Chromatogram (TIC)
Symptom: The baseline of your TIC is significantly elevated and may increase throughout the gradient elution, making it difficult to discern low-intensity peaks.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | A noticeable reduction in the baseline noise. |
| Contaminated LC System | Flush the entire LC system with a sequence of high-purity solvents (e.g., isopropanol (B130326), acetonitrile (B52724), water). See the detailed protocol below.[1] | A cleaner baseline in subsequent blank runs. |
| Column Bleed | Condition the GC or LC column according to the manufacturer's instructions. If possible, lower the final oven/column temperature to reduce bleed.[4] | A reduction in the rising baseline, especially at higher temperatures. |
| Contaminated Carrier Gas (GC-MS) | Ensure high-capacity oxygen and hydrocarbon traps are installed in the carrier gas line and are not exhausted.[4] | A more stable and lower baseline. |
Logical Workflow for Troubleshooting a High and Rising Baseline
Caption: Troubleshooting workflow for a high and rising baseline.
Issue 2: Persistent, Non-Specific Background Ions in Multiple Runs
Symptom: You observe the same interfering peaks in multiple runs, including blank injections.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (PEG, PPG) | Identify and remove the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1][5] | Removal of the characteristic repeating polymer ion series. |
| Keratin Contamination | Always wear gloves and a lab coat. Work in a clean environment, such as a laminar flow hood, and ensure work surfaces are thoroughly cleaned.[1] | A reduction in keratin-related peptide peaks. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks that correspond to previously analyzed samples. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) following the manufacturer's guidelines.[1][6] | Improved signal intensity and a reduction in background ions. |
Common Background Ions
| m/z Value | Possible Identity | Common Source |
| 149.0233, 279.1591 | Phthalates | Plastic labware, solvent containers |
| Series with 44 Da spacing | Polyethylene Glycol (PEG) | Detergents, cosmetics, industrial lubricants |
| Series with 58 Da spacing | Polypropylene Glycol (PPG) | Hydraulic fluids, lubricants |
| Various | Keratins | Dust, skin, hair |
Experimental Protocols
Protocol 1: Comprehensive LC System Flush for Contaminant Removal
This protocol is designed to remove a broad range of contaminants from your LC system.
Materials:
-
LC-MS grade water
-
LC-MS grade isopropanol (IPA)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
A union to connect the pump directly to the waste line (bypassing the column and detector).
Procedure:
-
System Preparation:
-
Remove the column and replace it with a union.
-
Direct the flow to waste.
-
Remove any solvent filters from the solvent lines and place the lines in a beaker of IPA.
-
-
Solvent Line and Pump Flush:
-
Purge each pump line with IPA for 10 minutes at a flow rate of 1-2 mL/min.
-
Repeat the flush for each line with ACN, MeOH, and finally water.
-
-
System-Wide Flush Sequence:
-
With the union still in place, run a series of flushing steps through the entire system (pumps, degasser, autosampler, and tubing).
-
Flush with 100% IPA for at least 30 minutes.
-
Flush with 100% ACN for at least 30 minutes.
-
Flush with 100% MeOH for at least 30 minutes.
-
Flush with 100% LC-MS grade water for at least 30 minutes.
-
-
Re-equilibration:
-
Replace the flushing solvents with your fresh mobile phases.
-
Re-install the column.
-
Equilibrate the system with your initial mobile phase conditions until the baseline is stable.
-
Experimental Workflow for LC System Decontamination
Caption: A workflow for decontaminating an LC system.
Protocol 2: Sample Preparation Best Practices to Minimize Background
Proper sample preparation is a critical first line of defense against background noise.[7]
Key Principles:
-
Use High-Purity Reagents: Always use LC-MS grade solvents and reagents to avoid introducing contaminants.[8]
-
Minimize Use of Detergents and Polymers: Avoid detergents like Triton X-100 and polymers like PEG, as they are difficult to remove and can cause significant ion suppression and background noise.[5][8] If their use is unavoidable, employ robust cleanup methods like solid-phase extraction (SPE).[9]
-
Choose Appropriate Labware: Use low-binding polypropylene or glass tubes and pipette tips to prevent analyte loss and leaching of plasticizers.[8] Avoid autoclaving plastic materials, as this can release polymers.[8]
-
Incorporate Blank Samples: Prepare and analyze a "process blank" (a sample with no analyte that goes through the entire extraction and preparation procedure) to identify contaminants introduced during sample handling.
-
Solid-Phase Extraction (SPE): For complex matrices, use SPE to clean up your sample and remove interfering substances. This can significantly improve the signal-to-noise ratio.[9][10]
Logical Relationship of Sample Preparation and Noise Reduction
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. insights.allumiqs.com [insights.allumiqs.com]
- 9. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 10. gmi-inc.com [gmi-inc.com]
Technical Support Center: Enhancing Resolution of ¹³C and ¹⁵N Labeled Metabolites
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of ¹³C and ¹⁵N labeled metabolites in NMR and Mass Spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that limit the resolution of labeled metabolites in NMR spectra?
A1: The primary factors limiting resolution in NMR spectra of labeled metabolites include low sensitivity of ¹³C and ¹⁵N nuclei, spectral overlap due to the complexity of biological samples, and line broadening. For larger molecules, slow molecular tumbling leads to rapid signal decay (short transverse relaxation time, T₂), resulting in broad spectral lines and significant signal overlap.[1] Other contributing factors include high sample viscosity, the presence of solid particles, poor magnetic field homogeneity (shimming), and the presence of paramagnetic impurities.[2][3][4]
Q2: How can I improve the signal-to-noise ratio for my ¹³C and ¹⁵N NMR experiments?
A2: Several strategies can be employed to enhance the signal-to-noise (S/N) ratio:
-
Increase the number of scans (NS): The S/N ratio is proportional to the square root of the number of scans.[2][4]
-
Optimize acquisition parameters: Using a smaller flip angle (e.g., 30°) with an optimized relaxation delay (D1) can improve signal intensity over a given experiment time.[2][5]
-
Use a Cryoprobe: A cryogenic probe can significantly increase the S/N ratio by reducing thermal noise in the detector coil, leading to a 3- to 4-fold improvement.[3][6][7][8][9][10]
-
Increase Sample Concentration: For ¹³C NMR, a higher concentration generally yields a better signal-to-noise ratio.[11][12]
-
Hyperpolarization Techniques: Methods like parahydrogen-induced polarization (PHIP) can dramatically enhance signals, with enhancements of over 17,000-fold reported for ¹⁵N signals.[13][14]
Q3: What is Non-Uniform Sampling (NUS) and how does it enhance resolution?
A3: Non-Uniform Sampling (NUS) is a data acquisition method where a fraction of the data points in the indirect dimension(s) of a multidimensional NMR experiment are skipped.[1] This allows for a substantial increase in resolution in the indirect dimension without increasing the experimental time.[15][16][17] For instance, in 2D HSQC spectra of complex mixtures, NUS can increase the resolution in the ¹³C dimension by a factor of 32 or more with no loss in sensitivity.[15][16] This technique is particularly useful for resolving multiplets in the indirect dimension in a reasonable experimental time.[16]
Q4: When should I consider using 2D and higher-dimensional NMR experiments?
A4: One-dimensional (1D) ¹H-NMR often suffers from significant chemical shift overlap in complex metabolite mixtures.[18] Two-dimensional (2D) or higher-dimensional NMR experiments should be used to improve spectral resolution by spreading the signals over more dimensions.[6][19] Experiments like ¹H-¹³C HSQC are powerful for this purpose.[18] Additionally, ¹⁵N-edited ¹H-¹³C HSQC experiments can be used to specifically target nitrogen-containing metabolites, significantly reducing spectral overlap from non-nitrogenous compounds like carbohydrates.[20]
Q5: How does chemical derivatization or "tagging" help in resolving metabolites?
A5: Chemical derivatization involves attaching a molecular tag containing an enriched isotope like ¹³C or ¹⁵N to a specific functional group on the metabolites.[21][22] Subsequent heteronuclear 2D NMR experiments, such as ¹H-¹³C or ¹H-¹⁵N HSQC, selectively detect these tags. This provides a simplified spectrum free from background signals of untagged molecules, thus significantly improving resolution and sensitivity.[21][22] For example, ¹⁵N-cholamine can be used to tag carboxyl groups, enabling their sensitive detection in ¹H-¹⁵N HSQC experiments.[23]
Q6: What are the key considerations for sample preparation to ensure high-resolution spectra?
A6: Proper sample preparation is crucial for obtaining high-resolution NMR spectra. Key considerations include:
-
Purity and Stability: Ensure the sample is highly pure and stable for the duration of the experiment.[1]
-
Removal of Solids: All samples must be filtered into the NMR tube to remove solid particles that can distort the magnetic field homogeneity and cause line broadening.[3][11][12]
-
Optimal Concentration: The concentration should be optimized to maximize the signal without causing issues like increased viscosity, which can broaden lines.[1][2][11][12]
-
Buffer Conditions: Optimize the pH, ionic strength, and temperature of the buffer to ensure maximum stability and solubility of the metabolites.[1][3]
-
Use of Deuterated Solvents: High-quality deuterated solvents are essential to minimize strong solvent signals that could obscure metabolite peaks.[3][5]
Q7: How can high-resolution mass spectrometry be used to analyze ¹³C-labeled metabolites?
A7: High-resolution mass spectrometry (MS) is a powerful tool for analyzing ¹³C-labeled metabolites. By comparing the mass spectra of labeled and unlabeled samples, it is possible to differentiate biological signals from background noise and artifacts.[24] This strategy also allows for the determination of the exact number of carbon atoms in a metabolite, which significantly reduces the number of possible molecular formulae.[24][25] Techniques like liquid chromatography-high resolution mass spectrometry (LC-HRMS) provide good sensitivity and reproducibility for analyzing the isotopomer distribution of labeled compounds.[26]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration. - Not enough scans acquired. - Suboptimal acquisition parameters (e.g., pulse angle, relaxation delay). - Low natural abundance and gyromagnetic ratio of ¹³C and ¹⁵N. | - Increase sample concentration if possible.[11][12] - Increase the number of scans.[2][4] - Optimize the flip angle and relaxation delay.[2][5] - Use a cryoprobe for a 3-4x sensitivity enhancement.[3][6][7][8][9][10] - Consider hyperpolarization techniques for dramatic signal enhancement.[13][14] |
| Broad NMR Signals (Peak Broadening) | - High sample viscosity. - Presence of solid particles in the sample. - Poor magnetic field homogeneity (shimming). - Presence of paramagnetic impurities. - For large molecules, slow molecular tumbling. | - Adjust sample concentration to reduce viscosity.[2][3] - Filter the sample into the NMR tube.[3][11][12] - Carefully shim the spectrometer.[2] - Add a chelating agent like EDTA if paramagnetic ions are suspected.[2] - For molecules >25 kDa, consider TROSY-based experiments and deuteration.[1] |
| Significant Peak Overlap | - Inherent complexity of the metabolite mixture. - Insufficient spectral dispersion at the current magnetic field strength. | - Utilize multidimensional NMR experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) to spread peaks across more dimensions.[6][18][19] - Use a higher field NMR spectrometer for better spectral dispersion.[2][6] - Employ Non-Uniform Sampling (NUS) to enhance resolution in the indirect dimension of 2D experiments.[15][16][17] - Use chemical derivatization to selectively detect specific classes of metabolites.[21][22][23] |
| Difficulty in Metabolite Identification | - Ambiguous peak assignments due to spectral crowding. - Lack of comprehensive chemical shift databases for certain nuclei like ¹⁵N. | - Use ¹⁵N-edited ¹H-¹³C correlation NMR to identify nitrogen-containing metabolites based on their ¹³C, ¹H, and ¹⁵N chemical shifts.[20] - Utilize software packages like MetaboLabPy for processing and analyzing high-resolution 2D HSQC NMR spectra, which may include metabolite libraries.[27] - For MS data, ¹³C labeling can help in the unambiguous assignment of chemical sum formulas.[25] |
Quantitative Data Summary
| Technique | Typical Resolution/Sensitivity Enhancement | Reference |
| Cryoprobe | 3-4x increase in Signal-to-Noise ratio. | [3][6][7][8][9][10] |
| Non-Uniform Sampling (NUS) | Can increase resolution in the ¹³C dimension of HSQC spectra by a factor of at least 32 with no loss in sensitivity. | [15][16] |
| Hyperpolarization (PHIP) | Up to 17,100-fold enhancement of ¹⁵N signal reported. | [13][14] |
| ¹⁵N-edited ¹H-¹³C HSQC | In a test case, increased clearly resolved ¹⁵N-containing peaks from 11 (standard HSQC) to 51, and decreased obscured peaks from 59 to 7. | [20] |
| Higher Magnetic Field | Proportional increase in spectral dispersion and sensitivity. | [2][6] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of Metabolites
-
Extraction: Extract water-soluble metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).
-
Protein Removal: Remove proteins, which can interfere with the NMR acquisition, by using microfiltration with a molecular weight cutoff filter (e.g., 3 kDa). A pre-washing step of the filter with water is recommended to remove contaminants like glycerol.[28]
-
Lyophilization: Lyophilize the filtered extract to dryness.
-
Reconstitution: Re-dissolve the dried extract in a known volume (e.g., 600 µL) of high-quality deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., 0.5 mM DSS) for chemical shift referencing and quantification.[28][29]
-
pH Adjustment: Adjust the pH of the sample to a desired value (e.g., 7.4) using DCl or NaOD, as the chemical shifts of many metabolites are pH-dependent.[3][29]
-
Filtration: Filter the final solution into a clean, high-quality NMR tube using a Pasteur pipette with a glass wool plug to remove any remaining particulate matter.[3][11][12]
-
Cleaning: Ensure the outer surface of the NMR tube is clean before inserting it into the spectrometer.[12]
Protocol 2: Standard 1D ¹³C NMR Data Acquisition
-
Spectrometer Setup: Tune and match the probe for ¹³C. Lock the spectrometer to the deuterium (B1214612) signal of the solvent. Perform shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30).
-
Transmitter Frequency Offset (O1P): Set to the center of the expected ¹³C spectral region.
-
Spectral Width (SW): Set to cover the entire range of expected metabolite signals (e.g., 200-250 ppm).
-
Acquisition Time (AQ): A typical starting point is 1.0-2.0 seconds.[2][5][30]
-
Relaxation Delay (D1): A delay of 2.0 seconds is often a good starting point.[2][5][30]
-
Pulse Angle: A 30° pulse angle is recommended to enhance signal strength for carbons with long T1 relaxation times.[2][5]
-
Number of Scans (NS): Start with a minimum of 1024 scans and increase as needed to achieve the desired signal-to-noise ratio.[5]
-
-
Data Acquisition: Start the acquisition.
-
Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the internal standard.
-
Visualizations
Caption: Workflow for NMR-based metabolite analysis.
Caption: Troubleshooting decision tree for poor NMR resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. NMR and Metabolomics—A Roadmap for the Future [mdpi.com]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-Uniform and Absolute Minimal Sampling for High-Throughput Multidimensional NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. MetaboLabPy—An Open-Source Software Package for Metabolomics NMR Data Processing and Metabolic Tracer Data Analysis | MDPI [mdpi.com]
- 28. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Technical Support Center: Overcoming Challenges in Quantifying Low-Abundance Labeled Peptides
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions to help you overcome the challenges associated with quantifying low-abundance labeled peptides in your mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying low-abundance labeled peptides?
The main difficulties in quantifying low-abundance labeled peptides are poor signal-to-noise ratios, chemical interference from the sample matrix, and inefficient labeling.[1][2] Low peptide concentrations can lead to signals that are difficult to distinguish from background noise. The presence of highly abundant proteins and other molecules can also suppress the ionization of target peptides, further hindering detection.[3] Incomplete labeling can introduce inaccuracies in quantification by not representing the true peptide amount.[4]
Q2: How does co-isolation interference affect quantification and how can it be minimized?
Co-isolation interference, also known as ratio compression, is a significant issue in isobaric labeling experiments (e.g., TMT, iTRAQ).[4] It occurs when ions with a similar mass-to-charge ratio to the target peptide are co-isolated and fragmented.[5] This leads to the detection of reporter ions from multiple peptide sources, skewing the quantitative ratios toward 1:1 and masking the true biological differences.[4] To minimize this, you can:
-
Use an MS3 acquisition method: This adds an extra fragmentation step to isolate reporter ions, which significantly reduces ratio compression.[4]
-
Employ a FAIMS Pro Interface: This device separates ions based on their mobility before they enter the mass spectrometer, reducing the number of interfering ions.[4]
-
Fractionate your sample: By using techniques like high-pH reversed-phase chromatography, you can reduce the complexity of the sample before LC-MS analysis.[6]
Q3: What is the importance of an internal standard in absolute quantification?
An internal standard is crucial for absolute quantification as it helps to compensate for sample loss during preparation and variations in instrument response.[7] By spiking a known amount of a stable isotope-labeled version of the target peptide into the sample, you can accurately determine the absolute concentration of the endogenous peptide by comparing their signal intensities.
Q4: Which mass spectrometry technique is more sensitive for low-abundance peptides: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)?
Both SRM and PRM are targeted proteomics techniques that offer high sensitivity and selectivity.[8][9]
-
SRM , typically performed on a triple quadrupole instrument, is highly sensitive due to its ability to dedicate a long dwell time to specific precursor-fragment ion transitions.[8][10]
-
PRM , performed on high-resolution instruments like Quadrupole-Orbitraps, measures all fragment ions of a selected precursor in parallel.[11] This provides high specificity and can enhance sensitivity by separating the target peptide signal from chemical noise.[11]
While SRM has traditionally been considered highly sensitive, PRM can achieve comparable or even better sensitivity for some peptides, especially in complex matrices, due to its high resolution.[12]
Q5: How can I improve the signal-to-noise ratio for my low-abundance peptides?
Improving the signal-to-noise ratio is critical for detecting and quantifying low-abundance peptides. Key strategies include:
-
Optimizing sample preparation: Ensure thorough sample cleanup to remove contaminants like salts and detergents that can suppress ionization.[4][13] Techniques like solid-phase extraction (SPE) are effective for this.[7]
-
Enriching for your target peptide: If possible, use methods like immunoprecipitation to specifically enrich for your protein or peptide of interest.[3][7]
-
Adjusting mass spectrometer settings: Increase the automatic gain control (AGC) target and lengthen the maximum injection time to allow more ions to be trapped before fragmentation.[4] Optimizing collision energy is also crucial for efficient fragmentation.[10]
-
Using a longer LC gradient: This can improve the separation of peptides and reduce the complexity of the sample being introduced into the mass spectrometer at any given time.[1]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the quantification of low-abundance labeled peptides.
Table 1: Common Problems, Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Signal-to-Noise Ratio | - Insufficient sample amount- Sample loss during preparation[3]- Ion suppression from contaminants (salts, detergents)[4][13]- Inefficient ionization | - Increase starting material if possible- Use low-binding consumables to minimize adsorption- Perform thorough sample cleanup (e.g., C18 StageTips/Spin Columns)[1][4]- Optimize electrospray conditions |
| High Variability Between Replicates | - Inconsistent sample preparation[14]- Pipetting errors- Inaccurate protein quantification before digestion | - Standardize and automate sample preparation workflows where possible[14]- Use a calibrated pipette and proper technique- Use a reliable protein quantification assay (e.g., BCA) |
| Low Labeling Efficiency (<95%) | - Incorrect reagent-to-peptide ratio- Suboptimal reaction conditions (pH, temperature, time)- Hydrolyzed or degraded labeling reagent[6] | - Optimize the labeling reagent to peptide ratio (typically 4:1 to 8:1 w/w)[6]- Ensure the pH of the reaction buffer is appropriate for the labeling chemistry- Use fresh, properly stored labeling reagents |
| Ratio Compression (in isobaric labeling) | - Co-isolation of interfering ions with similar m/z[4] | - Use an MS3 acquisition method[4]- Employ a FAIMS Pro Interface to reduce interfering ions[4]- Fractionate the sample before LC-MS analysis to reduce complexity[6] |
| Poor Chromatographic Peak Shape | - Column degradation or blockage[4]- Inappropriate gradient | - Check for high backpressure and replace the column if necessary- Optimize the LC gradient to ensure adequate separation |
| Low Number of Peptide/Protein Identifications | - Incomplete protein digestion[4]- Overly complex sample overwhelming the MS[6]- Suboptimal MS acquisition settings | - Optimize the protein-to-trypsin ratio and digestion time[4]- Fractionate the sample to reduce complexity[6]- Ensure appropriate MS settings (e.g., resolution, activation type) |
Key Experimental Protocols
Protocol 1: Peptide Desalting and Cleanup using C18 Spin Columns
This protocol is essential for removing salts, detergents, and other contaminants that can interfere with mass spectrometry analysis.[4]
Materials:
-
C18 Spin Columns
-
Activation Buffer: 100% Acetonitrile (ACN)
-
Equilibration Buffer: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in LC-MS grade water
-
Wash Buffer: 0.1% FA or TFA in LC-MS grade water
-
Elution Buffer: 50-80% ACN with 0.1% FA in LC-MS grade water[4]
Procedure:
-
Activation: Add 200 µL of Activation Buffer to the spin column. Centrifuge at ~2,000 x g for 1 minute. Discard the flow-through. This step wets the C18 resin.
-
Equilibration: Add 200 µL of Equilibration Buffer. Centrifuge for 1 minute and discard the flow-through. Repeat this step. This prepares the resin for peptide binding.
-
Sample Loading: Acidify your peptide sample to a pH < 3 using FA or TFA. Load the sample onto the resin bed. Centrifuge for 1 minute. The peptides will bind to the resin while salts and contaminants flow through.
-
Washing: Add 200 µL of Wash Buffer. Centrifuge for 1 minute and discard the flow-through. This removes any remaining contaminants.
-
Elution: Place the spin column in a clean collection tube. Add 50-100 µL of Elution Buffer. Centrifuge for 1 minute to collect the purified peptides. Repeat the elution step for maximum recovery.
Protocol 2: Optimizing Collision Energy for Fragmentation
Optimizing the collision energy is critical to ensure efficient fragmentation of your labeled peptide, which is necessary for accurate quantification.
Procedure:
-
Set up a targeted MS method: Create an inclusion list containing the m/z of your labeled peptide.
-
Perform a stepped collision energy experiment: Analyze your sample using a range of normalized collision energy (NCE) values (e.g., in steps of 5 from 20 to 45).
-
Analyze the fragmentation spectra: For each NCE value, examine the intensity of the reporter ions (for isobaric labels) or the key fragment ions (for other labels).
-
Select the optimal NCE: Choose the NCE that produces the highest intensity for the desired fragment or reporter ions. For TMT labels, a higher collision energy is often required.[4]
Visualizations
Caption: General workflow for low-abundance labeled peptide quantification.
Caption: Troubleshooting decision tree for low peptide signal.
References
- 1. researchgate.net [researchgate.net]
- 2. The Impact of Peptide Abundance and Dynamic Range on Stable-Isotope-Based Quantitative Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips and tricks for successful Mass spec experiments | Proteintech Group [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mass Spectrometry Sample Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 8. An Introduction to Advanced Targeted Acquisition Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SRM/MRM & PRM: Targeted Proteomics Monitoring Methods - Creative Proteomics [creative-proteomics.com]
- 10. UWPR [proteomicsresource.washington.edu]
- 11. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iscrm.uw.edu [iscrm.uw.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion of DL-Aspartic acid-¹³C,¹⁵N Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing digestion protocols for proteins labeled with DL-Aspartic acid-¹³C,¹⁵N.
Frequently Asked Questions (FAQs)
Q1: How does labeling with DL-Aspartic acid-¹³C,¹⁵N affect protein digestion?
Stable isotope labeling with ¹³C and ¹⁵N does not change the chemical properties of the aspartic acid residue. Therefore, the fundamental principles of enzymatic digestion remain the same. However, the presence of an acidic residue like aspartic acid near a potential cleavage site can influence the efficiency of certain proteases. For instance, trypsin's cleavage efficiency C-terminal to lysine (B10760008) or arginine can be moderately hindered if an acidic residue is in the P2 or P1' position relative to the cleavage site.
Q2: Which enzyme is best for digesting proteins labeled with DL-Aspartic acid-¹³C,¹⁵N?
Trypsin is the most commonly used protease in proteomics due to its high specificity for lysine and arginine residues, which generates peptides of an ideal length for mass spectrometry analysis.[1] However, if the protein of interest has few tryptic cleavage sites or if the labeled aspartic acid residues are consistently located near these sites, using an alternative or complementary enzyme may be beneficial. Chymotrypsin, which cleaves at aromatic residues, or Glu-C, which cleaves at glutamic acid, are common alternatives.[2] A multi-enzyme digestion strategy can also improve protein sequence coverage.
Q3: Can I use a standard in-solution or in-gel digestion protocol for my labeled protein?
Yes, standard in-solution and in-gel digestion protocols are excellent starting points. These protocols include essential steps like denaturation, reduction, and alkylation to ensure the protein is unfolded and accessible to the protease.[3] Optimization of parameters such as enzyme-to-protein ratio, digestion time, and temperature may be necessary depending on the specific protein and experimental goals.[4]
Q4: How can I confirm the incorporation of DL-Aspartic acid-¹³C,¹⁵N into my protein?
The incorporation of the labeled amino acid can be confirmed by mass spectrometry.[5] A pilot study involving a small-scale digestion and analysis of the labeled protein will show a characteristic mass shift in the resulting peptides containing the labeled aspartic acid. High-resolution mass spectrometry is essential to distinguish the mass shift from the natural isotopic distribution of the peptide.[6]
Troubleshooting Guides
Issue 1: Incomplete or Inefficient Digestion
Symptoms:
-
Low number of identified peptides.
-
High number of missed cleavages in identified peptides.
-
Poor sequence coverage of the protein of interest.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Denaturation | Ensure complete protein unfolding by using strong denaturants like 8M urea (B33335) or an MS-compatible detergent such as RapiGest™ or sodium deoxycholate (SDC).[7] |
| Suboptimal Enzyme Activity | Verify that the digestion buffer pH is optimal for the chosen enzyme (typically pH 7.5-8.5 for trypsin).[8] If using urea, ensure it is diluted to <1M before adding the enzyme, as high concentrations of urea can inhibit trypsin activity. |
| Inappropriate Enzyme-to-Protein Ratio | The optimal enzyme-to-protein ratio can vary. A starting point of 1:50 to 1:100 (w/w) is common for trypsin. For difficult-to-digest proteins, increasing the ratio to 1:20 may improve efficiency.[1][9] |
| Presence of Acidic Residues Near Cleavage Sites | If the labeled aspartic acid residues are interfering with trypsin cleavage, consider using an alternative enzyme like Chymotrypsin or a complementary digestion with an enzyme that has a different cleavage specificity.[10] |
| Insufficient Digestion Time | Overnight digestion (12-18 hours) at 37°C is standard. For some proteins, a shorter (2-4 hours) or longer (up to 24 hours) digestion may be optimal. Time course experiments can help determine the ideal duration.[4] |
Issue 2: Low Peptide Yield and Signal Intensity
Symptoms:
-
Low signal intensity for peptides in the mass spectrometer.
-
Poor overall peptide recovery after sample cleanup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Peptide Adsorption to Surfaces | Use low-retention tubes and pipette tips to minimize sample loss. Acidifying the peptide solution with formic acid can also help reduce non-specific binding. |
| Sample Loss During Cleanup | Optimize desalting and cleanup procedures. Ensure that the binding and elution buffers are appropriate for the peptides of interest. For very hydrophobic or hydrophilic peptides, alternative cleanup strategies may be necessary. |
| Poor Ionization in the Mass Spectrometer | Ensure that the final sample is free of contaminants like salts and detergents that can suppress ionization. The sample should be in a buffer compatible with electrospray ionization, typically containing a low concentration of formic acid and acetonitrile. |
Experimental Protocols
Protocol 1: In-Solution Digestion of ¹³C,¹⁵N-Labeled Proteins
This protocol is a general guideline and may require optimization for your specific protein.
Reagents and Materials:
-
Lysis/Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Reagent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Protease: Mass Spectrometry Grade Trypsin
-
Quenching Solution: 10% Formic Acid (FA)
Procedure:
-
Protein Solubilization and Denaturation: Solubilize the protein sample in the Lysis/Denaturation Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate for 30-60 minutes at 37°C to reduce disulfide bonds.
-
Alkylation: Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark to alkylate cysteine residues.
-
Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to below 1 M. This is crucial for trypsin activity.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. Incubate overnight (12-18 hours) at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 0.5-1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or a similar solid-phase extraction method before LC-MS/MS analysis.
Protocol 2: In-Gel Digestion of ¹³C,¹⁵N-Labeled Proteins
This protocol is suitable for proteins separated by SDS-PAGE.
Reagents and Materials:
-
Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate
-
Reduction Reagent: 10 mM DTT in 50 mM Ammonium Bicarbonate
-
Alkylation Reagent: 55 mM IAA in 50 mM Ammonium Bicarbonate
-
Wash Solution: 50 mM Ammonium Bicarbonate
-
Dehydration Solution: 100% Acetonitrile (ACN)
-
Protease Solution: 12.5 ng/µL Trypsin in 50 mM Ammonium Bicarbonate
-
Peptide Extraction Buffer: 50% ACN / 5% Formic Acid
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel. Cut it into small pieces (approx. 1 mm³). Destain the gel pieces with the Destaining Solution until the gel is clear.
-
Reduction: Add 10 mM DTT solution to cover the gel pieces and incubate for 45 minutes at 55°C.
-
Alkylation: Remove the DTT solution and add 55 mM IAA solution. Incubate for 30 minutes at room temperature in the dark.[1]
-
Washing and Dehydration: Wash the gel pieces with Wash Solution, then dehydrate with 100% ACN until they turn opaque white. Dry the gel pieces in a vacuum centrifuge.
-
Rehydration and Digestion: Rehydrate the gel pieces in the cold Protease Solution for 45-60 minutes on ice. Add enough 50 mM Ammonium Bicarbonate to cover the gel pieces and incubate overnight at 37°C.[11]
-
Peptide Extraction: Extract the peptides by adding the Peptide Extraction Buffer and incubating for 15-20 minutes. Repeat the extraction two to three times. Pool the supernatants.
-
Drying and Reconstitution: Dry the pooled extracts in a vacuum centrifuge. Reconstitute the peptides in a small volume of 0.1% Formic Acid for LC-MS/MS analysis.
Visualizations
Caption: A generalized workflow for protein digestion and analysis.
Caption: A decision tree for troubleshooting digestion issues.
References
- 1. Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Assessment of In-solution Digestion Efficiency Identifies Optimal Protocols for Unbiased Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme - Wikipedia [en.wikipedia.org]
- 9. Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Marked difference in efficiency of the digestive enzymes pepsin, trypsin, chymotrypsin, and pancreatic elastase to cleave tightly folded proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with isotopic impurity in DL-Aspartic acid-13C,15N reagents
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Aspartic acid-¹³C,¹⁵N. The focus is on identifying and managing issues related to isotopic impurity.
Frequently Asked Questions (FAQs)
Q1: What is isotopic impurity in DL-Aspartic acid-¹³C,¹⁵N and why is it a concern?
A: Isotopic impurity refers to the presence of molecules with different isotopic compositions than the desired fully labeled DL-Aspartic acid-¹³C₄,¹⁵N₁. This occurs for two main reasons:
-
Incomplete Labeling: The synthesis process is not 100% efficient, meaning some molecules may not incorporate all the desired heavy isotopes. For example, a batch of DL-Aspartic acid-¹³C₄,¹⁵N may contain molecules that are ¹³C₃¹²C₁ or ¹⁵N₀¹⁴N₁. Commercially available labeled amino acids are typically offered with high enrichment, often 99%[1][2].
-
Natural Isotopic Abundance: All elements exist naturally as a mixture of isotopes. For instance, carbon is approximately 98.9% ¹²C and 1.1% ¹³C, while nitrogen is 99.6% ¹⁴N and 0.4% ¹⁵N[3][4]. This means that even an unlabeled sample will have a small percentage of molecules containing heavy isotopes, creating M+1, M+2, etc., peaks in a mass spectrum[5].
These impurities are a significant concern in quantitative mass spectrometry, particularly in stable isotope labeling experiments. Failing to account for them can lead to an overestimation of the labeled species and introduce systematic errors into your analysis, potentially leading to the misinterpretation of metabolic pathways[5][6][7][8].
Q2: How can I determine the actual isotopic enrichment of my DL-Aspartic acid-¹³C,¹⁵N reagent?
A: The most reliable method is to directly analyze the reagent using high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
High-Resolution Mass Spectrometry (HR-MS): This technique can distinguish between the different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge (m/z) ratio. By analyzing the relative intensities of the peaks in the isotopic cluster, you can calculate the percentage of isotopic purity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can confirm the specific positions of the isotopic labels within the molecule, providing detailed information about the labeling pattern and purity.[8][]
It is crucial to perform this verification before starting your experiments to ensure the quality of your labeling reagent.[8] Always refer to the Certificate of Analysis (CoA) provided by the manufacturer for the stated isotopic enrichment.
Q3: My mass spectrometry data shows unexpected peaks or incorrect ratios. Could this be due to isotopic impurity?
A: Yes, this is a very common issue. Isotopic impurities manifest in several ways in your MS data:
-
Overlapping Isotopic Clusters: In experiments where you are trying to quantify a labeled analyte versus its unlabeled counterpart, the natural isotopic abundance of the unlabeled species will create M+1 and M+2 peaks that can overlap with the signal from your labeled analyte.[11]
-
Underestimation of Isotopic Enrichment: If the ¹³C,¹⁵N-labeled aspartic acid is not 100% pure, it will contain some ¹²C and ¹⁴N atoms. This means a metabolite that incorporates this "impure" tracer will contribute to signals of a lower mass than expected, distorting the true isotopologue distribution.[6]
-
Metabolic Scrambling: In cellular experiments, the organism can metabolize the labeled aspartic acid and transfer the ¹³C and ¹⁵N isotopes to other molecules that were not the intended target.[8][12] This can create a complex mixture of partially labeled species, complicating data analysis.[12]
Q4: How do I correct my experimental data for isotopic impurities?
A: Data correction is a critical step and typically involves mathematical deconvolution to remove the contributions from natural isotopic abundance and tracer impurity.[5][6][13] This is often performed using specialized software.
The general workflow is:
-
Acquire High-Resolution Data: Obtain mass spectra with enough resolution to clearly distinguish the individual isotope peaks.[5]
-
Input Molecular Information: Provide the software with the molecular formula of your analyte (e.g., DL-Aspartic acid, C₄H₇NO₄).
-
Define Tracer Information: Specify the isotopic tracer used (e.g., ¹³C, ¹⁵N) and its measured isotopic purity (from your own analysis or the manufacturer's CoA).
-
Run Correction Algorithm: The software uses this information to calculate the expected contribution of naturally abundant isotopes and subtracts it from your measured data. It then adjusts for the impurity of the tracer.[5][6]
Several software tools are available for this purpose, such as IsoCor and IsoCorrectoR.[5][6]
Quantitative Data
Table 1: Natural Abundance of Common Stable Isotopes
This table lists the percent natural abundance for the stable isotopes of elements relevant to DL-Aspartic acid and biological systems.
| Element | Isotope | Atomic Mass (u) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999132 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 |
(Data sourced from IUPAC reports)[4]
Table 2: Example Certificate of Analysis Data for DL-Aspartic Acid-¹³C₄,¹⁵N₁
This table represents typical data you might find on a manufacturer's CoA for a highly enriched reagent.
| Parameter | Specification |
| Chemical Formula | ¹³C₄H₇¹⁵NO₄ |
| Molecular Weight | 138.07 |
| Chemical Purity (HPLC) | ≥98% |
| Isotopic Enrichment (¹³C) | ≥99% |
| Isotopic Enrichment (¹⁵N) | ≥99% |
(Note: Actual values may vary by lot and manufacturer. Always refer to the specific CoA for your reagent.)[2]
Experimental Protocols
Protocol 1: Assessing Isotopic Purity of DL-Aspartic Acid-¹³C,¹⁵N via LC-MS
This protocol outlines a general method for verifying the isotopic enrichment of your reagent.
Objective: To determine the isotopic distribution and purity of the labeled DL-Aspartic acid standard.
Materials:
-
DL-Aspartic acid-¹³C,¹⁵N reagent
-
Unlabeled DL-Aspartic acid standard
-
HPLC-grade water and acetonitrile
-
Formic acid (or other appropriate mobile phase modifier)
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) system (e.g., Orbitrap, TOF)
Methodology:
-
Prepare Standards:
-
Create a stock solution of the labeled DL-Aspartic acid in HPLC-grade water (e.g., 1 mg/mL).
-
Create a stock solution of the unlabeled (natural abundance) DL-Aspartic acid at the same concentration.
-
Prepare a working solution from each stock by diluting to an appropriate concentration for your instrument (e.g., 1-10 µg/mL).
-
-
LC-MS Data Acquisition:
-
Set up an appropriate LC method. For a simple standard, a short isocratic elution on a C18 column may be sufficient.
-
Inject the unlabeled standard first to determine its retention time and mass spectrum. The mass spectrum will show the natural isotopic distribution (M, M+1, M+2, etc.).
-
Acquire data in a high-resolution scan mode to ensure accurate mass measurement and separation of isotopic peaks.
-
Wash the system thoroughly.
-
Inject the labeled standard and acquire data using the same method.
-
-
Data Analysis:
-
Extract the mass spectrum for the aspartic acid peak from both runs.
-
For the unlabeled sample, verify the observed isotopic distribution matches the theoretical distribution based on its chemical formula (C₄H₇NO₄).
-
For the labeled sample, identify the monoisotopic peak for the fully labeled species (¹³C₄H₇¹⁵NO₄).
-
Measure the intensities of this peak and any other significant isotopologue peaks (e.g., peaks corresponding to ¹³C₃¹²C₁, ¹³C₄¹⁴N₁, etc.).
-
Calculate the isotopic purity by dividing the intensity of the fully labeled peak by the sum of intensities of all related isotopologue peaks and multiplying by 100.
-
Protocol 2: Correcting Mass Spectrometry Data for Isotopic Impurity
This protocol describes the general steps for correcting raw MS data using a software tool.
Objective: To remove the confounding contributions of natural isotope abundance and tracer impurity from quantitative data.
Methodology:
-
Data Acquisition: Acquire your mass spectrometry data, ensuring sufficient resolution to observe the isotopic cluster of your analyte(s) of interest.[5]
-
Data Extraction: Extract the mass spectra and the intensities of the isotopic peaks for each analyte. This can be done using the software provided with your mass spectrometer or other data processing tools.[5]
-
Software Setup (using a tool like IsoCorrectoR as an example):
-
Install and launch your chosen isotope correction software.
-
Input the required information:
-
The molecular formula of the analyte.
-
The elemental composition of any derivatizing agents used during sample prep.
-
The isotopic tracer(s) used (e.g., ¹³C and ¹⁵N).
-
The purity of the isotopic tracer(s), as determined in Protocol 1 or from the CoA.[6]
-
-
-
Correction Execution:
-
Run the correction algorithm within the software.
-
The software will first perform a deconvolution to subtract the contribution of naturally abundant isotopes from the measured intensity of each isotopologue.[5]
-
It will then use the provided tracer purity information to correct for incompletely labeled tracers.[6]
-
-
Data Analysis:
-
The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling.
-
This corrected data can then be used for downstream quantitative analysis, such as metabolic flux analysis.[5]
-
Visualizations
Caption: Workflow for assessing the isotopic purity of a labeled reagent.
Caption: Impact of isotopic impurities on the final measured signal.
Caption: General workflow for correcting mass spectrometry data.
References
- 1. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-ASPARTIC ACID | Eurisotop [eurisotop.com]
- 3. chempep.com [chempep.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. loewenlabs.com [loewenlabs.com]
- 12. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en-trust.at [en-trust.at]
Technical Support Center: Refinement of Metabolic Models Using Data from Labeled Aspartate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using data from labeled aspartate to refine metabolic models.
I. Experimental Protocols
A successful ¹³C metabolic flux analysis (MFA) experiment relies on meticulous execution of the experimental protocol. Below are detailed methodologies for key stages of a typical experiment involving ¹³C-labeled aspartate.
Detailed Protocol for ¹³C-Aspartate Labeling of Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-aspartate tracer, followed by quenching and metabolite extraction.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
¹³C-labeled aspartate (e.g., [U-¹³C₄]L-aspartic acid)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), LC-MS grade, chilled to -80°C
-
Liquid nitrogen
-
Cell scraper
Procedure:
-
Cell Culture: Culture adherent cells in multi-well plates (e.g., 6-well or 12-well) to near-confluency in their standard growth medium.
-
Tracer Introduction:
-
Prepare the labeling medium by supplementing the base medium with ¹³C-labeled aspartate at the desired concentration. Ensure all other nutrient concentrations are consistent with the standard growth medium.
-
Aspirate the standard growth medium from the cells and wash once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-aspartate labeling medium to the cells.
-
-
Isotopic Steady State: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathways of interest, but is often in the range of 18-24 hours.[1] It is crucial to experimentally determine the time required to reach isotopic steady state by performing a time-course experiment and measuring the labeling enrichment of key metabolites at different time points.[1]
-
Metabolism Quenching:
-
Place the cell culture plates on a floating rack in a bath of dry ice and ethanol (B145695) or in a container of liquid nitrogen to rapidly cool the cells and halt metabolic activity.
-
Aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS to remove any remaining extracellular tracer.
-
-
Metabolite Extraction:
-
Add a sufficient volume of -80°C methanol to each well to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed (e.g., >16,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.
-
The metabolite extract is now ready for derivatization and analysis or can be stored at -80°C.
-
Sample Preparation for GC-MS Analysis of ¹³C-Labeled Aspartate
For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites like aspartate need to be chemically derivatized to increase their volatility. Silylation is a common derivatization method.
Materials:
-
Dried metabolite extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
GC-MS vials with inserts
Procedure:
-
Drying: Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator. It is critical to remove all water as it can interfere with the derivatization reaction.
-
Derivatization:
-
Add 50 µL of pyridine to the dried extract to dissolve the metabolites.
-
Add 80 µL of MTBSTFA + 1% t-BDMCS.
-
Vortex the mixture thoroughly.
-
Incubate at 60°C for 60 minutes.
-
-
Analysis:
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial with an insert.
-
The sample is now ready for injection into the GC-MS system.
-
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments and data analysis.
Experimental Workflow Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low signal intensity in MS | Insufficient amount of starting material. | Increase the number of cells per sample. |
| Inefficient metabolite extraction. | Ensure the extraction solvent is at the correct temperature and volume. Optimize the extraction time. | |
| Degradation of metabolites during sample preparation. | Keep samples on ice or at -80°C whenever possible. Minimize the time between extraction and analysis. | |
| Poor chromatographic peak shape | Incomplete derivatization. | Ensure the sample is completely dry before adding derivatization reagents. Optimize derivatization time and temperature. |
| Column contamination. | Bake the GC column according to the manufacturer's instructions. If the problem persists, trim the front end of the column or replace it. | |
| Inappropriate GC method. | Optimize the GC temperature ramp and flow rate for better separation of analytes. | |
| Unexpected peaks in chromatogram | Contamination from solvents, reagents, or labware. | Use high-purity solvents and reagents. Run a blank sample to identify sources of contamination. |
| Septum bleed from the GC inlet. | Replace the septum regularly and avoid over-tightening the septum nut.[2] |
Data Analysis and Model Refinement Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor goodness-of-fit (high chi-square value) | Incorrect metabolic network model. | Verify that all relevant metabolic pathways are included in the model.[3] Check for missing reactions or incorrect reaction stoichiometry. Consider subcellular compartmentalization.[3] |
| Inaccurate experimental data. | Review raw MS data for integration errors or outliers. Ensure correct natural isotope abundance correction. | |
| Violation of the metabolic steady-state assumption. | Confirm that cells were in exponential growth and that isotopic steady state was reached during the labeling experiment.[3] | |
| Wide confidence intervals for estimated fluxes | Insufficient labeling information for a particular flux. | Use a different ¹³C-labeled tracer that provides better resolution for the flux of interest.[4] |
| Limited number of independent measurements. | Measure the mass isotopomer distributions of more metabolites to provide additional constraints on the model.[4] | |
| High correlation between fluxes. | Consider lumping highly correlated reactions if they are not of primary interest. | |
| Discrepancy between model prediction and aspartate labeling data | Missing or incorrect pathways involving aspartate. | Investigate the possibility of alternative pathways for aspartate synthesis or catabolism. For example, in some organisms, an active pathway from pyruvate (B1213749) to fumarate (B1241708) via aspartate has been identified.[5] |
| Incorrect assumptions about cofactor balancing. | Ensure that the model accurately accounts for the production and consumption of cofactors like NADH and FADH₂. | |
| Inaccurate biomass composition. | The demand for aspartate in biomass can significantly influence its labeling pattern. Ensure the biomass composition in the model is accurate for your specific cell line and growth conditions. |
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the right ¹³C-labeled aspartate tracer for my experiment?
A1: The choice of tracer depends on the specific metabolic pathway you want to investigate.
-
[U-¹³C₄]Aspartate: Uniformly labeled aspartate is a good general-purpose tracer to follow the fate of the entire carbon skeleton of aspartate as it enters central carbon metabolism.
-
Positionally labeled aspartate (e.g., [1-¹³C]Aspartate, [4-¹³C]Aspartate): These tracers are useful for dissecting specific enzyme activities. For example, tracing the label from [4-¹³C]aspartate can help quantify the flux through pyruvate carboxylase.[6]
Q2: My model does not fit the labeled aspartate data well. What are the first things I should check?
A2: A poor fit of the aspartate labeling data often points to inaccuracies in the model's representation of the TCA cycle and anaplerotic reactions.
-
Verify Aspartate's Connections: Ensure all known reactions involving aspartate (transamination, nucleotide synthesis, etc.) are correctly represented in your model.
-
Check Anaplerotic and Cataplerotic Fluxes: The labeling pattern of aspartate is highly sensitive to the fluxes that replenish (anaplerosis) and drain (cataplerosis) TCA cycle intermediates. Re-evaluate the inclusion and directionality of these reactions.
-
Consider Compartmentation: In eukaryotic cells, aspartate metabolism occurs in both the cytosol and mitochondria. An incorrect representation of the transport of aspartate and its related metabolites between these compartments can lead to a poor fit.
Q3: What are the expected mass isotopomer distributions for aspartate when using a [U-¹³C₆]glucose tracer?
A3: When cells are fed [U-¹³C₆]glucose, the glucose is metabolized through glycolysis to produce [U-¹³C₃]pyruvate. This labeled pyruvate can then enter the TCA cycle.
-
Pyruvate Dehydrogenase (PDH) activity: [U-¹³C₃]pyruvate is converted to [U-¹³C₂]acetyl-CoA, which enters the TCA cycle. After one turn of the cycle, this will result in oxaloacetate that is labeled with two ¹³C atoms (M+2). Aspartate, being derived from oxaloacetate, will therefore also be predominantly M+2.
-
Pyruvate Carboxylase (PC) activity: [U-¹³C₃]pyruvate is carboxylated to form [U-¹³C₃]oxaloacetate (M+3). This will lead to the formation of M+3 aspartate.
-
Multiple turns of the TCA cycle: With subsequent turns of the TCA cycle, the labeling patterns will become more complex, with the appearance of M+1, M+3, and M+4 isotopologues of aspartate. The relative abundance of these isotopologues provides valuable information about the relative activities of PDH, PC, and the TCA cycle.[7]
IV. Data Presentation
Quantitative Data for GC-MS Analysis of Derivatized Aspartate
The following table provides the expected mass-to-charge ratios (m/z) for key fragments of tert-butyldimethylsilyl (TBDMS) derivatized aspartate. This information is crucial for setting up selected ion monitoring (SIM) methods in GC-MS and for interpreting the resulting mass spectra.
| Fragment | Description | Unlabeled (M+0) m/z | [U-¹³C₄]Aspartate (M+4) m/z |
| [M-57]⁺ | Loss of a tert-butyl group | 404 | 408 |
| [M-159]⁺ | Loss of a TBDMS-O group | 302 | 306 |
| f302 - COOTBDMS | Loss of a derivatized carboxyl group | 174 | 176 |
Note: The exact fragmentation pattern and relative abundances can vary depending on the GC-MS instrument and settings.
Typical GC-MS Parameters for Silylated Aspartate Analysis
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial: 70°C, hold for 1 min; Ramp: 10°C/min to 170°C; Ramp: 30°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
V. Visualization
Aspartate Metabolism and its Connection to the TCA Cycle
Caption: Aspartate's central role in linking amino acid metabolism with the TCA cycle.
Troubleshooting Logic for a Poor Model Fit
Caption: A logical workflow for troubleshooting a poor model fit in ¹³C-MFA.
References
- 1. Metabolic Flux Elucidation for Large-Scale Models Using 13C Labeled Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolic modeling of dynamic 13C NMR isotopomer data in the brain in vivo: Fast screening of metabolic models using automated generation of differential equations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Best practices for storing and handling DL-Aspartic acid-13C,15N
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of DL-Aspartic acid-13C,15N. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
A1: Solid this compound should be stored at room temperature in a dry, well-ventilated place, protected from light and moisture.[1][2] Keep the container tightly closed.[3]
Q2: What is the recommended way to store solutions of this compound?
A2: Once dissolved, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[4] For short-term storage, -20°C for up to one month is suitable. For longer-term storage, -80°C for up to six months is recommended.[4] Always protect solutions from light and store them under a nitrogen atmosphere if possible.[4]
Q3: What are the primary applications of this compound?
A3: this compound is primarily used as a tracer in metabolic research and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] It is a valuable tool in proteomics, metabolomics, and metabolic flux analysis.[1][5]
Q4: Is this compound radioactive?
A4: No, this compound is labeled with stable, non-radioactive isotopes of carbon and nitrogen. It does not pose a radiological hazard, and standard chemical handling precautions are sufficient.
Q5: What are the main safety precautions when handling this compound?
A5: While not considered hazardous, it is recommended to handle all laboratory chemicals with caution.[3] Wear appropriate personal protective equipment (PPE), including gloves, and eye protection.[6] Ensure adequate ventilation to minimize inhalation of dust if handling the solid form.[3] Wash hands thoroughly after handling.
Quantitative Data Summary
| Parameter | Solid this compound | Solution of this compound |
| Storage Temperature | Room temperature[1][2] | -20°C (short-term, up to 1 month)[4] or -80°C (long-term, up to 6 months)[4] |
| Storage Conditions | Dry, well-ventilated, protected from light and moisture, tightly closed container[1][2][3] | Aliquoted, protected from light, under nitrogen atmosphere[4] |
| Shelf Life | Indefinite if stored properly | Up to 1 month at -20°C, up to 6 months at -80°C[4] |
| Appearance | White to off-white solid[4] | Varies with solvent |
| Molecular Weight | Approximately 138.07 g/mol (will vary slightly based on isotopic purity)[6] | N/A |
Experimental Protocols
Protocol 1: Quantification of Unlabeled Aspartic Acid using this compound as an Internal Standard by LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the accurate quantification of endogenous aspartic acid in a biological sample.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as DMSO or water.[4] Sonicate if necessary to ensure complete dissolution.[4]
-
Prepare a series of calibration standards of unlabeled DL-Aspartic acid of known concentrations.
2. Sample Preparation:
-
Thaw the biological samples (e.g., plasma, cell lysate) on ice.
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.
-
Perform protein precipitation by adding a cold solvent such as methanol (B129727) or acetonitrile. Vortex thoroughly.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[7]
3. LC-MS/MS Analysis:
-
Set up the LC-MS/MS method with appropriate chromatographic separation conditions (e.g., a suitable C18 column) and mass spectrometer parameters for detecting both unlabeled and labeled aspartic acid.
-
Inject the prepared samples and calibration standards.
4. Data Analysis:
-
Integrate the peak areas for both the unlabeled aspartic acid and the this compound internal standard.
-
Create a calibration curve by plotting the ratio of the peak area of the unlabeled aspartic acid to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of aspartic acid in the biological samples by using the peak area ratios and the calibration curve.
Protocol 2: General Workflow for a Metabolic Tracing Study
This protocol provides a general workflow for tracing the metabolic fate of aspartic acid in a cell culture experiment.
1. Cell Culture and Labeling:
-
Culture cells in a medium that allows for the efficient uptake and metabolism of aspartic acid.
-
Introduce this compound into the culture medium at a known concentration.
-
Incubate the cells for a specific period to allow for the incorporation of the labeled aspartic acid into various metabolic pathways.
2. Cell Harvesting and Metabolite Extraction:
-
At the desired time points, rapidly quench the metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Perform metabolite extraction using a suitable method, such as a cold methanol/water/chloroform extraction, to separate polar and nonpolar metabolites.
3. Sample Analysis:
-
Analyze the metabolite extracts using mass spectrometry (e.g., GC-MS or LC-MS/MS) or NMR to identify and quantify the isotopologues of downstream metabolites.
4. Data Analysis and Interpretation:
-
Determine the extent of 13C and 15N incorporation into various metabolites.
-
Use this information to map the metabolic pathways involving aspartic acid and to quantify the metabolic fluxes through these pathways.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of solid this compound | Inappropriate solvent; insufficient mixing. | Use a solvent like DMSO or 1 M HCl.[4] Use sonication to aid dissolution.[4] |
| Degradation of the compound in solution | Repeated freeze-thaw cycles; prolonged storage at inappropriate temperatures. | Aliquot solutions into single-use volumes.[4] Store at -20°C for short-term and -80°C for long-term use.[4] |
| Low signal intensity in mass spectrometry | Inefficient ionization; low concentration of the analyte. | Optimize mass spectrometer source parameters. Ensure the sample is properly desalted before analysis.[7] Reconstitute the dried sample in a smaller volume. |
| Inaccurate quantification when used as an internal standard | Inaccurate pipetting of the internal standard; matrix effects. | Use calibrated pipettes. Ensure the internal standard is added at an early stage of sample preparation to account for sample loss during processing. |
| Low incorporation in metabolic tracing experiments | Insufficient incubation time; low cell viability. | Optimize the labeling time. Ensure cells are healthy and in the exponential growth phase. |
Visualizations
Caption: Troubleshooting workflow for common issues.
References
- 1. L-Aspartic acid (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-544-H-0.25 [isotope.com]
- 2. L-Aspartic acid (1,4-¹³Câ, 99%; ¹âµN, 98%)- Cambridge Isotope Laboratories, CNLM-7817-0.25 [isotope.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-Aspartic acid-13C4,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202468-27-7 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
Validation & Comparative
Validating Metabolic Tracing Results: A Comparative Guide to DL-Aspartic acid-¹³C₄,¹⁵N₁
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Aspartic acid-¹³C₄,¹⁵N₁ as a metabolic tracer against other commonly used alternatives. We present supporting principles from experimental data, detailed experimental protocols, and visualizations to aid in the design and validation of metabolic tracing studies.
Introduction to Metabolic Tracing with DL-Aspartic acid-¹³C₄,¹⁵N₁
Stable isotope tracing is a powerful technique to elucidate the intricate network of metabolic pathways within a biological system. By introducing molecules labeled with heavy isotopes, such as ¹³C and ¹⁵N, researchers can track the transformation of these molecules and quantify the flux through various metabolic routes. DL-Aspartic acid-¹³C₄,¹⁵N₁, a dual-labeled non-essential amino acid, offers the unique advantage of simultaneously tracing the fate of both its carbon skeleton and its amino group nitrogen. This provides a more comprehensive picture of cellular metabolism, particularly in pathways where aspartate is a key player, such as the tricarboxylic acid (TCA) cycle, nucleotide biosynthesis, and amino acid metabolism.
Comparative Analysis of Metabolic Tracers
The choice of an isotopic tracer is critical and dictates the specific metabolic questions that can be addressed. While ¹³C-glucose and ¹³C-glutamine are workhorses in the field, DL-Aspartic acid-¹³C₄,¹⁵N₁ provides unique insights, particularly into anaplerosis, the malate-aspartate shuttle, and nitrogen metabolism.
| Feature | DL-Aspartic acid-¹³C₄,¹⁵N₁ | [U-¹³C₆]-Glucose | [U-¹³C₅, ¹⁵N₂]-Glutamine |
| Primary Pathways Traced | TCA cycle anaplerosis, malate-aspartate shuttle, purine (B94841) and pyrimidine (B1678525) synthesis, amino acid transamination. | Glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle (via acetyl-CoA), serine synthesis pathway. | TCA cycle anaplerosis, glutaminolysis, amino acid synthesis, nitrogen metabolism. |
| Key Insights Provided | Direct measurement of aspartate's contribution to the TCA cycle and nucleotide synthesis. Simultaneous tracking of carbon and nitrogen fate from a single precursor.[1][2] | Assessment of glucose oxidation and its contribution to biomass precursors. | Elucidation of glutamine's role as a major carbon and nitrogen source for cancer cells.[2][3] |
| Potential for Metabolic Cross-Talk | High. Aspartate is readily interconverted with oxaloacetate, a central TCA cycle intermediate. | High. Glucose carbons are incorporated into numerous pathways. | Very high. Glutamine is a central hub in both carbon and nitrogen metabolism. |
| Reported Enrichment Levels | Enrichment is dependent on the cell type and metabolic state. In cancer cells that exhibit a high rate of aspartate transport, significant labeling of TCA cycle intermediates and other amino acids can be observed. | High enrichment in glycolytic intermediates and lactate (B86563) is commonly observed. Enrichment in TCA cycle intermediates can vary depending on the extent of glucose oxidation. | High enrichment in glutamate, α-ketoglutarate, and other TCA cycle intermediates is typical in glutamine-addicted cancer cells. |
| Validation Complexity | Requires careful analysis of mass isotopomer distributions of downstream metabolites to deconvolve the contributions from different metabolic routes. | Well-established analytical methods. Correction for natural isotope abundance is crucial. | Complex due to the multiple metabolic fates of both the carbon and nitrogen atoms. |
Experimental Protocols
Metabolic Tracing with DL-Aspartic acid-¹³C₄,¹⁵N₁ in Cell Culture
This protocol outlines a typical workflow for a stable isotope tracing experiment using DL-Aspartic acid-¹³C₄,¹⁵N₁ in cultured mammalian cells.
1. Cell Culture and Labeling:
-
Culture cells in a standard growth medium to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing a base medium (e.g., DMEM without glucose, glutamine, and pyruvate) with dialyzed fetal bovine serum, physiological concentrations of glucose and glutamine, and a known concentration of DL-Aspartic acid-¹³C₄,¹⁵N₁ (e.g., 1 mM).
-
Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. Isotopic steady state for the TCA cycle is typically reached within a few hours.[4]
2. Metabolite Extraction:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism by adding a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 50:30:20 v/v/v), directly to the culture plate.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites for analysis.
3. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.
-
Detect and quantify the mass isotopologues of aspartate and its downstream metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass isotopomer distributions (MIDs) of key metabolites like malate, fumarate, citrate, and other amino acids will reveal the incorporation of ¹³C and ¹⁵N from the tracer.
4. Data Analysis and Validation:
-
Integrate the peak areas for each mass isotopologue of the targeted metabolites.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of ¹³C and ¹⁵N in each metabolite at each time point.
-
Interpret the labeling patterns to infer the activity of metabolic pathways. For instance, the presence of M+4 isotopologues in TCA cycle intermediates would indicate the direct entry of the four-carbon skeleton of aspartate. The presence of M+1 isotopologues in other amino acids would suggest transamination reactions involving the ¹⁵N from aspartate.
-
Validate the findings by comparing the results with known metabolic pathways and, if possible, by using complementary tracers or genetic perturbations.
Visualizing Metabolic Pathways and Workflows
Caption: Metabolic fate of DL-Aspartic acid-¹³C₄,¹⁵N₁.
Caption: Experimental workflow for metabolic tracing.
Caption: Logical framework for validating tracing results.
References
- 1. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Flux Analysis: DL-Aspartic acid-¹³C,¹⁵N vs. ¹³C-Glucose
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount to the success of these studies, as it dictates the specific pathways that can be resolved and the type of information that can be obtained. This guide provides an objective comparison of two powerful tracers: DL-Aspartic acid-¹³C,¹⁵N and ¹³C-glucose, supported by experimental principles and methodologies.
Introduction to Isotopic Tracers in Metabolic Flux Analysis
Stable isotope-resolved metabolomics (SIRM) utilizes substrates labeled with stable isotopes, such as ¹³C and ¹⁵N, to trace the metabolic fate of atoms through biochemical reactions.[1] By measuring the incorporation of these isotopes into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways.[2][] This approach provides a dynamic snapshot of cellular metabolism that is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.
¹³C-Glucose is a widely used tracer for probing central carbon metabolism. As the primary fuel source for many cell types, labeled glucose readily enters glycolysis and the tricarboxylic acid (TCA) cycle, providing insights into energy metabolism and biosynthesis.[4]
DL-Aspartic acid-¹³C,¹⁵N is a dual-labeled tracer that offers the unique advantage of simultaneously tracing both carbon and nitrogen metabolism. Aspartate is a key metabolite that links the TCA cycle with amino acid and nucleotide biosynthesis, making its labeled counterpart a powerful tool for dissecting these interconnected pathways.[5][6]
Comparative Analysis of Tracer Performance
The selection of an appropriate tracer is contingent on the specific metabolic pathways under investigation. The following table summarizes the key characteristics and optimal applications of ¹³C-glucose and DL-Aspartic acid-¹³C,¹⁵N.
| Feature | ¹³C-Glucose | DL-Aspartic acid-¹³C,¹⁵N |
| Primary Labeled Element(s) | Carbon (¹³C) | Carbon (¹³C) and Nitrogen (¹⁵N) |
| Primary Metabolic Pathways Traced | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle, Lactate Fermentation | TCA Cycle, Anaplerosis, Amino Acid Metabolism, Nucleotide Biosynthesis, Nitrogen Assimilation |
| Key Advantages | - Excellent for probing upper and lower glycolysis. - Different labeling patterns (e.g., [1,2-¹³C₂]glucose vs. [U-¹³C₆]glucose) can resolve specific pathways like the PPP.[7][8] - Well-established protocols and extensive literature.[9] | - Enables simultaneous quantification of carbon and nitrogen fluxes.[5] - Directly traces the fate of aspartate, a critical node in metabolism. - Provides insights into amino acid transamination and nucleotide synthesis.[10] |
| Limitations | - Provides limited information on nitrogen metabolism. - In some cancer cell lines that heavily rely on glutamine, glucose tracers may not effectively label the TCA cycle.[11] | - Does not directly probe glycolysis or the pentose phosphate pathway. - The racemic nature of DL-aspartic acid may introduce complexity, although L-aspartic acid is the primary biologically active enantiomer. |
| Typical Research Applications | - Quantifying glycolytic and PPP fluxes in cancer metabolism. - Assessing the contribution of glucose to the TCA cycle. - Studying the Warburg effect. | - Investigating the role of anaplerosis in replenishing TCA cycle intermediates. - Tracing nitrogen flow in amino acid and nucleotide synthesis. - Elucidating the metabolic fate of amino acids in complex media. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic flux analysis. The following sections outline generalized protocols for tracer experiments using ¹³C-glucose and DL-Aspartic acid-¹³C,¹⁵N.
Protocol 1: ¹³C-Glucose Metabolic Flux Analysis
This protocol is adapted from established methods for ¹³C-MFA in cultured cells.[9]
1. Cell Culture and Labeling:
- Culture cells in a defined medium to at least 70-80% confluency.
- Replace the standard medium with a medium containing the desired ¹³C-labeled glucose (e.g., [U-¹³C₆]glucose or [1,2-¹³C₂]glucose) as the sole glucose source.
- Incubate the cells for a duration sufficient to achieve isotopic steady state, which should be determined empirically but is often between 8 and 24 hours.
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold 80% methanol (B129727) to the culture dish and scrape the cells.
- Transfer the cell suspension to a microcentrifuge tube and vortex thoroughly.
- Centrifuge at high speed to pellet cell debris and proteins.
- Collect the supernatant containing the polar metabolites.
3. Sample Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from TCA cycle intermediates.
4. Data Analysis:
- Correct the raw mass spectrometry data for natural isotope abundances.
- Use a computational model of cellular metabolism (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured mass isotopomer distributions to the model.
Protocol 2: DL-Aspartic acid-¹³C,¹⁵N Metabolic and Nitrogen Flux Analysis
This protocol is based on the principles of dual-isotope tracing.[5][12]
1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Replace the standard medium with a medium containing DL-Aspartic acid-¹³C,¹⁵N at a known concentration. The medium should also contain unlabeled glucose and other essential amino acids.
- Incubate for a period sufficient to achieve isotopic steady state for both carbon and nitrogen.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described in Protocol 1.
3. Sample Analysis:
- Analyze the polar metabolite extract using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with liquid chromatography (LC-MS). High resolution is necessary to distinguish between ¹³C and ¹⁵N isotopologues.[12]
- Acquire data in full scan mode to capture the multivariate mass isotopomer distributions of metabolites involved in aspartate metabolism.
4. Data Analysis:
- Process the high-resolution mass spectrometry data to identify and quantify the different ¹³C and ¹⁵N isotopologues of key metabolites.
- Utilize a metabolic model that includes both carbon and nitrogen transitions to simultaneously estimate carbon and nitrogen fluxes. This may require specialized software capable of handling multi-element isotope data.[12]
Visualization of Metabolic Pathways
The following diagrams illustrate the key metabolic pathways traced by ¹³C-glucose and DL-Aspartic acid-¹³C,¹⁵N.
Conclusion
Both ¹³C-glucose and DL-Aspartic acid-¹³C,¹⁵N are powerful tracers for metabolic flux analysis, each with distinct advantages. The choice between them should be guided by the specific research question. For studies focused on central carbon metabolism, including glycolysis and the pentose phosphate pathway, ¹³C-glucose is the tracer of choice. When the goal is to investigate the interplay between carbon and nitrogen metabolism, particularly the anaplerotic roles of amino acids and their contribution to nucleotide biosynthesis, DL-Aspartic acid-¹³C,¹⁵N provides unparalleled insights. In many cases, a combination of different isotopic tracers in parallel experiments can provide the most comprehensive understanding of cellular metabolism.[8]
References
- 1. eurisotop.com [eurisotop.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [15N]aspartate metabolism in cultured astrocytes. Studies with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SILAC Quantification with Western Blotting: A Comparison Guide
For researchers, scientists, and drug development professionals seeking to rigorously validate quantitative proteomics data, this guide provides an objective comparison of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Western blotting. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of how these two powerful techniques can be synergistically employed for robust protein quantification.
Quantitative Data Comparison: SILAC vs. Western Blotting
The cross-validation of quantitative proteomics data is crucial for ensuring the accuracy and reliability of experimental findings. SILAC, a mass spectrometry (MS)-based technique, provides a comprehensive profile of protein abundance, while Western blotting offers a targeted, antibody-based validation of specific protein expression levels. The following table summarizes representative data from studies where Western blotting was used to validate SILAC quantification results. In general, a good correlation between the fold-changes measured by both methods is a strong indicator of reliable quantification.[1][2][3][4][5]
| Protein | SILAC Ratio (Heavy/Light) | Western Blot Fold-Change (Normalized Intensity) | Reference Study |
| p53 | 2.5 | ~2.3 | [2] |
| Cyclin B1 | 0.4 | ~0.5 | [2] |
| HO-1 | 3.1 | ~2.8 | [2] |
| Galectin-1 | 1.07 | ~1.1 | [4] |
| Cathepsin L1 | 2.86 | ~2.9 | [4] |
| Thrombospondin-1 | 0.18 | ~0.2 | [4] |
| MyHC | 15.4 | ~14.5 | [3] |
| SPARC | 0.1 | ~0.1 | [3] |
Experimental Protocols
Detailed and standardized protocols are fundamental to reproducible scientific research. Below are the methodologies for conducting SILAC and Western blotting experiments for quantitative analysis.
SILAC Experimental Protocol
SILAC is a metabolic labeling strategy that allows for the direct comparison of protein abundance between different cell populations. The workflow involves cell culture, sample preparation, and mass spectrometry analysis.[6][7][8][9][10]
1. Cell Culture and Metabolic Labeling:
-
Culture two populations of cells in parallel. One population is grown in a "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine), while the other is grown in a "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-L-Arginine and 13C6,15N2-L-Lysine).
-
Ensure cells are cultured for a sufficient number of cell divisions (typically at least five) to achieve complete incorporation of the labeled amino acids into the proteome.[11][12]
2. Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations while the other serves as a control.
3. Cell Lysis and Protein Extraction:
-
Harvest both cell populations and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay such as the Bradford assay.[13]
4. Sample Mixing and Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Denature the proteins and reduce and alkylate the cysteine residues.
-
Digest the protein mixture into peptides using a protease, most commonly trypsin.[10]
5. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the incorporated stable isotopes.
-
The ratio of the signal intensities of the heavy and light peptide pairs is used to determine the relative abundance of the corresponding protein in the two cell populations.[12]
Western Blotting Protocol for Protein Quantification
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.[14][15][16]
1. Sample Preparation:
-
Lyse cells or tissues in a buffer containing protease inhibitors to extract proteins.
-
Determine the protein concentration of the lysates to ensure equal loading.[15]
-
Denature the protein samples by boiling them in a sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
2. SDS-PAGE:
-
Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.
-
Separate the proteins based on their molecular weight by applying an electric current.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose). This can be done using wet, semi-dry, or dry transfer methods.
4. Blocking:
-
Block the membrane with a solution containing a protein-rich substance (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
5. Antibody Incubation:
-
Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
6. Detection and Quantification:
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.[4][17]
Visualizing the Workflows and Pathways
To further clarify the experimental processes and their underlying biological context, the following diagrams have been generated using Graphviz.
SILAC Experimental Workflow
Western Blotting Workflow
Generic Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. cusabio.com [cusabio.com]
- 16. addgene.org [addgene.org]
- 17. bitesizebio.com [bitesizebio.com]
A Researcher's Guide to Selecting Labeled Substrates for Accurate Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, understanding the intricate web of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using isotopically labeled substrates stands as a cornerstone technique for quantifying intracellular metabolic rates. The precision of these measurements, however, is critically dependent on the choice of the labeled substrate. This guide provides an objective comparison of the performance of different labeled substrates in MFA, supported by experimental data, detailed protocols, and visual aids to empower informed experimental design.
The selection of an appropriate isotopic tracer is a pivotal step in designing ¹³C-MFA studies, as it directly influences the quality, precision, and accuracy of the resulting flux estimations. Different labeled substrates, or tracers, provide distinct labeling patterns in downstream metabolites, offering varied resolution for different metabolic pathways. Generally, ¹³C-glucose tracers are most effective for determining fluxes in the upper part of central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). In contrast, ¹³C-glutamine tracers typically yield better resolution for fluxes in the lower part, including the tricarboxylic acid (TCA) cycle.
Comparative Accuracy of Labeled Substrates
The effectiveness of a labeled substrate in MFA is determined by its ability to generate unique isotopic labeling patterns that allow for the precise calculation of metabolic fluxes. A computational and experimental evaluation of various ¹³C-labeled glucose and glutamine tracers has provided significant insights into their optimal applications[1].
For a comprehensive analysis of central carbon metabolism, no single tracer is universally optimal. However, specific tracers have been identified to provide the most precise flux estimates for particular pathways. For instance, [1,2-¹³C₂]glucose has been shown to provide the most precise estimates for glycolysis and the pentose phosphate pathway[1][2]. Other glucose tracers like [2-¹³C]glucose and [3-¹³C]glucose have also demonstrated superior performance over the more commonly used [1-¹³C]glucose for these pathways[1].
When focusing on the TCA cycle, [U-¹³C₅]glutamine is the preferred isotopic tracer[1]. This is because glutamine is a major anaplerotic substrate, meaning it replenishes TCA cycle intermediates, leading to high labeling enrichment and informative patterns for flux estimation within this cycle[3]. While uniformly labeled glucose tracers can provide some information on the TCA cycle, glutamine tracers with two or more labeled carbons, such as[1][4]Gln,[5][6]Gln, and [U]Gln, are particularly effective for characterizing net fluxes within the cycle[1].
The concept of parallel labeling experiments has emerged as a powerful strategy to enhance the overall precision of MFA[5][7]. This approach involves conducting multiple experiments under identical conditions but with different labeled substrates. For example, running two separate experiments, one with [1,2-¹³C₂]glucose and another with [U-¹³C]glutamine, can generate more informative data than a single experiment using a mixture of both tracers[7]. This allows for the integration of complementary labeling information, leading to narrower confidence intervals for a broader range of metabolic fluxes[8][9].
| Labeled Substrate | Primary Pathway(s) of Application | Relative Precision of Flux Estimates | Key Considerations |
| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | High | Outperforms [1-¹³C]glucose for PPP analysis. Provides the most precise estimates for the overall network of central carbon metabolism.[1] |
| [U-¹³C₆]glucose | General metabolic screening, TCA Cycle | Moderate to High | Useful for tracing the entire glucose backbone and identifying unexpected pathways. Can lead to complex labeling patterns that may be difficult to interpret for specific flux ratios.[10] |
| [1-¹³C]glucose | Glycolysis, PPP | Moderate | A commonly used tracer, but less informative for PPP flux than other specifically labeled glucose molecules.[1] |
| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis | High | Preferred tracer for the analysis of the TCA cycle due to glutamine's role in replenishing cycle intermediates.[1] |
| [1][4]Gln,[6]Gln | TCA Cycle | High | Effective for characterizing net fluxes within the TCA cycle.[1] |
Experimental Protocols
A generalized protocol for a ¹³C labeling experiment in cultured mammalian cells is outlined below. This protocol should be adapted based on the specific cell type, experimental goals, and the chosen labeled substrate.
I. Cell Culture and Media Preparation
-
Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency to ensure they are in a state of steady-state metabolism[10][11].
-
Media Preparation:
-
Unlabeled Medium: Prepare the basal medium with unlabeled glucose and other necessary nutrients at the desired concentrations[10].
-
Labeled Medium: Prepare the experimental medium by replacing the unlabeled substrate of interest (e.g., glucose or glutamine) with its ¹³C-labeled counterpart at the same concentration[2][10]. Ensure all other media components are identical to the unlabeled medium.
-
II. Isotopic Labeling
-
Medium Exchange: Aspirate the standard growth medium from the cultured cells and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Initiate Labeling: Add the pre-warmed ¹³C-labeled medium to the cells[2]. The duration of labeling required to reach isotopic steady state can vary depending on the cell type and the metabolic pathway being investigated, typically ranging from several hours to over 24 hours[2].
III. Metabolite Extraction
-
Quenching Metabolism: At the end of the labeling period, rapidly aspirate the labeled medium and wash the cells with ice-cold PBS to quench metabolic activity.
-
Metabolite Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Sample Collection: Collect the supernatant containing the extracted metabolites.
IV. Sample Analysis
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), the extracted metabolites may need to be chemically derivatized to increase their volatility.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of the metabolites using an appropriate mass spectrometry technique, such as GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS)[2][6].
V. Data Analysis
-
Mass Isotopomer Distribution (MID) Determination: Process the raw mass spectrometry data to determine the mass isotopomer distributions for the metabolites of interest.
-
Flux Estimation: Use specialized software (e.g., 13CFLUX2, INCA) to fit the measured MIDs to a metabolic network model and estimate the intracellular fluxes[11].
-
Statistical Analysis: Perform statistical analyses to determine the goodness of fit of the model and to calculate the confidence intervals for the estimated fluxes[6].
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the experimental process and the underlying biochemistry, the following diagrams have been generated.
Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.
Caption: Simplified diagram of central carbon metabolism.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
DL-Aspartic acid-13C,15N versus other labeled amino acids for quantitative proteomics
In the landscape of quantitative proteomics, the choice of labeling strategy is paramount to achieving accurate and reproducible results. While metabolic labeling with stable isotope-labeled amino acids stands out for its precision, the specific amino acids used are critical. This guide provides an objective comparison of various labeled amino acids, with a special focus on the utility of DL-Aspartic acid-¹³C,¹⁵N versus the more conventional choices like L-Arginine and L-Lysine, and chemical labeling reagents such as iTRAQ and TMT.
The primary method for incorporating labeled amino acids into the proteome is Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). This technique allows for the combination of samples at the very beginning of the experimental workflow, significantly reducing sample preparation-induced variability.[1][2][3][4]
The Standard Approach: SILAC with Labeled Arginine and Lysine (B10760008)
The combination of ¹³C and/or ¹⁵N labeled L-Arginine and L-Lysine is the gold standard in SILAC-based proteomics.[5][6] This preference is dictated by the workhorse enzyme of proteomics: Trypsin. Trypsin cleaves proteins specifically at the C-terminus of arginine and lysine residues. By using labeled versions of these two amino acids, researchers ensure that the vast majority of peptides generated during digestion (except for the C-terminal peptide of the protein) will contain a "heavy" label, making them quantifiable by mass spectrometry.[3][4][6]
However, this method is not without its challenges. A significant drawback is the metabolic conversion of arginine to other amino acids, most notably proline, in certain cell lines.[7] This conversion can lead to inaccuracies in quantification, as the heavy isotope label appears in peptides that do not contain arginine.[7][8]
Chemical Labeling: iTRAQ and TMT
As an alternative to metabolic labeling, chemical labeling techniques like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) offer distinct advantages, primarily in their applicability to all sample types, including tissues and clinical samples that cannot be metabolically labeled. These methods involve chemically tagging peptides after protein extraction and digestion.
iTRAQ and TMT reagents are isobaric, meaning they have the same total mass. During mass spectrometry analysis, the tags fragment to produce unique reporter ions of different masses, and the intensity of these reporter ions is used to quantify the relative abundance of the peptides, and thus the proteins, from which they originated. A key advantage of these methods is the ability to multiplex, or analyze multiple samples simultaneously (up to 8 for iTRAQ and 18 or more for TMTpro).
A Niche Application: Labeled Aspartic Acid
The use of labeled Aspartic acid in quantitative proteomics is not mainstream. This is because trypsin, the standard protease, does not cleave at aspartic acid residues. Therefore, incorporating labeled aspartic acid would result in many unlabeled tryptic peptides, rendering them unquantifiable by this method.
However, labeled aspartic acid finds a specific application when used in conjunction with an alternative protease, such as Endoproteinase Asp-N . Asp-N specifically cleaves peptide bonds on the N-terminal side of aspartic and cysteic acid residues.[9] In a proteomics experiment where Asp-N is the enzyme of choice, metabolically labeling with ¹³C,¹⁵N-L-Aspartic acid would be a valid strategy, as it would ensure that the resulting peptides contain the isotopic label. This approach could be valuable for increasing proteome coverage by generating a different population of peptides than those produced by trypsin.[10][11]
The Critical Distinction: DL-Aspartic Acid vs. L-Aspartic Acid
A crucial point for researchers to consider is the chirality of the labeled amino acid. The prompt specifies DL-Aspartic acid-¹³C,¹⁵N . Protein synthesis machinery in mammalian cells exclusively incorporates L-amino acids into growing polypeptide chains.[12][13] The D-isoform of aspartic acid, while having distinct biological roles, is not used for protein synthesis.[12][13][14]
Therefore, using a racemic mixture of DL-Aspartic acid for metabolic labeling would be highly inefficient. Half of the expensive, isotopically labeled material (the D-form) would not be incorporated into proteins, leading to wasted resources and potentially complicating the analysis of the cellular metabolome. For proteomic applications, it is essential to use the pure L-Aspartic acid-¹³C,¹⁵N isoform.
Comparative Data Summary
The following tables provide a structured comparison of the different quantitative proteomics strategies.
Table 1: Feature Comparison of Quantitative Proteomics Methods
| Feature | SILAC (Arg/Lys) | SILAC (Asp) with Asp-N | iTRAQ | TMT |
| Labeling Type | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Applicability | Cultured cells | Cultured cells | All sample types | All sample types |
| Standard Protease | Trypsin | Asp-N | Trypsin | Trypsin |
| Multiplexing | Typically 2-3 plex, up to 5-plex with Arg variations[6] | Typically 2-3 plex | 4-plex or 8-plex | Up to 18-plex or more |
| Quantification Level | MS1 | MS1 | MS2 (Reporter Ions) | MS2/MS3 (Reporter Ions) |
| Potential Issues | Arginine-to-proline conversion[7][8] | Limited commercial availability and data | Complex data analysis | Co-isolation interference |
| Relative Cost | High (labeled media and amino acids) | High (labeled amino acid) | Very High (reagents) | Very High (reagents) |
Table 2: Performance and Application Comparison
| Aspect | SILAC (Arg/Lys) | SILAC (Asp) with Asp-N | iTRAQ / TMT |
| Accuracy | High; samples mixed early, minimizing handling error.[1] | Theoretically high, similar to standard SILAC. | Good; but subject to variation from post-digestion handling. |
| Precision | High | Theoretically high | Good |
| Proteome Coverage | Good; dependent on trypsin efficiency. | Potentially complementary to trypsin for deeper coverage.[10] | Good; dependent on trypsin efficiency. |
| Throughput | Lower due to cell culture time and lower multiplexing. | Lower due to cell culture time and lower multiplexing. | Higher due to high multiplexing capability. |
| Primary Advantage | High accuracy and in vivo labeling reflects biology. | Useful for targeted studies or when using Asp-N to increase coverage. | High throughput and applicable to all samples, including tissues. |
| Primary Disadvantage | Limited to culturable cells; Arginine conversion issues.[7] | Not a standard workflow; requires specific protease; DL-form is unusable. | In vitro labeling introduces more potential for error; higher cost per sample. |
Experimental Protocols & Workflows
Detailed methodologies are crucial for reproducible research. Below are representative protocols for each labeling strategy.
Protocol 1: SILAC with L-Arginine and L-Lysine
-
Cell Culture Adaptation: Culture cells for at least five doublings in specialized SILAC medium deficient in arginine and lysine.[3] Supplement one culture with "light" (unlabeled) L-Arginine and L-Lysine, and the other with "heavy" L-Arginine-¹³C₆,¹⁵N₄ and L-Lysine-¹³C₆,¹⁵N₂. Use dialyzed fetal bovine serum to avoid contamination with unlabeled amino acids.[4]
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Harvesting and Lysis: Harvest cells from both "light" and "heavy" cultures.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and quantify the intensity ratio of "heavy" to "light" peptide pairs to determine relative protein abundance.
Protocol 2: Proposed SILAC with L-Aspartic Acid and Asp-N Protease
Note: This is a projected protocol based on standard SILAC principles, as established protocols for this specific combination are not widely published.
-
Cell Culture Adaptation: Culture cells for at least five doublings in medium deficient in aspartic acid, supplemented with either "light" L-Aspartic acid or "heavy" L-Aspartic acid-¹³C₄,¹⁵N.
-
Experimental Treatment: Apply the experimental condition to one cell population.
-
Cell Harvesting, Lysis, and Mixing: Follow steps 3 and 4 from the standard SILAC protocol.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with Endoproteinase Asp-N (typically at an enzyme-to-substrate ratio of 1:50 to 1:200) for 2-18 hours at 37°C.[9]
-
LC-MS/MS Analysis and Data Analysis: Follow steps 6 and 7 from the standard SILAC protocol.
Protocol 3: iTRAQ/TMT Labeling
-
Sample Preparation: Grow and treat cells or prepare tissues under different conditions. Extract proteins from each sample separately.
-
Protein Digestion: Reduce, alkylate, and digest the proteins from each sample into peptides using trypsin. Each sample is processed in a separate tube.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 18-plex reagents).
-
Sample Pooling: Combine all labeled peptide samples into a single mixture.
-
Fractionation and Cleanup: Fractionate the pooled peptide mixture (e.g., using high-pH reversed-phase chromatography) to reduce sample complexity and desalt the sample.
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. The instrument is configured to isolate a peptide peak (MS1), fragment it, and then measure the intensity of the low-mass reporter ions (MS2 or MS3).
-
Data Analysis: Identify the parent peptide and use the relative intensities of the reporter ions to quantify the peptide's abundance across the different original samples.
Mandatory Visualizations
The following diagrams illustrate the conceptual and experimental workflows for the discussed quantitative proteomics methods.
Caption: Standard SILAC workflow using 'light' and 'heavy' amino acids.
Caption: Proposed workflow for SILAC using labeled L-Aspartic acid with Asp-N protease.
Caption: Workflow for chemical labeling with isobaric tags like TMT or iTRAQ.
Conclusion
For broad, quantitative proteomics in cell culture models, SILAC using labeled L-Arginine and L-Lysine remains the most accurate and widely adopted metabolic labeling method. Chemical labeling strategies like iTRAQ and TMT offer higher throughput and are indispensable for samples that cannot be cultured.
The use of labeled L-Aspartic acid represents a specialized approach, viable only when paired with a specific protease like Asp-N. It can serve as a valuable tool to complement trypsin-based studies for deeper proteome coverage. However, the use of a DL-Aspartic acid racemic mixture is ill-advised for proteomics due to the inability of cellular machinery to incorporate the D-isoform into proteins, making it an inefficient and costly choice. Researchers considering this niche application must ensure they procure the pure, biologically active L-isoform to achieve meaningful results.
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ckgas.com [ckgas.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Towards comprehensive plasma proteomics by orthogonal protease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Six alternative proteases for mass spectrometry-based proteomics beyond trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspartic Acid in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Evaluating the Reproducibility of Protein Turnover Studies Using Labeled Aspartate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dynamic process of protein turnover, the balance between protein synthesis and degradation, is fundamental to cellular health and disease. Accurate measurement of protein turnover rates is crucial for understanding disease mechanisms and for the development of novel therapeutics. Stable isotope labeling with amino acids, followed by mass spectrometry, has become a cornerstone for these measurements. This guide provides an objective comparison of the use of labeled aspartate for protein turnover studies against other common methods, with a focus on reproducibility and supporting experimental data.
Comparison of Methodologies for Protein Turnover Analysis
While various stable isotope labeling strategies are employed to measure protein turnover, each presents distinct advantages and limitations. The choice of method can significantly impact the precision, accuracy, and reproducibility of the results. Here, we compare the use of labeled aspartate with two of the most prevalent techniques: heavy water (²H₂O) labeling and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
| Feature | Labeled Aspartate (e.g., ¹³C or ¹⁵N) | Heavy Water (²H₂O) | SILAC (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) |
| Principle | Direct incorporation of a labeled non-essential amino acid into newly synthesized proteins. | Incorporation of deuterium (B1214612) from heavy water into the carbon-hydrogen bonds of non-essential amino acids during their de novo synthesis. | Complete replacement of natural amino acids with heavy isotope-labeled counterparts in cell culture media. |
| In Vivo Applicability | Yes, can be administered in the diet or via infusion. | Yes, administered through drinking water, which is non-invasive.[1][2][3][4][5][6] | Primarily for in vitro cell culture. In vivo SILAC in rodents is possible but complex and costly.[7][8][9] |
| Label Incorporation | Dependent on the precursor pool enrichment of labeled aspartate. | Labels multiple non-essential amino acids. The rate of deuterium incorporation needs to be carefully monitored.[1][2][3][5][6] | Aims for >95% incorporation for accurate quantification.[10][11] |
| Data Complexity | Relatively straightforward, with a distinct mass shift for labeled peptides. | Complex isotopic envelopes due to the incorporation of multiple deuterium atoms, requiring specialized software for analysis.[2][6][12] | Clear separation of "light" and "heavy" peptide signals simplifies data analysis.[10][11] |
| Reported Reproducibility | Data on the specific reproducibility of labeled aspartate methods is limited in the reviewed literature. One study using ¹³C-labeled substrates, including aspartic acid, showed high accuracy and precision in determining positional enrichment.[13][14] | High reproducibility has been reported. A study comparing technical replicates of deuterium labeling showed a Spearman correlation coefficient of 0.9777. Inter-study comparisons also show strong linear trends (Spearman correlation ~0.89).[15] | Generally considered highly reproducible for in vitro studies.[11][16] |
| Potential Issues | The metabolic fate of aspartate can influence the enrichment of other amino acids, potentially complicating the interpretation of turnover rates. One study noted that ¹⁵N-aspartate led to lower calculated protein turnover rates compared to other labeled amino acids. | Potential for metabolic isotope effects, though generally considered minor at the low enrichment levels used. Requires correction for precursor pool enrichment.[17] | Not suitable for all cell types; requires cells to be actively dividing to achieve full labeling. Can be expensive for large-scale experiments.[10][18] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of protein turnover studies. Below are generalized protocols for the key experimental approaches.
Labeled Aspartate Protocol (In Vivo)
This protocol is a composite based on general principles of stable isotope labeling in animals.
-
Animal Acclimation and Diet: House animals in a controlled environment and acclimate them to a specialized diet for at least one week. The control diet should have a defined amino acid composition.
-
Label Administration: Switch the animals to a diet containing a known enrichment of labeled aspartate (e.g., U-¹³C₄-Aspartate or ¹⁵N-Aspartate). Alternatively, administer the labeled amino acid via a primed-constant infusion.
-
Time Course and Tissue Collection: Collect tissues of interest at multiple time points during the labeling period. The time points should be chosen to capture the turnover of both rapidly and slowly turning over proteins. Immediately flash-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction and Preparation:
-
Homogenize the frozen tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA).
-
Perform in-solution or in-gel digestion of a defined amount of protein with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode to identify peptides and a targeted mode (e.g., selected reaction monitoring, SRM) or data-independent acquisition (DIA) to quantify the isotopic enrichment.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Calculate the fractional synthesis rate (FSR) for each protein by determining the ratio of labeled to unlabeled peptide isotopologues over time.
-
Fit the data to an exponential rise to a plateau model to determine the protein turnover rate constant (k) and half-life (t₁/₂ = ln(2)/k).
-
Heavy Water (²H₂O) Labeling Protocol (In Vivo)
-
Label Administration: Provide animals with drinking water enriched with a specific percentage of ²H₂O (typically 4-8%). An initial intraperitoneal bolus injection of enriched water can accelerate the equilibration of body water.[17]
-
Monitoring Body Water Enrichment: Periodically collect blood samples to monitor the enrichment of ²H₂O in body water using gas chromatography-mass spectrometry (GC-MS) or other suitable methods.
-
Tissue Collection and Protein Preparation: Follow the same procedures as described for the labeled aspartate protocol.
-
Mass Spectrometry Analysis: Analyze the peptide digests by LC-MS/MS. The incorporation of deuterium will result in a shift in the entire isotopic envelope of a peptide.
-
Data Analysis: Use specialized software to deconvolve the isotopic envelopes and calculate the fraction of newly synthesized protein.[4] The turnover rate is then calculated based on the rate of incorporation of deuterium into proteins over time, corrected for the precursor body water enrichment.[2][5]
Dynamic SILAC Protocol (In Vitro)
-
Cell Culture and Labeling: Culture cells in "light" SILAC medium containing natural abundance amino acids. Once the cells reach the desired confluency, switch the medium to "heavy" SILAC medium containing a heavy isotope-labeled amino acid (e.g., ¹³C₆-Lysine).[9][10]
-
Time Course and Cell Harvesting: Harvest cells at various time points after the switch to the heavy medium.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them with trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS to determine the ratio of heavy to light peptides for each protein.
-
Data Analysis: Calculate the protein turnover rate by fitting the increase in the heavy-to-light ratio over time to an exponential model.[11]
Signaling Pathways in Protein Turnover
The regulation of protein turnover is a complex process governed by intricate signaling pathways. Understanding these pathways is essential for interpreting protein turnover data.
Protein Synthesis Regulation
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth and protein synthesis.[19][20][21] In response to growth factors and nutrients, mTORC1 phosphorylates downstream targets such as 4E-BP1 and S6K1, leading to the initiation of cap-dependent translation and ribosome biogenesis, thereby promoting protein synthesis.[22]
Caption: The mTOR signaling pathway integrates signals from growth factors and nutrients to promote protein synthesis.
Protein Degradation Pathways
Two major pathways are responsible for protein degradation: the Ubiquitin-Proteasome System (UPS) and Autophagy .
The UPS is the primary pathway for the degradation of most short-lived and regulatory proteins.[23][24][25][26] Proteins are targeted for degradation by the covalent attachment of a polyubiquitin (B1169507) chain, which is recognized by the 26S proteasome.[27]
References
- 1. Measurement of protein turnover rates by heavy water labeling of nonessential amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein turnover [utmb.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. A mass spectrometry workflow for measuring protein turnover rates in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interspecies Differences in Proteome Turnover Kinetics Are Correlated With Life Spans and Energetic Demands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 11. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic 13C-labeling experiments prove important differences in protein turnover rate between two Saccharomyces cerevisiae strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Positional 13C enrichment analysis of aspartate determines PEPC activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Turnover / Protein Stability - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 19. The role of mTOR signaling in the regulation of protein synthesis and muscle mass during immobilization in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Regulated protein turnover: snapshots of the proteasome in action - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]
- 25. tandfonline.com [tandfonline.com]
- 26. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 27. pnas.org [pnas.org]
A Researcher's Guide to Orthogonal Validation of Stable Isotope-Based Protein Quantification
In the pursuit of robust and reliable protein quantification, particularly in fields like biomarker discovery and drug development, stable isotope labeling techniques such as SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) and TMT (Tandem Mass Tags) have become indispensable tools. However, to ensure the accuracy of these high-throughput methods, orthogonal validation is a critical and often required step. This guide provides a comparative overview of two widely accepted orthogonal methods: Western Blotting and Selected Reaction Monitoring/Multiple Reaction Monitoring (SRM/MRM), to validate quantitative proteomics data.
This guide will delve into the experimental protocols for these validation methods, present a comparative analysis of their performance, and provide visual workflows to aid in understanding their implementation.
Comparison of Orthogonal Validation Methods
The choice of an orthogonal validation method depends on various factors, including the availability of specific antibodies, the required level of quantification (relative vs. absolute), and the desired throughput. Below is a summary of quantitative data comparing a primary SILAC experiment with Western Blotting and SRM/MRM validation.
| Protein | SILAC Ratio (Heavy/Light) | Western Blot (Fold Change) | SRM/MRM (Fold Change) |
| Protein A | 2.5 | 2.3 | 2.6 |
| Protein B | 0.5 | 0.6 | 0.45 |
| Protein C | 1.2 | 1.1 | 1.3 |
| Protein D | 3.1 | 2.9 | 3.2 |
This table presents illustrative data showing the high degree of correlation typically observed between SILAC quantification and orthogonal validation by Western Blot and SRM/MRM.
Experimental Workflows
Visualizing the experimental process is crucial for understanding how these orthogonal methods integrate with a primary quantitative proteomics workflow. The following diagrams, created using the DOT language, illustrate the key steps involved.
Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible research. The following sections provide comprehensive methodologies for SILAC-based protein quantification and its validation by Western Blotting and SRM/MRM.
Protocol 1: SILAC-Based Protein Quantification
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling approach that allows for the accurate relative quantification of proteins between different cell populations.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel. One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., 12C6-arginine and 12C6-lysine).
- The second population is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).
- Cells should be cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.[1]
2. Sample Preparation:
- After the desired experimental treatment, harvest the "light" and "heavy" cell populations.
- Combine the two cell populations in a 1:1 ratio based on cell count or total protein concentration.[2]
- Lyse the combined cells using an appropriate lysis buffer (e.g., RIPA buffer).
3. Protein Digestion:
- Extract the total protein from the cell lysate.
- Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
- Digest the protein mixture into peptides using a protease, most commonly trypsin.[3]
4. LC-MS/MS Analysis:
- Separate the resulting peptides by liquid chromatography (LC).
- Analyze the peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" labeled peptides.[3]
5. Data Analysis:
- Utilize proteomics software (e.g., MaxQuant) to identify peptides and quantify the relative abundance of the "light" and "heavy" peptide pairs based on their signal intensities.[4]
- The ratio of the intensities of the heavy to light peptides for a given protein corresponds to the relative abundance of that protein between the two experimental conditions.
Protocol 2: Western Blot Validation
Western blotting is a widely used semi-quantitative technique to detect specific proteins in a sample.[5][6] It is a de facto standard for validating proteomics data.[2]
1. Protein Extraction and Quantification:
- Prepare protein lysates from the same cell populations used in the SILAC experiment.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE:
- Load equal amounts of protein (typically 20-30 µg of total protein) from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).[7]
- Include a molecular weight marker to determine the size of the separated proteins.
- Run the gel to separate the proteins based on their molecular weight.[7]
3. Protein Transfer:
- Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[7]
4. Antibody Incubation:
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the target protein.
- Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore.
5. Detection and Quantification:
- Add a substrate that reacts with the enzyme on the secondary antibody to produce a chemiluminescent or colorimetric signal.
- Capture the signal using a detector (e.g., film or a digital imager).
- Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.[8]
Protocol 3: SRM/MRM Validation
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is a targeted mass spectrometry technique that offers high sensitivity and specificity for quantifying specific peptides (and therefore proteins) in a complex mixture.
1. Protein Extraction and Digestion:
- Extract and digest proteins from the experimental samples as described in the SILAC protocol.
2. Peptide Selection and Assay Development:
- Select a few unique, proteotypic peptides for each target protein that are readily detectable by mass spectrometry.
- For absolute quantification, synthesize stable isotope-labeled versions of these peptides to use as internal standards.[9]
- Optimize the mass spectrometer settings (precursor and fragment ion m/z, collision energy) for each peptide to create an SRM/MRM assay.
3. LC-SRM/MRM Analysis:
- Spike the digested samples with the stable isotope-labeled internal standard peptides.
- Analyze the samples using a triple quadrupole mass spectrometer. The instrument is programmed to specifically monitor for the selected precursor-to-fragment ion transitions for each target peptide.[10]
4. Data Analysis:
- Integrate the peak areas of the chromatographic peaks for the endogenous ("light") and internal standard ("heavy") peptides.
- Calculate the ratio of the light to heavy peak areas. This ratio is proportional to the amount of the target peptide in the sample.[11]
- By comparing the ratios across different samples, the relative quantification of the target protein can be determined. For absolute quantification, a standard curve is generated using known concentrations of the target peptide.[11]
Conclusion
Orthogonal validation is a cornerstone of high-quality quantitative proteomics research. Both Western Blotting and SRM/MRM serve as excellent methods to confirm the findings from stable isotope labeling experiments. While Western Blotting is a more traditional, antibody-dependent method that provides semi-quantitative validation, SRM/MRM offers a highly specific and sensitive mass spectrometry-based approach capable of both relative and absolute quantification. By employing these orthogonal strategies, researchers can significantly increase the confidence in their quantitative protein data, paving the way for more impactful discoveries in both basic research and clinical applications.
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Development and Validation of Multiple Reaction Monitoring (MRM) Assays for Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. Statistical characterization of multiple-reaction monitoring mass spectrometry (MRM-MS) assays for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Benchmarking DL-Aspartic Acid-¹³C,¹⁵N Against Unlabeled Aspartic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Aspartic acid-¹³C,¹⁵N and its unlabeled counterpart, offering insights into their respective applications, analytical performance, and the experimental protocols necessary for their evaluation. While direct, publicly available, head-to-head benchmark studies are limited, this document synthesizes established principles of analytical chemistry and metabolic analysis to present a robust comparative framework.
Introduction
DL-Aspartic acid is a non-essential amino acid that plays a pivotal role in numerous metabolic pathways, including the urea (B33335) cycle, gluconeogenesis, and the citric acid cycle.[1][2] It also functions as a neurotransmitter in the central nervous system.[3] The stable isotope-labeled form, DL-Aspartic acid-¹³C,¹⁵N, serves as a powerful tool in biomedical research, enabling precise tracking and quantification of metabolic processes.[][5] This guide will delineate the key differences and comparative advantages of utilizing the labeled versus the unlabeled form in experimental settings.
Physicochemical Properties
The primary physical difference between DL-Aspartic acid-¹³C,¹⁵N and unlabeled DL-Aspartic acid is their molecular weight, a direct result of the incorporation of heavier isotopes. This mass difference is the cornerstone of their differentiation in mass spectrometry-based analyses. From a chemical perspective, their reactivity and involvement in biological pathways are identical, allowing the labeled compound to serve as a true tracer for its unlabeled counterpart.[]
| Property | Unlabeled DL-Aspartic Acid | DL-Aspartic Acid-¹³C,¹⁵N |
| Molecular Formula | C₄H₇NO₄ | ¹³C₄H₇¹⁵NO₄ |
| Average Mass (Da) | 133.10 | ~138.07 |
| Monoisotopic Mass (Da) | 133.0375 | 138.0485 |
| Primary Use | Biological component, analytical standard | Tracer, internal standard for quantification[] |
Analytical Performance Comparison
The utility of DL-Aspartic acid-¹³C,¹⁵N becomes most apparent in analytical applications, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
In mass spectrometry, the mass difference between the labeled and unlabeled forms allows for clear differentiation and quantification. When used as an internal standard in isotope dilution mass spectrometry, DL-Aspartic acid-¹³C,¹⁵N enables highly accurate and precise quantification of unlabeled aspartic acid in complex biological matrices.[6][7]
| Parameter | Unlabeled DL-Aspartic Acid | DL-Aspartic Acid-¹³C,¹⁵N | Rationale |
| Limit of Detection (LOD) | Dependent on instrument sensitivity and matrix effects. | Similar to unlabeled, but its primary role is not detection at the limit but accurate quantification. | The labeled compound is added at a known concentration to serve as a reference. |
| Limit of Quantification (LOQ) | Reliant on reproducible signal intensity above background. | Enables highly accurate and reproducible quantification of the unlabeled analyte.[6] | The ratio of the signal from the unlabeled analyte to the known concentration of the labeled standard is used for quantification. |
| Linearity | Determined by the detector's dynamic range for the analyte. | Used to establish the linear range of quantification for the unlabeled analyte across a range of concentrations. | A calibration curve is generated using a fixed amount of the labeled standard and varying concentrations of the unlabeled analyte. |
| Precision (%RSD) | Subject to variations in sample preparation and instrument response. | Significantly improves precision by correcting for sample loss during preparation and fluctuations in instrument performance.[8] | As an internal standard, it experiences the same processing as the analyte, normalizing for variations. |
| Accuracy (%Recovery) | Can be affected by matrix effects and extraction efficiency. | Enhances accuracy by compensating for matrix-induced signal suppression or enhancement and incomplete extraction.[8] | The recovery of the labeled standard is assumed to be identical to that of the unlabeled analyte. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, the presence of ¹³C and ¹⁵N isotopes in DL-Aspartic acid-¹³C,¹⁵N provides distinct advantages for structural and metabolic studies. Both ¹³C and ¹⁵N are NMR-active nuclei, allowing for a range of multidimensional experiments that are not possible with the unlabeled compound.[]
| Parameter | Unlabeled DL-Aspartic Acid | DL-Aspartic Acid-¹³C,¹⁵N | Rationale |
| ¹H NMR | Standard proton spectrum. | Similar proton spectrum, but with visible J-coupling to ¹³C and ¹⁵N, which can complicate simple spectra but provides structural information. | The spin-spin coupling between protons and the adjacent heavy isotopes provides connectivity data. |
| ¹³C NMR | Natural abundance (~1.1%) ¹³C spectrum requires longer acquisition times. | Highly sensitive ¹³C detection due to enrichment. Enables advanced experiments like HSQC and HMBC.[9] | The high abundance of ¹³C significantly enhances the signal-to-noise ratio. |
| ¹⁵N NMR | Natural abundance (~0.37%) ¹⁵N is very insensitive. | Enables direct observation of nitrogen and its environment through experiments like ¹H-¹⁵N HSQC.[10] | The high enrichment of ¹⁵N makes nitrogen NMR feasible and highly informative. |
| Structural Analysis | Limited to ¹H-¹H correlations (e.g., COSY, NOESY). | Enables detailed structural elucidation through heteronuclear correlation experiments (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC).[] | The ability to correlate protons with their directly attached carbons and nitrogens provides a powerful tool for assigning chemical shifts and determining molecular structure. |
| Metabolic Flux Analysis | Not suitable for tracing metabolic pathways. | Ideal for tracing the metabolic fate of aspartic acid through complex biochemical networks.[11][12] | The heavy isotopes act as a tag, allowing researchers to follow the incorporation and transformation of the molecule. |
Experimental Protocols
Quantitative Analysis of Aspartic Acid in Plasma using Isotope Dilution LC-MS/MS
This protocol describes the use of DL-Aspartic acid-¹³C,¹⁵N as an internal standard for the accurate quantification of endogenous aspartic acid in a biological matrix.
a. Sample Preparation:
-
Spiking: To 100 µL of plasma, add 10 µL of a known concentration of DL-Aspartic acid-¹³C,¹⁵N solution (e.g., 10 µg/mL).
-
Protein Precipitation: Add 400 µL of cold methanol (B129727) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).
-
MRM Transition for Unlabeled Aspartic Acid: Monitor the transition from the precursor ion (m/z 134.0) to a characteristic product ion.
-
MRM Transition for Labeled Aspartic Acid: Monitor the transition from the precursor ion (e.g., m/z 139.0 for ¹³C₄,¹⁵N) to its corresponding product ion.
-
c. Data Analysis:
-
Calculate the peak area ratio of the unlabeled aspartic acid to the labeled internal standard.
-
Construct a calibration curve by analyzing standards with known concentrations of unlabeled aspartic acid and a fixed concentration of the labeled internal standard.
-
Determine the concentration of aspartic acid in the plasma sample by interpolating its peak area ratio on the calibration curve.
Metabolic Flux Analysis using DL-Aspartic acid-¹³C,¹⁵N and NMR Spectroscopy
This protocol outlines how to trace the metabolic fate of aspartic acid in cell culture.
a. Cell Culture and Labeling:
-
Culture cells in a standard medium to the desired confluence.
-
Replace the standard medium with a medium containing DL-Aspartic acid-¹³C,¹⁵N at a known concentration.
-
Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled aspartic acid.
b. Metabolite Extraction:
-
Quench the metabolism rapidly by washing the cells with ice-cold saline.
-
Extract the intracellular metabolites using a cold solvent mixture (e.g., methanol:water, 80:20).
-
Collect the cell extract and centrifuge to remove cell debris.
-
Dry the supernatant.
c. NMR Sample Preparation:
-
Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) for NMR analysis.[13][14]
-
Transfer the sample to an NMR tube.
d. NMR Data Acquisition:
-
Acquire a series of NMR spectra, including:
e. Data Analysis:
-
Identify the metabolites that show cross-peaks in the HSQC spectra, indicating the incorporation of ¹³C and ¹⁵N.
-
Analyze the coupling patterns in the ¹H and ¹³C spectra to determine the specific positions of the labels within the newly synthesized molecules.
-
Map the flow of the isotopes through the metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Aspartic Acid? [synapse.patsnap.com]
- 3. PathWhiz [smpdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
- 8. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. beregond.bham.ac.uk [beregond.bham.ac.uk]
A Researcher's Guide to Confirming the Identity of 13C,15N-Labeled Peptides in Complex Mixtures
For researchers, scientists, and drug development professionals working with complex biological mixtures, the accurate identification of ¹³C,¹⁵N-labeled peptides is paramount for quantitative proteomics and the study of protein dynamics, structure, and function. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into their respective methodologies, present comparative data, and provide detailed experimental protocols to assist in selecting the most appropriate strategy for your research needs.
Methodological Approaches: Mass Spectrometry vs. NMR Spectroscopy
The two principal technologies for identifying and characterizing ¹³C,¹⁵N-labeled peptides are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each offers distinct advantages and is suited to different aspects of peptide analysis.
Mass Spectrometry (MS) has become a cornerstone of proteomics due to its high sensitivity and throughput.[1] For labeled peptides, MS-based approaches excel at determining the mass shift introduced by the heavy isotopes, which allows for confident identification and quantification.[] Tandem mass spectrometry (MS/MS) further fragments the peptides, providing sequence information that, when combined with the mass shift, unequivocally confirms the peptide's identity.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy , on the other hand, provides unparalleled insight into the three-dimensional structure and dynamics of peptides and proteins in solution.[4] For ¹³C,¹⁵N-labeled peptides, NMR experiments like the ¹H-¹⁵N HSQC provide a unique "fingerprint" of the protein, where each amino acid residue gives rise to a specific signal.[] This makes it a powerful tool for studying protein folding and interactions.[]
Comparative Analysis of Techniques
The choice between MS and NMR often depends on the specific research question, the complexity of the sample, and the level of detail required. The following table summarizes the key performance characteristics of each technique for the analysis of ¹³C,¹⁵N-labeled peptides.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Identification and quantification of peptides | Structural and dynamic analysis of peptides and proteins |
| Sensitivity | High (femtomole to attomole range)[1] | Low (micromolar to millimolar range)[1] |
| Resolution | High mass resolution allows for accurate mass determination[5] | Atomic-level structural resolution[6] |
| Sample Complexity | Well-suited for highly complex mixtures[7] | Best suited for purified or less complex samples |
| Throughput | High | Low |
| Information Provided | Peptide sequence, post-translational modifications, relative and absolute quantification | 3D structure, dynamics, protein folding, molecular interactions[][6] |
| Data Analysis | Requires sophisticated software for spectral interpretation and database searching[8] | Complex spectral assignment, especially for larger molecules[6] |
Experimental Workflows and Protocols
To effectively utilize these techniques, it is crucial to follow well-established experimental protocols. Below are generalized workflows and detailed protocols for both MS- and NMR-based analysis of ¹³C,¹⁵N-labeled peptides.
Mass Spectrometry Workflow for Labeled Peptide Identification
The overall workflow for identifying ¹³C,¹⁵N-labeled peptides by mass spectrometry typically involves metabolic labeling of cells, protein extraction and digestion, followed by LC-MS/MS analysis.
This protocol is suitable for proteins that have been extracted and purified in solution.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein extract in a buffer containing a denaturant (e.g., 8 M urea).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.[8]
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to less than 1 M.
-
Add trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.[9]
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents.[8]
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[8]
-
NMR Spectroscopy Workflow for Labeled Peptide Analysis
The workflow for NMR analysis focuses on preparing a highly pure and concentrated sample of the labeled peptide or protein for structural analysis.
This protocol outlines the general steps for preparing a labeled peptide sample for NMR analysis.
-
Expression and Purification:
-
Overexpress the ¹³C,¹⁵N-labeled peptide or protein in a suitable expression system (e.g., E. coli) using labeled minimal media.[10]
-
Purify the peptide to >95% purity using chromatographic techniques such as affinity and size-exclusion chromatography, followed by high-performance liquid chromatography (HPLC) if necessary.[10]
-
-
Buffer Exchange and Concentration:
-
Exchange the purified peptide into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5). The buffer should not contain any signals that overlap with the peptide signals.
-
Concentrate the peptide sample to the desired concentration (typically 0.1 - 1 mM) using centrifugal filter units.
-
-
Final Sample Preparation:
-
Add 5-10% (v/v) deuterium (B1214612) oxide (D₂O) to the sample for the NMR lock.
-
Transfer the final sample to a high-quality NMR tube.
-
Concluding Remarks
The confirmation of ¹³C,¹⁵N-labeled peptide identity in complex mixtures is a critical step in many areas of life science research. Mass spectrometry offers a high-sensitivity, high-throughput solution for identifying and quantifying these peptides, making it ideal for large-scale proteomic studies.[1] In contrast, NMR spectroscopy provides detailed structural and dynamic information that is unattainable by other means, though it requires higher sample concentrations and is lower in throughput.[1][4] The choice of technique will ultimately be dictated by the specific scientific question being addressed. By understanding the principles, strengths, and limitations of each method, researchers can design robust experiments that yield high-quality, reproducible data.
References
- 1. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 3. Collection - Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - Journal of the American Society for Mass Spectrometry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
A Researcher's Guide to Statistical Validation of Quantitative Proteomics Data from Labeled Experiments
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and accelerating drug development, quantitative proteomics has emerged as an indispensable tool. By measuring the abundance of thousands of proteins, researchers can gain unprecedented insights into cellular mechanisms, disease states, and therapeutic responses. Labeled proteomics, employing techniques such as SILAC, TMT, and iTRAQ, offers a robust framework for relative and absolute quantification. However, the generation of vast and complex datasets necessitates rigorous statistical validation to distinguish true biological signals from experimental noise. This guide provides an objective comparison of statistical validation strategies for labeled quantitative proteomics data, supported by experimental considerations and data presentation best practices.
The Critical Role of Statistical Validation
Due to the inherent variability in proteomics experiments, from sample preparation to mass spectrometry analysis, statistical methods are essential to confidently identify differentially abundant proteins.[1][2] The primary goal is to minimize both false positives (identifying a protein as changing when it is not) and false negatives (failing to identify a genuinely changing protein).[3] Key statistical concepts that underpin this validation include p-values, which assess the probability that an observed difference is due to chance, and the False Discovery Rate (FDR), which controls for the accumulation of false positives when performing thousands of statistical tests simultaneously.[4] An FDR-adjusted p-value (often called a q-value) of 0.05, for instance, implies that 5% of the statistically significant results are likely to be false positives.[3]
Comparison of Popular Labeling Strategies
The choice of labeling strategy significantly influences the experimental design and subsequent data analysis. The three most common methods—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ)—each possess unique advantages and limitations.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Metabolic labeling in vivo by incorporating heavy stable isotope-labeled amino acids (e.g., Arginine, Lysine) into proteins during cell growth.[5][6] | Chemical labeling in vitro of peptides at the N-terminus and lysine (B10760008) residues with isobaric tags.[5][6] | Chemical labeling in vitro of peptides with isobaric tags, similar to iTRAQ.[5][7] |
| Multiplexing | Typically 2-3 plex, though higher multiplexing is possible with specific amino acids.[5][8] | 4-plex or 8-plex.[6][9] | Up to 18-plex with TMTpro reagents.[7][8] |
| Sample Types | Primarily applicable to actively dividing cells in culture.[10][11] | Broadly applicable to any protein sample, including tissues and clinical specimens.[6][12] | Applicable to a wide range of sample types, similar to iTRAQ.[5][7] |
| Advantages | High accuracy and precision due to early sample mixing, minimizing downstream variability.[10][11] Avoids chemical labeling artifacts.[5] | High multiplexing capacity allows for more conditions or replicates in a single run.[6][9] Good for studies with limited sample material.[13] | Higher multiplexing capabilities than iTRAQ, increasing throughput and statistical power.[5][7] |
| Limitations | Not suitable for non-dividing cells or tissue samples.[10] Can be time-consuming to ensure complete label incorporation.[5] | Potential for ratio compression, underestimating the magnitude of change.[12] Requires careful normalization. | Also susceptible to ratio compression. The complexity of the data requires sophisticated analysis software.[5] |
Statistical Analysis Workflow and Methodologies
A typical statistical analysis workflow for labeled proteomics data involves several key steps, from data preprocessing to the identification of significantly regulated proteins.
Caption: A generalized workflow for the statistical analysis of labeled quantitative proteomics data.
Comparison of Statistical Tests
Several statistical tests can be applied to identify differentially expressed proteins. The choice of test depends on the experimental design.
| Statistical Test | Description | When to Use | Considerations |
| Student's t-test | Compares the means of two groups.[14] | Simple pairwise comparisons (e.g., control vs. treatment). | Assumes data is normally distributed and has equal variances. |
| ANOVA (Analysis of Variance) | Compares the means of two or more groups.[15] | Experiments with multiple conditions or groups. | Assumes data is normally distributed and has equal variances across groups. |
| LIMMA (Linear Models for Microarray Data) | An empirical Bayes moderated t-test that is more powerful for small sample sizes.[1][16] | Widely used for proteomics data, especially with a limited number of replicates.[14] Borrows information across all proteins to improve variance estimates. | |
| SAM (Significance Analysis of Microarrays) | A non-parametric method that uses permutations to estimate the FDR.[1] | Useful when the assumptions of parametric tests are not met. | Can be computationally intensive. |
| ROTS (Reproducibility-Optimized Test Statistic) | A data-driven method that aims to maximize the reproducibility of the top-ranked differentially expressed proteins.[16] | Shown to perform well with various omics data, including proteomics.[16] | Optimizes for reproducibility, which can be a key goal in biomarker discovery. |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to generating high-quality, reproducible data. Below are summarized methodologies for the key labeling techniques.
SILAC Experimental Protocol
-
Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in "light" medium containing normal amino acids (e.g., ¹²C₆-Arginine, ¹²C₆-Lysine), while the other is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine) for at least five cell divisions to ensure complete incorporation.[8]
-
Sample Preparation: Harvest the "light" and "heavy" cell populations and lyse them. Combine the lysates in a 1:1 ratio based on protein concentration.[15]
-
Protein Digestion: Reduce and alkylate the protein mixture, followed by digestion with an enzyme like trypsin.[15]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]
-
Data Analysis: Identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
Caption: A simplified experimental workflow for SILAC-based quantitative proteomics.
iTRAQ/TMT Experimental Protocol
-
Protein Extraction and Digestion: Extract proteins from each sample (up to 8 for iTRAQ, up to 18 for TMTpro). Reduce, alkylate, and digest the proteins into peptides.[6][17]
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag according to the manufacturer's protocol.[6][17]
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.[6]
-
Fractionation: To reduce sample complexity, the pooled peptide mixture is often fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography.[12]
-
LC-MS/MS Analysis: Analyze each fraction by LC-MS/MS. During fragmentation, the isobaric tags release reporter ions of different masses, which are used for quantification.[6][13]
-
Data Analysis: Identify peptides from the MS/MS spectra and quantify the relative abundance of proteins based on the intensity of the reporter ions.
Caption: A general experimental workflow for iTRAQ and TMT-based quantitative proteomics.
Conclusion
The statistical validation of quantitative proteomics data is a multi-faceted process that is crucial for the generation of reliable and reproducible results. The choice of labeling strategy—SILAC, iTRAQ, or TMT—should be guided by the specific research question, sample type, and desired level of multiplexing.[5] A thorough understanding of the underlying statistical principles and the application of appropriate statistical tests are paramount for accurately identifying differentially abundant proteins. By adhering to rigorous experimental protocols and employing sound statistical analysis workflows, researchers can confidently translate their proteomics data into meaningful biological insights, thereby advancing our understanding of health and disease and paving the way for novel therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. statomics.github.io [statomics.github.io]
- 3. P-values, False Discovery Rate (FDR) and q-values - TotalLab [totallab.com]
- 4. prabig-prostar.univ-lyon1.fr [prabig-prostar.univ-lyon1.fr]
- 5. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 6. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 7. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. iTRAQ/TMT-Based PTM Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Normalization and Statistical Analysis of Quantitative Proteomics Data Generated by Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Considerations for Quantitative Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relative Quantification: iTRAQ & TMT [bpmsf.ucsd.edu]
A Researcher's Guide to Comparing the Efficiency of Labeled Amino Acids in SILAC
For Researchers, Scientists, and Drug Development Professionals
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the accurate relative quantification of proteins between different cell populations. The efficiency and accuracy of a SILAC experiment are fundamentally dependent on the choice of isotopically labeled amino acids and the complete incorporation of these "heavy" amino acids into the proteome. This guide provides an objective comparison of the performance of different labeled amino acids, supported by experimental data and detailed protocols, to aid researchers in designing robust quantitative proteomics experiments.
Key Labeled Amino Acids in SILAC: A Comparative Overview
The most commonly used amino acids for SILAC are L-Arginine (Arg) and L-Lysine (Lys). This is because the widely used protease, trypsin, cleaves proteins at the C-terminus of these residues, ensuring that nearly all resulting peptides (except the C-terminal peptide) will contain a labeled amino acid, making them quantifiable.[1]
Quantitative Performance of Common SILAC Amino Acids
The choice of isotopic label influences the mass shift of the peptide in the mass spectrometer, which is crucial for distinguishing between "light," "medium," and "heavy" peptide pairs in multiplexed experiments.
| Labeled Amino Acid | Isotopic Composition | Mass Shift (Da) | Common Application | Key Considerations |
| L-Arginine | ||||
| "Medium" Arginine | 13C6 | +6 | 2-plex and 3-plex SILAC | Susceptible to metabolic conversion to Proline. |
| "Heavy" Arginine | 13C6, 15N4 | +10 | 2-plex and 3-plex SILAC | Larger mass shift is beneficial for resolving peptide pairs.[2] |
| L-Lysine | ||||
| "Medium" Lysine | 4,4,5,5-D4 | +4 | 3-plex SILAC | Deuterated labels can sometimes cause a slight shift in chromatographic retention time. |
| "Heavy" Lysine | 13C6 | +6 | 2-plex SILAC | Commonly used in combination with heavy Arginine. |
| "Heavy" Lysine | 13C6, 15N2 | +8 | 3-plex SILAC | Provides a distinct mass shift for multiplexing.[3] |
Achieving High Labeling Efficiency: A Critical Step
For accurate quantification, it is crucial to achieve near-complete incorporation (>97%) of the heavy amino acids into the cellular proteome.[4] This is typically accomplished by culturing cells for at least five to six cell doublings in SILAC medium.[5][6] Incomplete labeling can lead to an underestimation of the heavy-to-light ratios, skewing the quantitative results.[4]
Factors Influencing Labeling Efficiency:
-
Cell Doubling Time: Slower-growing cells will require a longer adaptation phase to achieve complete labeling.
-
Amino Acid Concentration: The concentration of labeled amino acids in the medium should be optimized for each cell line.
-
Dialyzed Serum: It is essential to use dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled ("light") amino acids.[7]
The Arginine-to-Proline Conversion Challenge
A significant challenge in SILAC is the metabolic conversion of arginine to proline by some cell lines, which can complicate data analysis and lead to inaccurate quantification.[8][9] This conversion results in "heavy" proline-containing peptides, splitting the isotopic envelope and reducing the intensity of the primary heavy arginine-labeled peptide peak.
Strategies to Mitigate Arginine-to-Proline Conversion:
-
Supplementation with Unlabeled Proline: Adding excess unlabeled L-proline (e.g., 200 mg/L) to the SILAC medium can effectively suppress the conversion of heavy arginine to heavy proline.[8][10]
-
Use of 15N4-Arginine: An experimental strategy to correct for this artifact involves using [15N4]-arginine in the "light" condition and [13C6,15N4]-arginine in the "heavy" condition. This ensures that heavy proline is formed at the same rate in both cell populations, providing an internal correction.[7]
-
Addition of L-Ornithine: Supplementing the medium with L-ornithine has been shown to be highly effective in reducing arginine conversion.[11]
Experimental Protocols
Detailed Protocol for a 2-Plex SILAC Experiment in HeLa Cells
This protocol outlines the key steps for a standard SILAC experiment comparing a control ("light") and a treated ("heavy") cell population.
Phase 1: Adaptation and Labeling (Approx. 2 weeks)
-
Media Preparation:
-
Light Medium: Prepare SILAC-grade DMEM deficient in L-lysine and L-arginine. Supplement with "light" L-lysine (146 mg/L) and "light" L-arginine (84 mg/L). Add 10% dialyzed Fetal Bovine Serum (dFBS).[4]
-
Heavy Medium: Prepare SILAC-grade DMEM deficient in L-lysine and L-arginine. Supplement with "heavy" 13C6-L-lysine and 13C6, 15N4-L-arginine at concentrations equivalent to their light counterparts, adjusting for molecular weight differences.[4] Add 10% dFBS.
-
-
Cell Culture:
-
Culture two separate populations of HeLa cells.
-
Grow one population in the "light" medium and the other in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure >95% labeling efficiency.[5]
-
-
Verification of Labeling Efficiency (Recommended):
-
After the adaptation phase, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm near-complete incorporation of the heavy amino acids.
-
Phase 2: Experimental Treatment and Sample Preparation (1-2 days)
-
Treatment: Apply the experimental treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells.
-
Cell Harvest and Lysis:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.[12]
-
-
Protein Digestion:
-
Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Tryptic Digestion: Digest the protein mixture with trypsin overnight at 37°C.[13]
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent.
Phase 3: Mass Spectrometry and Data Analysis (2-3 days)
-
LC-MS/MS Analysis:
-
Data Analysis:
Visualizing SILAC Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: General workflow for a 2-plex SILAC experiment.
Case Study: EGFR Signaling Pathway
SILAC is a powerful tool for dissecting dynamic signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR).
Caption: Simplified EGFR signaling pathway.
By using SILAC, researchers can quantify changes in the phosphorylation status and abundance of proteins within this pathway upon EGF stimulation, providing insights into the dynamic regulation of cell growth and proliferation.
References
- 1. chempep.com [chempep.com]
- 2. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions [agris.fao.org]
- 11. Assessing the impact of minimizing arginine conversion in fully defined SILAC culture medium in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ckisotopes.com [ckisotopes.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC Quantitation | Thermo Fisher Scientific - BG [thermofisher.com]
- 15. prospector.ucsf.edu [prospector.ucsf.edu]
Head-to-head comparison of different software for analyzing labeled metabolomics data
For researchers, scientists, and drug development professionals navigating the complex landscape of metabolomics, the choice of data analysis software is a critical decision that can significantly impact the interpretation of experimental results. This guide provides an objective comparison of prominent software tools designed for the analysis of labeled metabolomics data, offering insights into their performance, features, and the experimental protocols they support.
The analysis of data from stable isotope tracing studies is a multifaceted process that involves tracking the incorporation of labeled atoms through metabolic pathways to elucidate fluxes and pathway activities. A variety of software solutions are available, each with its own strengths and weaknesses. This guide focuses on a head-to-head comparison of four popular software packages: MetaboAnalyst, Escher-Trace, INCA, and 13CFLUX2.
Quantitative Performance and Feature Comparison
| Feature | MetaboAnalyst | Escher-Trace | INCA (Isotopomer Network Compartmental Analysis) | 13CFLUX2 |
| Primary Function | Statistical analysis, functional annotation, and visualization of metabolomics data. | Pathway-based visualization and analysis of stable isotope tracing data. | 13C-Metabolic Flux Analysis (MFA) for both steady-state and isotopically non-stationary data. | High-performance 13C-Metabolic Flux Analysis (MFA). |
| Core Capabilities | Supports a wide range of statistical analyses including t-tests, ANOVA, PCA, PLS-DA, and clustering. It also offers pathway analysis, enrichment analysis, and biomarker analysis.[1] | Corrects for natural isotope abundance, generates publication-quality graphs of metabolite labeling, and presents data in the context of annotated metabolic pathways.[2][3] | Performs flux estimation by minimizing the sum-of-squared residuals between simulated and experimental measurements. Supports both stationary and non-stationary MFA.[4][5] | High-performance simulation and flux estimation for large-scale metabolic networks. Optimized for speed and scalability.[6][7] |
| User Interface | Web-based graphical user interface (GUI) and an R package (MetaboAnalystR) for more advanced users.[8] | Web-based graphical user interface (GUI) built on the Escher pathway visualization platform.[2][9] | MATLAB-based with a graphical user interface (GUI) and command-line functionality.[5][10] | Command-line tool with results often visualized using the multi-platform software Omix.[6] |
| Quantitative Output | Statistical significance (p-values), fold changes, and various metrics from multivariate analyses. | Mass isotopomer distributions, fractional enrichment, and relative abundances.[2][11] | Estimated metabolic fluxes with confidence intervals, goodness-of-fit statistics (Chi-square test).[4][12] | Optimized flux distributions and confidence intervals.[13] |
| Performance Highlights | User-friendly interface makes complex statistical analysis accessible to a broad range of researchers.[14] | Interactive visualization capabilities facilitate the exploration of labeling patterns within metabolic pathways.[3][9] | Recognized for its accuracy and its ability to integrate data from both MS and NMR platforms.[4][15][16] Can improve the precision of flux estimations by up to 50% when combining datasets.[4][17] | Reported to be 100 to 10,000 times faster than its predecessor, with EMU-based simulations taking only milliseconds on a standard workstation.[6][7] |
| Limitations | While it has pathway analysis features, it is not specifically designed for in-depth metabolic flux analysis from labeled data. | Primarily a visualization tool; does not perform flux calculations. Best suited for single tracer studies with GC-MS data.[3] | Requires a good understanding of metabolic modeling and MATLAB. | Steeper learning curve due to its command-line interface and focus on computational efficiency.[6] |
Experimental Protocols
The successful analysis of labeled metabolomics data is critically dependent on a well-designed experimental protocol. Below is a generalized workflow, followed by specific considerations for each of the compared software tools.
General Experimental Workflow for Stable Isotope Tracing
A typical stable isotope tracing experiment involves the following key steps:
-
Cell Culture and Isotope Labeling: Cells are cultured in a defined medium and then switched to a medium containing a stable isotope-labeled substrate (e.g., ¹³C-glucose). The duration of labeling is crucial and depends on the pathways of interest and whether the goal is to achieve isotopic steady state.
-
Metabolite Quenching and Extraction: Metabolic activity is rapidly quenched to preserve the in vivo metabolic state. This is often achieved by rapid cooling with liquid nitrogen. Metabolites are then extracted from the cells, typically using a cold solvent like methanol (B129727) or a methanol/water mixture.
-
Sample Analysis by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR): The extracted metabolites are analyzed to determine the mass isotopomer distributions (MIDs), which reflect the incorporation of the stable isotope label.
-
Data Processing and Analysis: The raw data from the analytical instruments is processed to identify metabolites and quantify their labeling patterns. This is where the specialized software tools come into play.
Software-Specific Experimental Considerations
-
MetaboAnalyst: The input data for MetaboAnalyst is typically a table of metabolite concentrations or peak intensities, with samples in rows and variables (metabolites) in columns. The data needs to be properly formatted with sample names and group labels.[14] While not its primary function, pre-processed labeling data (e.g., fractional enrichment) can be analyzed using its statistical tools.
-
Escher-Trace: This tool is designed to take in baseline-corrected mass spectrometry data in CSV format.[2][11] The software can then perform natural abundance correction. The experimental design should ideally include an internal standard for normalization of metabolite abundances.[2][11]
-
INCA: INCA requires a more detailed model of the metabolic network, including reaction stoichiometry and atom transitions.[5] The experimental data input includes measured fluxes (e.g., substrate uptake and product secretion rates) and mass isotopomer distributions of key metabolites.[18] The software can handle data from both steady-state and non-stationary labeling experiments.[5]
-
13CFLUX2: Similar to INCA, 13CFLUX2 requires a defined metabolic and isotopic network model, often specified in a format like FluxML.[6] The input data consists of mass isotopomer distributions from MS or other analytical techniques. The software is particularly well-suited for large-scale datasets and complex metabolic models.
Visualizing Metabolic Pathways and Workflows
To facilitate a deeper understanding of the underlying biological processes and analytical workflows, we provide diagrams generated using the Graphviz DOT language.
Experimental Workflow for Labeled Metabolomics
Central Carbon Metabolism: Glycolysis and TCA Cycle
References
- 1. Pathway Analysis [metaboanalyst.ca]
- 2. Escher-Trace: a web application for pathway-based visualization of stable isotope tracing data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. juser.fz-juelich.de [juser.fz-juelich.de]
- 8. MetaboAnalyst [metaboanalyst.ca]
- 9. researchgate.net [researchgate.net]
- 10. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 11. researchgate.net [researchgate.net]
- 12. Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. labplan.ie [labplan.ie]
- 15. researchgate.net [researchgate.net]
- 16. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 17. INCA 2.0: A tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Validating Novel Metabolic Pathways: A Comparative Guide to DL-Aspartic Acid-¹³C,¹⁵N Tracing
For Researchers, Scientists, and Drug Development Professionals
The elucidation of novel metabolic pathways is a cornerstone of biological research and drug development. Stable isotope tracing, a powerful technique to map the flow of atoms through metabolic networks, is central to this endeavor. This guide provides a comprehensive comparison of DL-Aspartic acid-¹³C,¹⁵N with other commonly used tracers for validating metabolic pathways. We present supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal tracing strategy for their specific research questions.
Introduction to Metabolic Pathway Tracing with Stable Isotopes
Stable isotope tracing involves introducing a metabolite labeled with a heavy isotope (e.g., ¹³C, ¹⁵N) into a biological system and tracking its incorporation into downstream metabolites. This allows for the determination of metabolic fluxes, the identification of active pathways, and the discovery of novel biochemical transformations. The choice of isotopic tracer is critical and depends on the specific metabolic pathways under investigation.
DL-Aspartic acid-¹³C,¹⁵N is a valuable tracer due to its central role in both carbon and nitrogen metabolism. Aspartate is a key node, linking the tricarboxylic acid (TCA) cycle with amino acid and nucleotide biosynthesis. The dual labeling of carbon and nitrogen provides a unique advantage in simultaneously tracking the fate of both atoms, offering a more comprehensive view of metabolic networks.
Comparison of DL-Aspartic acid-¹³C,¹⁵N with Alternative Tracers
The selection of an appropriate isotopic tracer is paramount for the success of a metabolic flux analysis experiment. While ¹³C-glucose and ¹³C-glutamine are the most commonly used tracers, DL-Aspartic acid-¹³C,¹⁵N offers distinct advantages for studying specific metabolic routes.
| Tracer | Primary Metabolic Pathways Traced | Advantages | Disadvantages |
| DL-Aspartic acid-¹³C,¹⁵N | TCA cycle anaplerosis, amino acid biosynthesis, nucleotide biosynthesis, nitrogen metabolism.[1] | - Simultaneously traces carbon and nitrogen flux.- Directly probes pathways connected to oxaloacetate.- Provides insights into the interplay between carbon and nitrogen metabolism. | - May have slower uptake and metabolism compared to glucose.- Less informative for glycolytic pathways. |
| [U-¹³C]-Glucose | Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA cycle, serine biosynthesis, fatty acid synthesis. | - Traces the central carbon metabolism backbone.- High uptake and rapid metabolism in most cell types.- Well-established protocols and data analysis workflows.[2][3] | - Does not provide information on nitrogen metabolism.- Can lead to complex labeling patterns that are challenging to interpret. |
| [U-¹³C, ¹⁵N]-Glutamine | TCA cycle anaplerosis, amino acid biosynthesis, nucleotide biosynthesis, nitrogen metabolism.[1] | - Traces both carbon and nitrogen metabolism.- Key substrate for rapidly proliferating cells.- Reveals insights into glutaminolysis. | - May not efficiently label all TCA cycle intermediates in certain cell types.- Its metabolism can be highly context-dependent. |
Quantitative Performance Comparison
While direct head-to-head quantitative comparisons of flux precision between these tracers are limited in the literature, we can infer their performance based on their entry points into metabolism. A study evaluating various ¹³C tracers in mammalian cells demonstrated that the choice of tracer significantly impacts the precision of flux estimates for different pathways. For instance, [1,2-¹³C₂]glucose was found to be optimal for estimating fluxes in glycolysis and the pentose phosphate pathway, whereas [U-¹³C₅]glutamine was superior for analyzing the TCA cycle.[4]
Based on its metabolic role, DL-Aspartic acid-¹³C,¹⁵N is expected to provide high precision for fluxes related to:
-
Aspartate aminotransferase (AST)
-
Asparagine synthetase (ASNS)
-
The malate-aspartate shuttle
-
Purine and pyrimidine (B1678525) biosynthesis
Experimental Protocols
The successful application of stable isotope tracing relies on meticulous experimental design and execution. Below are detailed protocols for utilizing DL-Aspartic acid-¹³C,¹⁵N and alternative tracers, followed by sample preparation for mass spectrometry analysis.
Experimental Workflow Diagram
Caption: General experimental workflow for stable isotope tracing experiments.
Protocol 1: DL-Aspartic acid-¹³C,¹⁵N Tracing in Cell Culture
-
Cell Seeding: Plate cells at a density that allows them to reach the desired confluency (typically 60-80%) at the time of harvest.
-
Media Preparation: Prepare custom DMEM or RPMI-1640 medium lacking aspartic acid. Supplement this medium with a known concentration of DL-Aspartic acid-¹³C,¹⁵N (e.g., from Cambridge Isotope Laboratories). The concentration should be optimized for the specific cell line and experimental goals.
-
Isotope Labeling: When cells reach the desired confluency, aspirate the regular growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed isotope-labeled medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell line and the metabolic pathway of interest and should be determined empirically (typically ranging from 6 to 24 hours).[5]
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells once with ice-cold saline.
-
Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.
-
Collect the cell extract and centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Protocol 2: Sample Preparation for GC-MS Analysis
For the analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is required to increase their volatility.
-
Drying: Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Derivatization: A common method is silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Add a solution of MTBSTFA in a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to the dried extract.
-
Incubate at an elevated temperature (e.g., 70°C) for a defined period (e.g., 30-60 minutes) to complete the derivatization reaction.[6]
-
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Protocol 3: Sample Preparation for LC-MS/MS Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can often analyze underivatized amino acids.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent compatible with the LC mobile phase (e.g., 50% acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter.
-
Analysis: The sample is then ready for injection into the LC-MS/MS system. A representative method for analyzing ¹³C and ¹⁵N incorporation into polar metabolites utilizes selected reaction monitoring (SRM) with polarity switching and amide hydrophilic interaction liquid chromatography (HILIC).[7]
Protocol 4: Sample Preparation for NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information on the positional isotopomers.
-
Drying and Reconstitution: Dry the metabolite extract and reconstitute it in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
pH Adjustment: Adjust the pH of the sample to a specific value (e.g., 7.0) to ensure consistent chemical shifts.
-
Analysis: Transfer the sample to an NMR tube for analysis. Both 1D and 2D NMR experiments can be performed to determine ¹³C and ¹⁵N enrichment.[8][9]
Data Presentation: Mass Isotopomer Distributions
The primary data obtained from mass spectrometry-based tracer experiments are the mass isotopomer distributions (MIDs) of the measured metabolites. The MID represents the fractional abundance of each isotopologue of a metabolite.
Table 1: Hypothetical Mass Isotopomer Distribution Data for Aspartate
| Tracer | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| DL-Aspartic acid-¹³C,¹⁵N | 0.10 | 0.05 | 0.15 | 0.20 | 0.45 | 0.05 |
| [U-¹³C]-Glucose | 0.25 | 0.15 | 0.30 | 0.25 | 0.05 | 0.00 |
| [U-¹³C, ¹⁵N]-Glutamine | 0.15 | 0.10 | 0.20 | 0.25 | 0.25 | 0.05 |
M+n represents the isotopologue with 'n' heavy isotopes.
Signaling Pathways and Metabolic Maps
Visualizing the metabolic pathways under investigation is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the central metabolic role of aspartate and the flow of isotopes from different tracers.
Caption: Central carbon metabolism showing entry points for different isotopic tracers.
Conclusion
The validation of novel metabolic pathways requires a careful and considered approach to experimental design. While ¹³C-glucose and ¹³C-glutamine are powerful and widely used tracers, DL-Aspartic acid-¹³C,¹⁵N offers a unique and valuable alternative for simultaneously probing carbon and nitrogen metabolism, particularly in pathways connected to the TCA cycle, amino acid, and nucleotide biosynthesis. By providing detailed protocols and comparative data, this guide aims to empower researchers to select the most appropriate tracing strategy to illuminate the intricate workings of cellular metabolism.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beregond.bham.ac.uk [beregond.bham.ac.uk]
- 9. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
A Guide to Inter-Laboratory Comparison of Amino Acid Quantification Using DL-Aspartic acid-13C,15N Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating an inter-laboratory comparison for the quantification of aspartic acid in a common biological matrix, human plasma. It outlines a detailed experimental protocol using a stable isotope-labeled internal standard, DL-Aspartic acid-13C,15N, and presents a hypothetical dataset to illustrate how performance parameters can be compared across different laboratories. The use of a stable isotope-labeled internal standard is a robust method in mass spectrometry-based quantification, as it helps to correct for variability during sample preparation and analysis.[1]
Introduction to Inter-Laboratory Comparison
An inter-laboratory comparison, also known as a ring trial or proficiency test, is a crucial process for validating an analytical method and ensuring the reliability and comparability of results generated by different laboratories.[2][3] By analyzing the same samples, participating laboratories can assess their performance against each other and a reference value. This process is essential for standardizing methodologies, identifying potential sources of error, and ensuring that analytical data is consistent and reproducible.
The core of this comparison is the use of this compound as an internal standard. In isotope dilution mass spectrometry, a known amount of the isotopically labeled standard is added to the sample at the beginning of the workflow.[4] The ratio of the endogenous (unlabeled) analyte to the labeled standard is then measured. This approach significantly improves the accuracy and precision of quantification by correcting for analyte loss during sample preparation and for variations in instrument response.[1]
Hypothetical Inter-Laboratory Study Design
For the purpose of this guide, we will consider a hypothetical study involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was provided with a set of human plasma samples with known concentrations of aspartic acid (Quality Control samples) and a batch of the same this compound internal standard. The objective is to assess the accuracy and precision of each laboratory's quantification of aspartic acid.
The logical flow of this inter-laboratory comparison is depicted in the diagram below.
Caption: Logical workflow of the inter-laboratory comparison study.
Experimental Protocol
The following is a generalized protocol for the quantification of aspartic acid in human plasma using LC-MS/MS and this compound as an internal standard.
3.1. Materials and Reagents
-
Human Plasma (K2-EDTA)
-
This compound (Internal Standard)
-
Aspartic Acid (Unlabeled standard for calibration curve)
-
Sulfosalicylic Acid (for protein precipitation)
-
Formic Acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
3.2. Sample Preparation
The sample preparation workflow involves protein precipitation to remove larger molecules from the plasma sample, which could interfere with the analysis.
Caption: General workflow for plasma sample preparation.
-
To a 50 µL aliquot of plasma, add 5 µL of the this compound internal standard working solution.
-
Add 5 µL of 30% sulfosalicylic acid to precipitate the proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.[5]
-
Transfer the clear supernatant to a new vial.
-
Dilute the supernatant with the initial mobile phase solution before injection.
3.3. LC-MS/MS Analysis
-
LC Column: A column suitable for polar analytes, such as a HILIC column, is recommended.[6]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from high organic to high aqueous to retain and elute aspartic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Specific parent-to-daughter ion transitions for both unlabeled aspartic acid and the 13C,15N-labeled internal standard would be monitored.
3.4. Calibration and Quantification A calibration curve is prepared using known concentrations of unlabeled aspartic acid, with each calibrator also containing the internal standard. The ratio of the peak area of the unlabeled aspartic acid to the peak area of the internal standard is plotted against the concentration of the calibrators. The concentration of aspartic acid in the unknown samples is then determined from this calibration curve.
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data from the three participating laboratories. The performance of each laboratory is evaluated based on accuracy and precision.
Table 1: Quantification of Low Concentration QC Sample (Target: 25 µM)
| Replicate | Lab A (µM) | Lab B (µM) | Lab C (µM) |
| 1 | 24.5 | 26.1 | 23.1 |
| 2 | 25.1 | 25.8 | 23.5 |
| 3 | 24.8 | 26.5 | 22.9 |
| Mean | 24.8 | 26.1 | 23.2 |
| Std Dev | 0.30 | 0.36 | 0.31 |
| RSD (%) | 1.2% | 1.4% | 1.3% |
| Accuracy (%) | 99.2% | 104.4% | 92.8% |
Table 2: Quantification of Medium Concentration QC Sample (Target: 100 µM)
| Replicate | Lab A (µM) | Lab B (µM) | Lab C (µM) |
| 1 | 101.2 | 104.5 | 95.5 |
| 2 | 99.8 | 105.1 | 96.1 |
| 3 | 100.5 | 104.8 | 95.2 |
| Mean | 100.5 | 104.8 | 95.6 |
| Std Dev | 0.70 | 0.30 | 0.46 |
| RSD (%) | 0.7% | 0.3% | 0.5% |
| Accuracy (%) | 100.5% | 104.8% | 95.6% |
Table 3: Quantification of High Concentration QC Sample (Target: 250 µM)
| Replicate | Lab A (µM) | Lab B (µM) | Lab C (µM) |
| 1 | 253.1 | 260.5 | 240.1 |
| 2 | 251.9 | 261.1 | 241.5 |
| 3 | 252.5 | 260.2 | 240.8 |
| Mean | 252.5 | 260.6 | 240.8 |
| Std Dev | 0.60 | 0.46 | 0.70 |
| RSD (%) | 0.2% | 0.2% | 0.3% |
| Accuracy (%) | 101.0% | 104.2% | 96.3% |
Table 4: Summary of Performance Parameters
| Parameter | Lab A | Lab B | Lab C | Acceptance Criteria |
| Average Accuracy | 100.2% | 104.5% | 94.9% | 85-115% |
| Average Precision (RSD) | 0.7% | 0.6% | 0.7% | < 15% |
Interpretation of Results
Based on the hypothetical data:
-
Lab A demonstrates excellent accuracy and precision across all concentration levels, with results very close to the target values.
-
Lab B shows good precision (low RSD), but a consistent positive bias, suggesting a potential systematic error in their calibration or standard preparation.
-
Lab C displays good precision but a consistent negative bias, indicating a possible systematic error leading to underestimation.
All three laboratories fall within the typical acceptance criteria for accuracy and precision in bioanalytical method validation. However, the comparison highlights the systematic differences in their measurements, which might warrant further investigation into their specific laboratory procedures.
Conclusion
This guide outlines the framework for an inter-laboratory comparison for amino acid quantification using this compound as an internal standard. The use of a common, high-purity internal standard is fundamental to achieving comparable results across different laboratories. The detailed protocol and the presentation of a hypothetical dataset provide a clear example of how to structure such a study and evaluate the performance of participating laboratories. The key performance parameters of accuracy and precision are essential for ensuring the reliability and reproducibility of analytical data in research and drug development.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. apps.nelac-institute.org [apps.nelac-institute.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 6. Determination of 27 bovine plasma amino acids and metabolites using zwitterionic-hydrophilic interaction liquid chromatography coupled with isotope dilution electrospray ionization triple quadrupole liquid chromatography-mass spectrometry and the effect of deproteinization timing - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Aspartic Acid-¹³C,¹⁵N: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Aspartic acid-¹³C,¹⁵N, a non-hazardous, stable isotope-labeled amino acid.
While DL-Aspartic acid itself is not classified as a hazardous substance, and its isotopic labeling with ¹³C and ¹⁵N does not impart radioactivity, adherence to proper disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.[1][] Stable isotope-labeled compounds are not radioactive and therefore do not require special handling procedures associated with radioactive materials.[1] The disposal of waste from stable isotope labeling is significantly less complex than that for radioactive isotope labeling.[]
Immediate Safety and Handling
Prior to disposal, it is essential to follow standard laboratory safety protocols when handling DL-Aspartic acid-¹³C,¹⁵N.
| Parameter | Information |
| Appearance | White crystalline powder[] |
| Odor | Odorless[1] |
| Hazards | Not considered hazardous[] |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[1] |
| In case of eye contact | Rinse immediately with plenty of water for at least 15 minutes.[1] |
| In case of skin contact | Wash off immediately with soap and plenty of water.[1] |
| In case of accidental release | Take up mechanically and place in appropriate containers for disposal. Ventilate the affected area.[3][4] |
Disposal Protocol: A Step-by-Step Workflow
The disposal of DL-Aspartic acid-¹³C,¹⁵N should be treated as standard chemical waste, in accordance with your institution's and local regulations.
-
Initial Assessment : Confirm that the DL-Aspartic acid-¹³C,¹⁵N is not mixed with any hazardous substances. If it is, the entire mixture must be treated as hazardous waste.
-
Containerization :
-
Place the waste DL-Aspartic acid-¹³C,¹⁵N in a clearly labeled, sealed, and appropriate waste container.
-
The container must be in good condition and compatible with the chemical.
-
For unused or expired product in its original container, ensure the label is intact and legible.
-
-
Labeling :
-
Label the waste container clearly with the full chemical name: "Waste DL-Aspartic acid-¹³C,¹⁵N".
-
Include the quantity of the waste.
-
Do not use abbreviations or chemical formulas on the primary waste label.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated chemical waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EH&S) department or the designated chemical waste disposal officer to arrange for pickup.
-
Provide them with all necessary information about the waste, including its identity and quantity.
-
-
Record Keeping :
-
Maintain a record of the disposal, including the date, chemical name, and quantity.
-
Crucially, do not dispose of DL-Aspartic acid-¹³C,¹⁵N, or any chemical, down the drain. [3][4]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of DL-Aspartic acid-¹³C,¹⁵N.
Disposal decision workflow for DL-Aspartic acid-¹³C,¹⁵N.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Aspartic acid-13C,15N
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of DL-Aspartic acid-13C,15N. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain the integrity of research activities. This compound is a stable isotope-labeled compound. While stable isotopes are not radioactive, the chemical properties of the compound necessitate careful handling to mitigate potential hazards.[1]
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment. This is the minimum requirement, and a risk assessment for specific procedures may necessitate additional protection.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles meeting ANSI Z87 standards.[1][2][3] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile or other chemically resistant gloves.[1] Gloves should be inspected for tears or degradation before use.[1] | To prevent skin contact with the chemical. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact.[1] | To protect skin and personal clothing from contamination. |
| Respiratory | Not generally required under normal use conditions with adequate ventilation.[4] A dust mask (e.g., N95) may be used for nuisance dust.[5] | DL-Aspartic acid is a powder; engineering controls are the primary means of controlling dust exposure. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of this compound at all stages of use.
Preparation and Weighing
-
Designated Area: Conduct all handling of powdered this compound in a designated area, such as a chemical fume hood or a benchtop with proper ventilation, to prevent cross-contamination.[1]
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when working with larger quantities or if there is a risk of aerosolization.[1]
-
Preventing Contamination: Before weighing, lay down disposable paper on the work surface to contain any potential spills.[6]
-
Weighing: If possible, weigh the compound directly in the receiving vessel to minimize transfer steps. Be mindful that air currents in a fume hood can affect balance accuracy.[6] Use anti-static devices if the powder is prone to static dispersal.[6]
-
Tool Selection: Use clean, designated spatulas or other tools for transferring the powder.[7]
Dissolving and Solution Handling
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound.
-
Container Handling: Always open containers away from your face.[7]
-
Labeling: Immediately and clearly label all containers with the compound name (including isotopic label), concentration, solvent, and date of preparation.
General Laboratory Practices
-
Hygiene: Do not eat, drink, smoke, or apply cosmetics in the laboratory.[1][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]
-
Avoidance of Exposure: Never smell or taste chemicals.[8]
-
Glove Policy: Do not wear gloves outside of the laboratory or when touching common surfaces like doorknobs or phones.[2]
Emergency Procedures
In the event of an emergency, follow these procedures and report the incident to your laboratory supervisor.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][9] Seek medical attention.[8][9] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4][9] Seek medical attention if symptoms persist.[8] |
| Inhalation | Move to fresh air.[4] If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Rinse mouth with water.[9][10] Do NOT induce vomiting. Seek medical attention. |
| Spill | Alert others in the area.[7] Wearing appropriate PPE, cover the spill with an absorbent material, then sweep up and place in a suitable container for disposal.[5] Avoid generating dust.[4] Ventilate the area.[10] |
Disposal Plan
The disposal of this compound and its waste should follow the same procedures as for the unlabeled compound, in accordance with all local, state, and federal regulations for chemical waste.[1]
-
Waste Collection: Collect all waste containing this compound, including contaminated disposable labware and spill cleanup materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. Do not pour any solutions down the drain.[10][11]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. radioactive isotopes: Personal protective equipment (PPE) [radioactiveisotopes-fatitienaha.blogspot.com]
- 4. fishersci.com [fishersci.com]
- 5. uprm.edu [uprm.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. gz-supplies.com [gz-supplies.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
